molecular formula C11H12O3 B161245 (Indan-5-yloxy)-acetic acid CAS No. 1878-58-6

(Indan-5-yloxy)-acetic acid

Cat. No.: B161245
CAS No.: 1878-58-6
M. Wt: 192.21 g/mol
InChI Key: VJJPTBBOPNGSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Indan-5-yloxy)-acetic acid is a valuable synthetic intermediate in medicinal chemistry and pharmacology research. Its structure serves as a key building block for the development of more complex, biologically active molecules. Scientific literature indicates that related indanyloxyacetic acid compounds have been investigated for their potential therapeutic applications. For instance, certain derivatives have been explored in patent research for the treatment of gray matter edema, a specific type of brain swelling, following injuries such as ischaemic stroke or head trauma . The biological activity of such compounds is often linked to the modulation of specific cellular pathways. One well-studied derivative, IAA-94, is recognized in pharmacological research as an inhibitor of chloride channel proteins . These channels are crucial for various cellular processes, including the regulation of cell volume and neuronal excitability, making them significant targets for investigative therapeutics. As a core structure, this compound provides researchers with a versatile scaffold for the design and synthesis of novel compounds aimed at probing these and other critical biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPTBBOPNGSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172089
Record name Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-58-6
Record name Acetic acid, (5-indanyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(Indan-5-yloxy)-acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Indan-5-yloxy)-acetic acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental context for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound, a derivative of indan, is an organic compound with potential applications in medicinal chemistry and materials science. Its core structure consists of an indan group linked to an acetic acid moiety via an ether bond.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name (2,3-dihydro-1H-inden-5-yloxy)acetic acid[1][2]
CAS Number 1878-58-6[2][3]
Molecular Formula C₁₁H₁₂O₃[1][2][3]
Molecular Weight 192.22 g/mol [1][3]
Density 1.25 g/cm³[1]
Boiling Point 359.6 °C at 760 mmHg[1]
Flash Point 144.1 °C[1]
Vapor Pressure 8.49 x 10⁻⁶ mmHg at 25°C[1]
Polar Surface Area (PSA) 46.53 Ų[1]
LogP (XLogP3) 1.6387[1]
Structural Information

The structural identifiers for this compound are crucial for database searches and computational modeling.

IdentifierValueSource(s)
SMILES O=C(O)COc1cc2c(cc1)CCC2
InChIKey VJJPTBBOPNGSRR-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

General Synthesis Protocol for α-Aryloxy Acetic Acids

This protocol is based on the Williamson ether synthesis, a common method for forming ethers.

Principle: An alcohol (aryl-OH) is deprotonated by a strong base to form an aryloxide anion. This nucleophilic anion then displaces a halide from a haloacetic acid salt in a polar aprotic solvent to form the desired aryloxy acetic acid.[4]

Reactants:

  • Starting Alcohol: 5-Indanol (the aryl alcohol)

  • Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide.

  • Haloacetic Acid Salt: Sodium chloroacetate.

  • Solvents: An initial aprotic solvent (e.g., THF) for the deprotonation step, followed by a polar aprotic solvent (e.g., DMSO) for the substitution reaction.[4]

Procedure:

  • Aryloxide Formation: 5-Indanol is dissolved in an aprotic solvent like THF. A strong base (e.g., sodium hydride) is added portion-wise to the solution to form the sodium 5-indanolate salt.

  • Solvent Exchange: The initial solvent (THF) is removed by distillation under vacuum.[4]

  • Nucleophilic Substitution: A solution of sodium chloroacetate in a polar aprotic solvent like DMSO is added to the aryloxide. The mixture is stirred, typically at room temperature, for several hours to allow the reaction to proceed.[4]

  • Work-up and Isolation:

    • The reaction mixture is diluted with water.

    • The aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

    • The aqueous phase is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate, causing the this compound product to precipitate or be extracted.

    • The product is extracted into an organic solvent like ethyl acetate.

    • The combined organic layers are washed with water, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[4]

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product 5-Indanol 5-Indanol A 1. Deprotonation (in aprotic solvent like THF) 5-Indanol->A Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->A Sodium Chloroacetate Sodium Chloroacetate C 3. Nucleophilic Substitution (in polar aprotic solvent like DMSO) Sodium Chloroacetate->C B 2. Solvent Removal A->B B->C D 4. Aqueous Work-up & Acidification C->D E 5. Extraction & Purification D->E This compound This compound E->this compound

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, the structurally related indole derivatives, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid, have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ).[5] This suggests that compounds with the '(substituted-ring)-oxy-acetic acid' scaffold may have relevance in modulating nuclear hormone receptors.

Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression critical for metabolism, growth, and development. TRβ is a promising therapeutic target for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH).

Hypothetical Signaling Pathway

The diagram below illustrates the general signaling pathway for a nuclear hormone receptor like TRβ, which could be a potential target for this compound derivatives.

G Hypothetical TRβ Nuclear Receptor Signaling Pathway cluster_extra Extracellular cluster_intra Intracellular Agonist (Indan-5-yloxy)-acetic acid derivative Transport Membrane Transport Agonist->Transport Enters Cell TR TRβ/RXR Complex (in Nucleus) Transport->TR Binds to Receptor CoR Corepressor Complex TR->CoR Releases Corepressor CoA Coactivator Complex TR->CoA Recruits Coactivator TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Binds to DNA Transcription Gene Transcription TRE->Transcription Response Metabolic Regulation (e.g., Lipid Metabolism) Transcription->Response Leads to

Caption: General pathway for nuclear receptor activation by a ligand agonist.

This guide provides a foundational understanding of this compound based on available chemical data and inferences from structurally similar compounds. Further experimental validation is necessary to fully elucidate its properties and biological activities.

References

An In-Depth Technical Guide to (Indan-5-yloxy)-acetic acid (CAS 1878-58-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Indan-5-yloxy)-acetic acid, CAS number 1878-58-6, is a unique chemical entity belonging to the class of aryloxyacetic acids. Its structure, featuring an indan moiety linked to an acetic acid group via an ether linkage, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural similarity to other biologically active indanone and phenoxyacetic acid derivatives indicates a high potential for diverse pharmacological applications. This guide provides a comprehensive overview of its known properties, a probable synthesis route, and potential areas for future research and drug development based on the activities of analogous compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1878-58-6[1][2][3][4]
Molecular Formula C₁₁H₁₂O₃[1][3]
Molecular Weight 192.211 g/mol [2][4]
IUPAC Name (2,3-dihydro-1H-inden-5-yloxy)acetic acid[1]
Synonyms This compound, 5-Indanoxyacetic acid[1]
Predicted Boiling Point 359.6 °C at 760 mmHg[4]
Predicted Density 1.25 g/cm³[4]
Predicted Flash Point 144.1 °C[4]
Predicted pKa (Not Available)
Predicted LogP 1.638[4]
Appearance Solid (predicted)
Solubility (Not Available)

Synthesis Protocol

A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, based on the general synthesis of aryloxyacetic acids, a Williamson ether synthesis is the most probable and efficient route. This method involves the reaction of a phenol with a haloacetic acid in the presence of a base.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up 5-Indanol 5-Indanol Reaction_Vessel Reaction in Solvent (e.g., Water, Ethanol) 5-Indanol->Reaction_Vessel Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction_Vessel Base Base (e.g., NaOH, KOH) Base->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Product Mixture Extraction Extraction with Organic Solvent Acidification->Extraction Precipitated Acid Purification Purification (e.g., Recrystallization) Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Proposed Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Deprotonation of 5-Indanol: In a round-bottom flask, dissolve 5-indanol in a suitable solvent such as water or ethanol. Add a stoichiometric equivalent of a strong base, like sodium hydroxide or potassium hydroxide, to deprotonate the hydroxyl group of 5-indanol, forming the corresponding phenoxide.

  • Nucleophilic Attack: To the solution of the 5-indanol phenoxide, add a solution of chloroacetic acid or its corresponding ester (e.g., ethyl chloroacetate). The reaction mixture is then heated to reflux to facilitate the SN2 reaction, where the phenoxide attacks the electrophilic carbon of the chloroacetic acid derivative, displacing the chloride ion.

  • Hydrolysis (if using an ester): If an ester of chloroacetic acid was used, the resulting ester of this compound needs to be hydrolyzed. This is typically achieved by continued heating in the basic solution or by adding a stronger base.

  • Acidification and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate salt of this compound, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are not currently documented. However, the indanone and phenoxyacetic acid scaffolds are present in numerous compounds with established pharmacological activities. This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Logical Relationship of Potential Biological Activities:

G cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities Indan_5_yloxy_acetic_acid This compound (CAS 1878-58-6) Indanone_Scaffold Indanone Scaffold Indan_5_yloxy_acetic_acid->Indanone_Scaffold Contains Phenoxyacetic_Acid_Scaffold Phenoxyacetic Acid Scaffold Indan_5_yloxy_acetic_acid->Phenoxyacetic_Acid_Scaffold Contains Anti_Inflammatory Anti-inflammatory Indanone_Scaffold->Anti_Inflammatory Antimicrobial Antimicrobial Indanone_Scaffold->Antimicrobial Anticancer Anticancer Indanone_Scaffold->Anticancer Phenoxyacetic_Acid_Scaffold->Anti_Inflammatory Antiepileptic Antiepileptic Phenoxyacetic_Acid_Scaffold->Antiepileptic Herbicidal Herbicidal Phenoxyacetic_Acid_Scaffold->Herbicidal

Caption: Inferred potential biological activities based on core chemical scaffolds.

Areas for Investigation:

  • Anti-inflammatory Activity: Many phenoxyacetic acid and indanone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial Activity: The indanone nucleus is a component of some natural and synthetic compounds with antibacterial and antifungal properties.

  • Anticancer Activity: Certain derivatives of both indanone and phenoxyacetic acid have shown promise as anticancer agents, targeting various pathways involved in cell proliferation and survival.

  • Antiepileptic Activity: Recent studies have highlighted the potential of phenoxyacetic acid derivatives as novel anticonvulsant agents.

  • Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides, suggesting that this compound could be investigated for applications in agriculture.

Experimental Assays for Biological Screening

To explore the therapeutic potential of this compound and its future derivatives, a tiered screening approach is recommended.

Experimental Screening Workflow:

G cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening (Cell-based) cluster_tertiary Tertiary Screening (In Vivo) Compound (Indan-5-yloxy)- acetic acid Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-1/COX-2) Compound->Enzyme_Inhibition Antimicrobial_Screening Antimicrobial Screening (e.g., MIC/MBC) Compound->Antimicrobial_Screening Anti_Inflammatory_Cell Anti-inflammatory Assays (e.g., NO, Cytokine production) Cytotoxicity->Anti_Inflammatory_Cell Non-toxic conc. Anticancer_Cell Anticancer Assays (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Anticancer_Cell Toxic conc. Enzyme_Inhibition->Anti_Inflammatory_Cell Hits Animal_Models Animal Models of Disease (e.g., Carrageenan-induced edema) Antimicrobial_Screening->Animal_Models Hits Anti_Inflammatory_Cell->Animal_Models Lead Candidates Anticancer_Cell->Animal_Models Lead Candidates

Caption: A tiered workflow for the biological screening of this compound.

Detailed Methodologies:

  • Cytotoxicity Assays (e.g., MTT): To determine the general toxicity of the compound, various cell lines (e.g., HeLa, HEK293) can be incubated with increasing concentrations of this compound. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

  • Anti-inflammatory Assays (e.g., COX Inhibition): The ability of the compound to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available kits. These assays typically measure the production of prostaglandins from arachidonic acid.

  • Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC): The MIC of the compound against a panel of pathogenic bacteria and fungi can be determined using broth microdilution methods. This will establish the lowest concentration that inhibits visible growth.

  • Anticancer Assays (e.g., Apoptosis Assay): If the compound shows cytotoxicity against cancer cell lines, further assays can be performed to determine the mechanism of cell death. For example, apoptosis can be measured by flow cytometry using Annexin V/Propidium Iodide staining.

Conclusion and Future Directions

This compound (CAS 1878-58-6) represents an under-explored molecule with significant potential in drug discovery and development. Its structural features, common to other pharmacologically active classes of compounds, provide a strong rationale for its investigation. The proposed synthesis via Williamson ether synthesis offers a straightforward route for its preparation. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological screening to elucidate its potential therapeutic applications. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of novel lead compounds with enhanced potency and selectivity for various biological targets.

References

A Technical Guide to the Synthesis of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Indan-5-yloxy)-acetic acid , a notable organic compound, holds significance as a key intermediate and building block in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols derived from analogous chemical transformations, quantitative data summaries, and workflow visualizations to facilitate a deeper understanding for researchers in drug discovery and development.

Synthetic Pathways

The most direct and commonly employed synthetic route to this compound involves a two-step process:

  • Williamson Ether Synthesis: This initial step involves the O-alkylation of 5-indanol with an appropriate haloacetic acid ester, typically ethyl chloroacetate. The reaction is conducted in the presence of a base to deprotonate the phenolic hydroxyl group of 5-indanol, thereby forming a more nucleophilic phenoxide ion.

  • Ester Hydrolysis: The subsequent step is the hydrolysis of the resulting ethyl (indan-5-yloxy)acetate intermediate to the final carboxylic acid product, this compound. This can be achieved under either acidic or basic conditions.

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow 5-Indanol 5-Indanol Step1_Reaction Williamson Ether Synthesis 5-Indanol->Step1_Reaction Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->Step1_Reaction Base Base Base->Step1_Reaction Solvent Solvent Solvent->Step1_Reaction Ethyl_(indan-5-yloxy)acetate Ethyl_(indan-5-yloxy)acetate Step1_Reaction->Ethyl_(indan-5-yloxy)acetate Step2_Reaction Ester Hydrolysis Ethyl_(indan-5-yloxy)acetate->Step2_Reaction Acid_or_Base Acid or Base Acid_or_Base->Step2_Reaction Water Water Water->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

A high-level overview of the two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for analogous Williamson ether synthesis and ester hydrolysis reactions, which can serve as a benchmark for the synthesis of this compound.

Table 1: Analogous Williamson Ether Synthesis Reactions

Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
Substituted PhenolsChloroacetic acidK₂CO₃AcetoneRefluxNot Specified
EugenolEthyl ChloroacetateNot SpecifiedDMFRoom Temp91
EugenolEthyl ChloroacetateNot SpecifiedDMSORoom Temp51
EugenolEthyl ChloroacetateNot SpecifiedAcetonitrileRoom Temp47

Table 2: Analogous Ester Hydrolysis Reactions

Ester SubstrateReagentSolventTemperature (°C)Reaction TimeYield (%)
Ethyl Oxazole-4-carboxylatesLiBH₄Not SpecifiedNot SpecifiedNot Specified47-89
Substituted PhenoxyacetateLithium hydroxide monohydrateMethanol/WaterRoom Temp5 hNot Specified
Ethyl AcetateNaOH (0.01 mol/L)WaterNot Specified5 min96

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound, derived from established procedures for similar compounds.

Step 1: Synthesis of Ethyl (Indan-5-yloxy)acetate (Williamson Ether Synthesis)

This procedure is based on the alkylation of phenolic compounds with ethyl chloroacetate in the presence of a base.

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Indanol Dissolve 5-indanol in DMF Add_Indanol Add 5-indanol solution to NaH suspension at 0°C Indanol->Add_Indanol NaH Suspend NaH (60% dispersion) in DMF NaH->Add_Indanol Stir1 Stir for 30 min at room temperature Add_Indanol->Stir1 Add_Chloroacetate Add ethyl chloroacetate dropwise at 0°C Stir1->Add_Chloroacetate Stir2 Stir at room temperature until completion (TLC) Add_Chloroacetate->Stir2 Quench Quench with ice-water Stir2->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Experimental workflow for the synthesis of ethyl (indan-5-yloxy)acetate.

Materials:

  • 5-Indanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl chloroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of 5-indanol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • The mixture is cooled back to 0 °C, and ethyl chloroacetate (1.1 equivalents) is added dropwise.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure ethyl (indan-5-yloxy)acetate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol is based on the saponification of a phenoxyacetic acid ester using lithium hydroxide.

Step2_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve ethyl (indan-5-yloxy)acetate in a mixture of MeOH and H₂O Add_LiOH Add lithium hydroxide monohydrate Dissolve->Add_LiOH Stir Stir at room temperature for 5 hours Add_LiOH->Stir Evaporate Remove solvents under reduced pressure Stir->Evaporate Acidify Acidify the residue with 10% aqueous HCl Evaporate->Acidify Extract Extract with ethyl acetate Acidify->Extract Dry Dry organic layer over anhydrous Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo to yield the final product Dry->Concentrate

Experimental workflow for the hydrolysis of ethyl (indan-5-yloxy)acetate.

Materials:

  • Ethyl (indan-5-yloxy)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • 10% aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl (indan-5-yloxy)acetate (1.0 equivalent) in a 3:1 mixture of methanol and water, lithium hydroxide monohydrate (1.5 equivalents) is added at room temperature.[1]

  • The reaction mixture is stirred at room temperature for approximately 5 hours, with progress monitored by TLC.[1]

  • Once the hydrolysis is complete, the solvents are removed by evaporation under reduced pressure.

  • The resulting residue is acidified with a 10% aqueous solution of HCl to a pH of approximately 2.

  • The aqueous layer is then extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through a two-step sequence of Williamson ether synthesis followed by ester hydrolysis. The provided protocols, based on well-established and analogous chemical transformations, offer a solid foundation for researchers to produce this valuable synthetic intermediate. The quantitative data from related reactions suggest that high yields are attainable with careful optimization of reaction conditions. This guide serves as a practical resource for scientists engaged in the synthesis of novel therapeutic agents and other advanced chemical entities.

References

(Indan-5-yloxy)-acetic acid: A Technical Guide to its Presumed Mechanism of Action as a PPAR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Indan-5-yloxy)-acetic acid is a synthetic compound belonging to the aryloxyacetic acid class of molecules. While direct and extensive research on this specific molecule is limited, its structural similarity to a class of compounds known as indanylacetic acid derivatives strongly suggests its mechanism of action is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of metabolic and inflammatory pathways. This technical guide synthesizes the available information on the broader class of indanylacetic acid derivatives and the well-established PPAR signaling pathway to provide a comprehensive overview of the presumed mechanism of action for this compound. This document outlines the core signaling cascade, presents representative quantitative data from analogous compounds, details relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: PPAR Agonism

The primary mechanism of action for this compound is predicated on its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear hormone receptors that play a crucial role in the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms of PPARs:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and the regulation of blood glucose and cholesterol levels.

Compounds that can activate all three isoforms are known as pan-PPAR agonists . Based on studies of structurally related indanylacetic acid derivatives, it is highly probable that this compound functions as a pan-PPAR agonist.[1]

The PPAR Signaling Pathway

The activation of the PPAR signaling pathway by a ligand such as this compound follows a well-defined sequence of events inside the cell:

  • Ligand Binding: The this compound molecule, being lipophilic, can cross the cell membrane and enter the nucleus.

  • Heterodimerization: Inside the nucleus, the ligand binds to the ligand-binding domain (LBD) of a PPAR isoform. This binding event induces a conformational change in the PPAR protein.

  • RXR Partnership: The ligand-bound PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Co-activator Recruitment and Gene Transcription: The binding of the heterodimer to the PPRE leads to the recruitment of a complex of co-activator proteins. This complex then initiates the transcription of the downstream target genes, leading to a physiological response.

The specific genes that are transcribed depend on the PPAR isoform that is activated, leading to a range of effects on metabolism and inflammation.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (Indan-5-yloxy)- acetic acid PPAR PPAR (α, γ, or δ) Ligand->PPAR 1. Ligand Binding Ligand->PPAR PPAR_RXR PPAR-RXR Heterodimer RXR RXR PPRE PPRE (on DNA) PPAR_RXR->PPRE 3. PPRE Binding Coactivators Co-activators PPRE->Coactivators 4. Co-activator Recruitment Transcription Target Gene Transcription Coactivators->Transcription 5. Initiation Response Physiological Response Transcription->Response

Figure 1: The PPAR Signaling Pathway.

Quantitative Data (Representative)

As specific quantitative data for this compound is not publicly available, the following tables provide representative data for a well-characterized pan-PPAR agonist, Lanifibranor, to illustrate the typical binding affinities and activation potencies observed for this class of compounds.

Table 1: In Vitro Binding Affinity of Lanifibranor to PPAR Isoforms

PPAR IsoformBinding Affinity (IC50, nM)
PPARα15
PPARγ10
PPARδ5

Note: IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: In Vitro Transactivation Potency of Lanifibranor on PPAR Isoforms

PPAR IsoformEC50 (nM)
PPARα30
PPARγ25
PPARδ8

Note: EC50 values represent the concentration of the compound that produces 50% of the maximal response in a cell-based reporter gene assay.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of PPAR agonists. These protocols are generalized and would require optimization for specific compounds and experimental setups.

PPAR Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of a test compound for each PPAR isoform.

Methodology:

  • Receptor Preparation: Prepare cell lysates or purified recombinant human PPAR ligand-binding domains (LBDs) for each isoform (α, γ, δ).

  • Reaction Mixture: In a 96-well plate, combine the PPAR-LBD, a known concentration of a high-affinity radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filter-based method (e.g., glass fiber filters) followed by washing.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 value is determined by non-linear regression analysis.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare PPAR-LBD, Radioligand, and Test Compound Start->Prepare_Reagents Mix_Reagents Mix Reagents in 96-well Plate Prepare_Reagents->Mix_Reagents Incubate Incubate to Reach Equilibrium Mix_Reagents->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data and Determine IC50 Count->Analyze End End Analyze->End

Figure 2: PPAR Binding Assay Workflow.
PPAR Transactivation Assay (Reporter Gene Assay)

Objective: To measure the functional activation of PPARs by a test compound in a cellular context.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2). Co-transfect the cells with two plasmids:

    • An expression vector for the full-length human PPAR isoform (α, γ, or δ).

    • A reporter plasmid containing a luciferase gene under the control of a PPRE-driven promoter.

  • Compound Treatment: After an appropriate incubation period for transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).

  • Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound. The EC50 value is determined by non-linear regression analysis.

Transactivation_Assay_Workflow Start Start Culture_Cells Culture Mammalian Cells Start->Culture_Cells Transfect Co-transfect with PPAR Expression and Luciferase Reporter Plasmids Culture_Cells->Transfect Treat Treat Cells with Test Compound Transfect->Treat Incubate Incubate for Gene Expression Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure_Luminescence Measure Luciferase Activity Lyse->Measure_Luminescence Analyze Analyze Data and Determine EC50 Measure_Luminescence->Analyze End End Analyze->End

Figure 3: PPAR Transactivation Assay Workflow.

Conclusion

While direct experimental data for this compound is not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptors. As a likely pan-PPAR agonist, it is presumed to modulate the expression of genes involved in lipid and glucose metabolism, as well as inflammatory responses. The technical information and methodologies provided in this guide, based on the established understanding of the PPAR signaling pathway and data from analogous compounds, offer a robust framework for researchers and drug development professionals to design and execute further investigations into the precise pharmacological profile of this compound. Future studies should focus on obtaining direct binding and activation data for this specific molecule to confirm and extend the mechanistic understanding outlined herein.

References

The Hypothesized Biological Activity of (Indan-5-yloxy)-acetic Acid Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While specific experimental data on the biological activity of (Indan-5-yloxy)-acetic acid derivatives is not extensively available in current literature, this whitepaper posits a strong hypothesis for their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). By dissecting the structure into its core components—the indan nucleus and the phenoxy-acetic acid moiety—we can draw compelling parallels to established classes of compounds, notably indan-1-acetic acids and fibrate drugs. This document provides an in-depth analysis of the inferred mechanism of action, potential therapeutic applications in metabolic disorders, and generalized experimental protocols for their evaluation. All presented data and protocols are based on structurally related compounds and are intended to serve as a foundational guide for future research and development in this promising chemical space.

Introduction: A Hypothesis-Driven Approach

The scaffold of this compound presents an intriguing combination of two pharmacologically significant motifs: the indan ring system and the phenoxy-acetic acid head group. The indan nucleus is a core feature in a variety of bioactive molecules, while the phenoxy-acetic acid structure is characteristic of the fibrate class of hypolipidemic drugs. The convergence of these two structures suggests a potential synergistic or novel activity profile, likely centered on metabolic regulation.

This whitepaper will explore the hypothesized biological activity of this compound derivatives as agonists of PPARs, a family of nuclear receptors that are critical regulators of lipid and glucose homeostasis. This hypothesis is built upon the known activities of structurally analogous compounds.

Postulated Mechanism of Action: PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels. Fibrate drugs are classical PPARα agonists.[1]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization, making it the target for the thiazolidinedione class of antidiabetic drugs.[1][2]

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.[1]

We propose that this compound derivatives act as ligands for these receptors. The acidic head group would interact with the polar residues in the ligand-binding domain, while the indan moiety would serve as the lipophilic tail, anchoring the molecule within the hydrophobic pocket.

Signaling Pathway Diagram

The following diagram illustrates the general signaling pathway initiated by the activation of a PPAR receptor by a ligand, such as a hypothetical this compound derivative.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative (Ligand) PPAR PPAR Ligand->PPAR Binds HSP HSP PPAR->HSP Dissociates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes with RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) TargetGene Target Gene Transcription (Lipid Metabolism, etc.) PPRE->TargetGene Initiates Coactivators Co-activators (e.g., PGC-1α) Coactivators->PPRE Binds to mRNA mRNA TargetGene->mRNA PPAR_RXR->Coactivators Recruits

Caption: General PPAR signaling pathway activated by a ligand.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound derivatives is not available. However, to provide a frame of reference, the following table summarizes the hypolipidemic activity of structurally related Indan-1-acetic acid derivatives. These compounds share the indan core and acetic acid side chain, differing in the point of attachment and the absence of the ether linkage.

Compound IDStructure (Relative to Indan-1-acetic acid)Animal ModelDose (mg/kg)% Cholesterol LoweringReference
Clofibrate (Standard) N/A (Reference Drug)Normogenic Rats5018%[3]
Compound 9 5,6-dimethoxy-α-methyl-indan-1-acetic acidNormogenic Rats5020%[3]
Compound 10 5,6-dimethoxy-α-ethyl-indan-1-acetic acidNormogenic Rats5017%[3]

This table is illustrative and presents data for related compounds to guide potential research directions.

Experimental Protocols

To evaluate the hypothesized biological activity of novel this compound derivatives, the following standard experimental protocols are recommended.

In Vitro: PPARα/γ Luciferase Reporter Assay

This assay determines if a compound can activate PPARα or PPARγ and induce the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by test compounds.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmids: Gal4-PPARα-LBD, Gal4-PPARγ-LBD

  • Reporter plasmid: pUAS-tk-luciferase

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS, Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • Reference agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect cells in each well with the Gal4-PPAR-LBD expression plasmid and the pUAS-tk-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 6 hours.

  • Compound Treatment: Replace the transfection medium with fresh DMEM containing various concentrations of the test compounds or reference agonists. Include a DMSO vehicle control.

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content. Plot the normalized relative light units (RLU) against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Luciferase_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with PPAR-LBD and Luciferase plasmids A->B C Incubate (6h) B->C D Treat with (Indan-5-yloxy)-acetic acid derivatives C->D E Incubate (24h) D->E F Lyse cells E->F G Add Luciferase substrate F->G H Measure Luminescence G->H I Data Analysis (EC50) H->I

Caption: Workflow for a PPAR Luciferase Reporter Assay.

In Vivo: High-Fat Diet-Induced Hyperlipidemia Model

This model assesses the ability of a compound to lower lipid levels in a diet-induced animal model of hyperlipidemia.

Objective: To evaluate the in vivo efficacy of test compounds in reducing plasma triglyceride and cholesterol levels.

Materials:

  • Male Sprague-Dawley rats (or similar model)

  • Standard chow diet

  • High-Fat Diet (HFD)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Fenofibrate)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Commercial assay kits for total cholesterol (TC), triglycerides (TG), and HDL-C.

Methodology:

  • Acclimatization: Acclimatize animals for one week on a standard diet.

  • Induction of Hyperlipidemia: Feed the rats a high-fat diet for a period of 2-4 weeks to induce hyperlipidemia. A control group remains on the standard diet.

  • Grouping and Treatment: Randomly divide the hyperlipidemic animals into groups (n=6-8 per group):

    • Hyperlipidemic Control (Vehicle)

    • Reference Drug (e.g., Fenofibrate, 30 mg/kg/day, p.o.)

    • Test Compound (various doses, p.o.)

  • Dosing: Administer the vehicle, reference, or test compounds orally once daily for a period of 14-28 days.

  • Blood Collection: At the end of the treatment period, collect blood samples from the retro-orbital plexus after overnight fasting.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Biochemical Analysis: Analyze the plasma samples for levels of TC, TG, and HDL-C using commercially available enzymatic kits. Calculate LDL-C using the Friedewald formula.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In_Vivo_Hypolipidemia_Workflow A Acclimatize Rats B Induce Hyperlipidemia with High-Fat Diet A->B C Group animals and begin daily oral dosing B->C D Collect blood samples at end of study C->D E Separate Plasma via Centrifugation D->E F Biochemical Analysis (TC, TG, HDL-C) E->F G Statistical Analysis of Lipid Profiles F->G

Caption: Workflow for an in vivo hyperlipidemia study in rats.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel metabolic modulators. Based on a detailed analysis of its constituent fragments, there is a strong scientific rationale to propose these derivatives as potential PPAR agonists with significant hypolipidemic and insulin-sensitizing properties.

The immediate path forward requires the synthesis of a focused library of this compound derivatives to enable empirical testing. Initial screening using the in vitro protocols outlined in this whitepaper will be crucial to confirm PPAR activity and establish a preliminary structure-activity relationship. Lead compounds identified from these screens can then be advanced into in vivo models of dyslipidemia and diabetes to validate their therapeutic potential. This structured approach will be essential to unlock the full pharmacological value of this novel chemical class.

References

Discovery and history of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Indan-5-yloxy)-acetic acid: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, plausible synthetic routes with detailed experimental protocols, and the broader context of its application in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, with the CAS Number 1878-58-6, is an organic compound characterized by an indan moiety linked to an acetic acid group via an ether linkage. While not widely known as a biologically active molecule in its own right, it serves as a crucial fragment and scaffold in the synthesis of more complex molecules for biological screening. Its rigid indan core and the flexible acetic acid side chain provide a valuable starting point for the design of ligands for various biological targets.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms (2,3-Dihydro-1H-inden-5-yloxy)acetic acid, 2-(Indan-5-yloxy)acetic acid
CAS Number 1878-58-6
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Off-white to light yellow solid

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its emergence is tied to the broader exploration of indan- and indole-based structures in medicinal chemistry. The indan scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets.

Research into related compounds, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid derivatives, has highlighted the potential of this general scaffold. These related molecules have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ), a target for metabolic diseases. The availability of this compound as a commercial building block suggests its utility was recognized by synthetic and medicinal chemists for constructing libraries of compounds for high-throughput screening and lead optimization.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: first, the preparation of the key intermediate, 5-hydroxyindan, followed by its O-alkylation and subsequent hydrolysis.

Stage 1: Synthesis of 5-Hydroxyindan

A common and effective method for the synthesis of 5-hydroxyindan involves the demethylation of the more readily available 5-methoxyindan.

Experimental Protocol: Demethylation of 5-Methoxyindan

  • Reaction Setup: To a solution of 5-methoxyindan (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a demethylating agent. A common choice is boron tribromide (BBr₃), typically added dropwise at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or methanol. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 5-hydroxyindan can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

This stage involves the Williamson ether synthesis to attach the acetic acid side chain, followed by hydrolysis of the ester to the carboxylic acid.

Table 2: Synthetic Protocol for this compound from 5-Hydroxyindan

StepReactionReagents and Conditions
1 O-Alkylation 5-Hydroxyindan, ethyl bromoacetate, a weak base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., acetone or DMF). The reaction is typically heated to reflux for several hours.
2 Ester Hydrolysis The resulting ethyl (indan-5-yloxy)acetate, a base (e.g., NaOH or LiOH) in a mixture of water and a water-miscible organic solvent (e.g., THF or methanol). The reaction is stirred at room temperature until completion. Acidification with a mineral acid (e.g., HCl) precipitates the final product.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl (Indan-5-yloxy)acetate

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxyindan (1 equivalent) in acetone or dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, approximately 2-3 equivalents) to the solution, followed by the dropwise addition of ethyl bromoacetate (approximately 1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl (indan-5-yloxy)acetate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl (indan-5-yloxy)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-3 equivalents) and stir the mixture at room temperature for 2-6 hours. Monitor the hydrolysis by TLC.

  • Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

  • Acidification and Collection: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (HCl). The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Diagram of Synthetic Workflow

SynthesisWorkflow 5-Methoxyindan 5-Methoxyindan 5-Hydroxyindan 5-Hydroxyindan 5-Methoxyindan->5-Hydroxyindan BBr3, DCM Ethyl (indan-5-yloxy)acetate Ethyl (indan-5-yloxy)acetate 5-Hydroxyindan->Ethyl (indan-5-yloxy)acetate Ethyl bromoacetate, K2CO3, Acetone This compound This compound Ethyl (indan-5-yloxy)acetate->this compound NaOH, THF/H2O; then HCl

Caption: Synthetic pathway to this compound.

Biological Context and Potential Applications

The investigation of indole-based analogs of this compound as thyroid hormone receptor β (TRβ) agonists provides a strong rationale for its use in drug discovery. TRβ is a nuclear receptor that plays a key role in regulating metabolism, and selective agonists are sought after for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).

Diagram of Building Block Concept

BuildingBlockConcept cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Library of Diverse Compounds cluster_3 Biological Screening This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Esterification Esterification This compound->Esterification Further Ring Annulation Further Ring Annulation This compound->Further Ring Annulation Molecule A Molecule A Amide Coupling->Molecule A Molecule B Molecule B Esterification->Molecule B Molecule C Molecule C Further Ring Annulation->Molecule C Target X Target X Molecule A->Target X Target Y Target Y Molecule B->Target Y Target Z Target Z Molecule C->Target Z

Caption: Use as a scaffold in drug discovery.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While its own biological activity profile is not extensively characterized, its rigid indan core and functionalized side chain make it an ideal starting point for the synthesis of compound libraries aimed at a variety of biological targets. The synthetic routes to this compound are well-established, proceeding through the key intermediate 5-hydroxyindan. The continued exploration of molecules derived from this scaffold holds promise for the discovery of new therapeutic agents.

Spectroscopic and Synthetic Profile of (Indan-5-yloxy)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for (Indan-5-yloxy)-acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a comprehensive experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1H-COOH
~7.10Doublet1HAr-H
~6.75Doublet1HAr-H
~6.70Singlet1HAr-H
4.65Singlet2H-O-CH₂-COOH
2.88Triplet4H-CH₂- (indan)
2.08Quintet2H-CH₂- (indan)

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173.0-COOH
~156.5Ar-C-O
~145.0Ar-C
~133.0Ar-C
~125.0Ar-CH
~113.0Ar-CH
~107.0Ar-CH
~65.0-O-CH₂-COOH
~33.0-CH₂- (indan)
~32.5-CH₂- (indan)
~25.5-CH₂- (indan)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1500Medium-WeakC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Ether)
~1200StrongC-O stretch (Carboxylic acid)
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
192[M]⁺ (Molecular Ion)
147[M - COOH]⁺
133[M - CH₂COOH]⁺
119[Indan-5-ol]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The synthesis of this compound is readily achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthesis of this compound

Materials:

  • 5-Hydroxyindan (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-hydroxyindan in an aqueous solution of sodium hydroxide.

  • To this solution, add chloroacetic acid portion-wise with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: 5-Hydroxyindan & Chloroacetic Acid reaction Williamson Ether Synthesis (NaOH, H₂O, Reflux) start->reaction workup Acidification (HCl) & Extraction (Diethyl Ether) reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir ms MS product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

data_analysis_logic cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation compound This compound Structure nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms nmr_data Chemical Shifts & Coupling Constants (Proton & Carbon Environment) nmr->nmr_data ir_data Vibrational Frequencies (Functional Groups) ir->ir_data ms_data Mass-to-Charge Ratio (Molecular Weight & Fragmentation) ms->ms_data

Caption: Logical relationship of spectroscopic data analysis for structural elucidation.

An In-depth Technical Guide on the Solubility and Stability Profile of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility and stability profile for the compound (Indan-5-yloxy)-acetic acid. Given the limited publicly available data on this specific molecule, this document outlines the necessary experimental protocols, data presentation strategies, and potential degradation pathways based on its chemical structure.

Introduction to this compound

This compound is a carboxylic acid derivative of indane. Its structure, featuring a hydrophilic carboxylic acid group and a more lipophilic indane ring system connected by an ether linkage, suggests a moderate solubility profile that will be highly dependent on pH. Understanding its solubility and stability is a critical first step in the evaluation of this compound for any potential pharmaceutical or biological application.

Chemical Structure:

  • IUPAC Name: (2,3-dihydro-1H-inden-5-yloxy)acetic acid[1]

  • CAS Number: 1878-58-6[1][2]

  • Molecular Formula: C₁₁H₁₂O₃[1][2][3]

  • Molecular Weight: 192.21 g/mol [3][4]

Solubility Profile Determination

A thorough understanding of the solubility of this compound is fundamental for formulation development, bioavailability studies, and in vitro assay design. The following sections detail the experimental protocols to determine its thermodynamic and kinetic solubility.

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The shake-flask method is the gold standard for this determination.[5][6]

Experimental Protocol: Shake-Flask Method

  • Preparation of Media: Prepare a range of aqueous buffers with pH values from 2 to 10 to establish a pH-solubility profile.[7] Common buffers include phosphate, acetate, and borate buffers. Also, prepare relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile) and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared media. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at controlled temperatures, typically 25°C and 37°C.[6][7] The samples should be agitated for a sufficient time to reach equilibrium, usually 24 to 72 hours.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each solvent and pH condition.

Data Presentation: Thermodynamic Solubility of this compound

Solvent/Medium pH Temperature (°C) Solubility (mg/mL) Analytical Method
Phosphate Buffer2.025Data to be determinedHPLC-UV
Phosphate Buffer2.037Data to be determinedHPLC-UV
Acetate Buffer4.525Data to be determinedHPLC-UV
Acetate Buffer4.537Data to be determinedHPLC-UV
Phosphate Buffer7.425Data to be determinedHPLC-UV
Phosphate Buffer7.437Data to be determinedHPLC-UV
Borate Buffer9.025Data to be determinedHPLC-UV
Borate Buffer9.037Data to be determinedHPLC-UV
Water~7.025Data to be determinedHPLC-UV
EthanolN/A25Data to be determinedHPLC-UV
DMSON/A25Data to be determinedHPLC-UV
SGF (Simulated Gastric Fluid)1.237Data to be determinedHPLC-UV
SIF (Simulated Intestinal Fluid)6.837Data to be determinedHPLC-UV

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution. It is a high-throughput method often used in early drug discovery.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_start Start: Excess Compound T_add Add to Various Media (Buffers, Solvents) T_start->T_add T_shake Shake to Equilibrium (24-72h, 25/37°C) T_add->T_shake T_filter Filter Supernatant T_shake->T_filter T_quantify Quantify by HPLC T_filter->T_quantify T_end Equilibrium Solubility Data T_quantify->T_end K_start Start: DMSO Stock K_dilute Serial Dilution in Plate K_start->K_dilute K_add Add Aqueous Buffer K_dilute->K_add K_incubate Incubate (e.g., 2h) K_add->K_incubate K_measure Measure Turbidity K_incubate->K_measure K_end Precipitation Point Data K_measure->K_end

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Profile and Forced Degradation Studies

Stability testing is essential to determine the shelf-life of a compound and to identify its degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to predict the likely degradation pathways.[8][9]

Forced degradation studies for this compound should be conducted in solution and in the solid state. A concentration of approximately 1 mg/mL in a suitable solvent is typically used for solution studies.

Experimental Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.[10][11]

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.[10] The ether linkage and the carboxylic acid group could be susceptible to hydrolysis under these conditions.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.[10] The indane ring may be susceptible to oxidation.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Analytical Approach:

  • A stability-indicating HPLC method must be developed to separate the parent compound from all potential degradation products.

  • Samples from each stress condition should be analyzed at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Peak purity analysis using a photodiode array (PDA) detector is crucial.

  • LC-MS should be used to identify the mass of the degradation products to help elucidate their structures.

Data Presentation: Forced Degradation Study Summary

Stress Condition Time (hours) Assay of Parent (%) Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C24Data to be determinedData to be determinedData to be determined
0.1 M NaOH, 60°C24Data to be determinedData to be determinedData to be determined
3% H₂O₂, RT24Data to be determinedData to be determinedData to be determined
Dry Heat, 80°C48Data to be determinedData to be determinedData to be determined
Photolytic-Data to be determinedData to be determinedData to be determined

Long-term stability studies should be conducted according to ICH Q1A(R2) guidelines to establish a retest period or shelf life.

Experimental Protocol: Long-Term Stability Study

  • Batch Selection: Use at least three primary batches of the compound.

  • Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: For a 12-month study, testing should be performed at 0, 3, 6, 9, and 12 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.

  • Tests: The stability-indicating method should be used to monitor the assay, purity, and degradation products. Physical properties such as appearance and melting point should also be monitored.

Workflow for Stability Assessment

G cluster_forced Forced Degradation cluster_longterm Long-Term Stability (ICH) start Start: Pure Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation (H₂O₂) start->ox heat Thermal Stress start->heat light Photostability start->light accel Accelerated (40°C/75% RH) start->accel inter Intermediate (30°C/65% RH) start->inter long Long-Term (25°C/60% RH) start->long analysis Analyze via Stability- Indicating HPLC-MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis accel->analysis inter->analysis long->analysis report Identify Degradation Pathways & Shelf-life analysis->report

Caption: Workflow for stability and forced degradation studies.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not defined in the public domain, compounds with similar structural motifs (e.g., carboxylic acids, aromatic ethers) are known to interact with various biological targets, including nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or act as enzyme inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound could act as a ligand for a nuclear receptor.

Hypothetical Signaling Pathway

G compound (Indan-5-yloxy)- acetic acid receptor Nuclear Receptor (e.g., PPAR) compound->receptor Ligand Binding dimer Heterodimerization (e.g., with RXR) receptor->dimer hsp HSP90 hsp->receptor Dissociation dna DNA Binding (PPRE) dimer->dna transcription Gene Transcription dna->transcription response Biological Response (e.g., Lipid Metabolism) transcription->response

Caption: Hypothetical nuclear receptor activation pathway.

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these experimental protocols will yield the critical data necessary for its further development as a research tool or therapeutic agent.

References

In Silico Modeling of (Indan-5-yloxy)-acetic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (Indan-5-yloxy)-acetic acid scaffold has emerged as a promising starting point in medicinal chemistry for the development of targeted therapeutics. Its structural framework offers a versatile platform for designing potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the in silico modeling of interactions involving derivatives of this compound, with a focus on two primary therapeutic areas: thyroid hormone receptor β (TRβ) agonism and aldose reductase (AR) inhibition. Through the integration of computational methodologies and experimental data, this document aims to furnish researchers with the necessary insights to facilitate the rational design of novel drug candidates based on this privileged scaffold.

The this compound Scaffold: A Foundation for Drug Design

This compound (CAS Number: 1878-58-6) is a chemical intermediate with the molecular formula C11H12O3. While the parent molecule itself has not been extensively characterized for direct biological activity, its derivatives have demonstrated significant potential in modulating critical physiological pathways. The core structure, comprising an indan group linked to an acetic acid moiety via an ether bond, provides a unique three-dimensional arrangement that can be strategically modified to achieve high-affinity interactions with specific protein targets.

Targeting the Thyroid Hormone Receptor β (TRβ)

Derivatives of this compound, particularly those incorporating an indole nucleus, have been identified as potent and selective agonists of the thyroid hormone receptor β (TRβ). TRβ is a nuclear receptor that plays a crucial role in regulating metabolism, and its selective activation is a key strategy for the development of drugs to treat dyslipidemia and non-alcoholic steatohepatitis (NASH) without the adverse cardiovascular effects associated with non-selective thyroid hormone analogs.

A notable series of compounds, based on the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid scaffold, has been designed and synthesized, demonstrating significant TRβ agonistic activity and selectivity over the TRα isoform.[1]

In Silico Modeling of Indole-Based TRβ Agonists

Computational modeling has been instrumental in understanding the structure-activity relationships (SAR) of these indole derivatives and in guiding the design of more potent and selective TRβ agonists.

Molecular Docking: Molecular docking studies have been employed to elucidate the binding modes of indole-based agonists within the ligand-binding domain (LBD) of TRβ. These studies help in visualizing the key interactions between the ligand and the amino acid residues of the receptor, providing a rationale for the observed activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for TRβ agonists.[2] These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, enabling the prediction of the activity of novel, unsynthesized molecules.

Pharmacophore Modeling: Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds with the potential for TRβ agonism.

Quantitative Data for TRβ Agonists

The following table summarizes the biological activity of representative indole-based derivatives. While specific EC50 values for the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid series are not publicly available in the initial screening literature, the reported high selectivity highlights the potential of this scaffold. For illustrative purposes, data for other relevant indole-based TRβ agonists are included.

Compound IDScaffoldTargetAssay TypeActivity (EC50/Ki)Selectivity (TRβ vs TRα)
Compound 1c [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acidTRβFunctional AssayData not publicly available>50-fold[1]
KB-141 Indole derivativeTRβBinding AssayKi = 2.5 nM~10-fold
GC-1 Indole derivativeTRβBinding AssayKi = 0.3 nM~10-fold
Experimental Protocol: TRβ Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the human thyroid hormone receptor β.[3]

Materials:

  • Human recombinant TRβ expressed in insect cells

  • [¹²⁵I]Triiodothyronine (T3) radioligand

  • Modified Tris-HCl buffer (pH 7.6)

  • Non-labeled T3 for non-specific binding determination

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • A 0.625 ng aliquot of the human recombinant TRβ is incubated with 0.06 nM [¹²⁵I]T3.

  • For the determination of non-specific binding, a parallel incubation is performed in the presence of 1 µM non-labeled T3.

  • Test compounds are added at various concentrations (e.g., starting from 10 µM).

  • The incubation is carried out for 20-24 hours at 4°C.

  • Following incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters, representing the bound [¹²⁵I]T3, is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. Ki values can then be calculated using the Cheng-Prusoff equation.

Targeting Aldose Reductase

The this compound scaffold has also been explored for the development of aldose reductase (AR) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of AR is a validated therapeutic strategy to prevent or slow the progression of these complications.

A notable example is [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, a derivative that demonstrates potent inhibition of aldose reductase.[4]

In Silico Modeling of Indole-Acetic Acid-Based AR Inhibitors

Computational approaches have been pivotal in the discovery and optimization of indole-acetic acid derivatives as AR inhibitors.

Molecular Docking: Docking studies of indole-acetic acid derivatives into the active site of aldose reductase have revealed key interactions with amino acid residues such as Tyr48, His110, and Trp111. These studies provide a structural basis for the inhibitory activity and guide the design of analogs with improved potency.

QSAR: QSAR studies have been performed on various series of aldose reductase inhibitors, including those with indole scaffolds. These models help to identify the physicochemical properties that are critical for potent AR inhibition, such as hydrophobicity and electronic features.

Pharmacophore Modeling: Pharmacophore models for aldose reductase inhibitors typically include features like a hydrogen bond acceptor to interact with the catalytic residues, a hydrophobic region to occupy the specificity pocket, and an anionic group to interact with the anion-binding site. These models are valuable tools for virtual screening to identify novel AR inhibitor scaffolds.

Quantitative Data for Aldose Reductase Inhibitors

The following table summarizes the inhibitory activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid against aldose reductase.

CompoundTarget EnzymeIC50
[5-(Benzyloxy)-1H-indol-1-yl]acetic acidRat Aldose ReductaseSubmicromolar range[4]
[5-(Benzyloxy)-1H-indol-1-yl]acetic acidHuman Aldose ReductaseLow micromolar range[4]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common spectrophotometric method for measuring the inhibitory activity of compounds against aldose reductase.[5][6]

Materials:

  • Purified recombinant human or rat aldose reductase

  • 0.067 M Phosphate buffer (pH 6.2)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • DL-glyceraldehyde (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations. A control reaction without the inhibitor should also be prepared.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing In Silico Workflows and Pathways

Graphviz diagrams are provided to illustrate the key workflows and signaling pathways discussed in this guide.

In_Silico_Workflow_TRB_Agonist_Design cluster_0 In Silico Modeling Ligand_Database Compound Library Virtual_Screening Virtual Screening Ligand_Database->Virtual_Screening Pharmacophore_Model Pharmacophore Model (Indole-based TRβ Agonists) Pharmacophore_Model->Virtual_Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds Docking Molecular Docking (TRβ LBD) Hit_Compounds->Docking Binding_Pose Binding Pose Analysis Docking->Binding_Pose QSAR 3D-QSAR (CoMFA/CoMSIA) Binding_Pose->QSAR Activity_Prediction Activity Prediction QSAR->Activity_Prediction Lead_Optimization Lead Optimization Activity_Prediction->Lead_Optimization

Caption: In Silico Workflow for TRβ Agonist Design.

Aldose_Reductase_Pathway cluster_1 Polyol Pathway in Hyperglycemia Glucose Glucose Aldose_Reductase Aldose Reductase (AR) Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Aldose_Reductase->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Osmotic Stress Fructose Fructose SDH->Fructose Inhibitor This compound Derivative (Inhibitor) Inhibitor->Aldose_Reductase

Caption: Polyol Pathway and Aldose Reductase Inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics targeting both the thyroid hormone receptor β and aldose reductase. This technical guide has provided an in-depth overview of the in silico modeling approaches that can be employed to understand and optimize the interactions of its derivatives with these key biological targets. By integrating computational methods such as molecular docking, QSAR, and pharmacophore modeling with robust experimental validation, researchers can accelerate the discovery of potent and selective drug candidates with improved therapeutic profiles. The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a practical resource for scientists engaged in the exciting field of drug design and development.

References

(Indan-5-yloxy)-acetic Acid and Analogs as Thyroid Hormone Receptor-β Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific and technical aspects of thyroid hormone receptor (TR) agonists, with a primary focus on the well-characterized TRβ-selective agonist, GC-1 (Sobetirome). While the specific molecule (Indan-5-yloxy)-acetic acid is a known chemical intermediate, the broader class of thyromimetics, particularly those selective for the TRβ isoform, represents a significant area of therapeutic research. These compounds hold promise for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) by capturing the beneficial metabolic effects of thyroid hormone while minimizing deleterious effects on the heart and other tissues.[1][2]

Introduction to Thyroid Hormone Receptors and Selective Agonism

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Their physiological effects are mediated by two primary nuclear hormone receptors: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ).[1] These receptors are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[2]

The development of TRβ-selective agonists aims to leverage the therapeutic benefits of TR activation in the liver—such as lowering LDL cholesterol and triglycerides—without causing the adverse cardiac effects (e.g., tachycardia) associated with TRα stimulation.[1][3] GC-1 (Sobetirome) is a pioneering synthetic thyromimetic that demonstrates this TRβ selectivity and has been extensively studied as a prototype for this drug class.[2][4]

Mechanism of Action: Thyroid Hormone Receptor Signaling

Thyroid hormone receptors are ligand-activated transcription factors. In the absence of a ligand (hormone), TRs typically bind to thyroid hormone response elements (TREs) on the DNA of target genes and recruit co-repressor proteins, which suppress gene transcription.

Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then activates the transcription of target genes. In the liver, TRβ activation upregulates genes involved in cholesterol metabolism and transport, such as the low-density lipoprotein receptor (LDLR) and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4]

Thyroid_Hormone_Receptor_Signaling cluster_nucleus Cell Nucleus TRE Thyroid Response Element (TRE) on DNA mRNA mRNA Transcript TRE->mRNA TR TRβ/RXR Heterodimer TR->TRE Binds to CoR Co-repressor Complex TR->CoR Represses Transcription CoA Co-activator Complex TR->CoA Recruits (Ligand Bound) CoR->TR Recruited by (No Ligand) PolII RNA Polymerase II CoA->PolII Activates PolII->TRE Initiates Transcription at TargetGene Target Gene Transcription mRNA->TargetGene Agonist TRβ Agonist (e.g., GC-1) Agonist->TR Binds to

Figure 1: Thyroid Hormone Receptor (TRβ) Signaling Pathway.

Quantitative Data: Receptor Binding and Functional Activity

The defining characteristics of a TR agonist are its binding affinity for the receptor subtypes and its functional potency in activating transcription. GC-1 has been shown to be a high-affinity agonist with a notable selectivity for TRβ over TRα. More recent research has also focused on novel indole-based acetic acid compounds, which show excellent potency and selectivity.[5][6]

Table 1: Thyroid Hormone Receptor Binding Affinity

Compound Receptor Affinity Constant (KD, pM) Reference
GC-1 TRα 440
TRβ 67
T3 (Endogenous) TRα ~200-500 [4]

| | TRβ | ~200-500 |[4] |

Table 2: Functional Transcriptional Activation

Compound Receptor Potency (EC50, nM) Efficacy (% of T3 max) Reference
Compound 16g * TRβ 21.0 85.0% [6]

| | TRα | >1000 | - |[6] |

Note: Compound 16g is a novel indole-based TRβ agonist, demonstrating the continued development in this chemical space.[6]

Experimental Protocols and Workflow

The evaluation of a potential TR agonist follows a standardized discovery and development workflow, beginning with in vitro binding and functional assays and progressing to in vivo models to assess metabolic effects and safety.

Experimental_Workflow Start Start BindingAssay 1. Radioligand Binding Assay (Determine Ki for TRα, TRβ) Start->BindingAssay TransactivationAssay 2. Reporter Gene Assay (Determine EC50 and Efficacy) BindingAssay->TransactivationAssay Selectivity 3. Assess TRβ Selectivity (Ki α/β ratio, EC50 α/β ratio) TransactivationAssay->Selectivity InVivo 4. In Vivo Animal Models (e.g., Hypercholesterolemic Rats) Selectivity->InVivo Compound is Selective & Potent End End Selectivity->End Not Selective or Potent Endpoints 5. Measure Metabolic Endpoints (Cholesterol, Triglycerides, TSH) InVivo->Endpoints Safety 6. Evaluate Safety Profile (Heart Rate, Organ Weight) Endpoints->Safety Safety->End

Figure 2: Workflow for Evaluating a TRβ-Selective Agonist.

Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ isoforms.

Materials:

  • Purified recombinant human TRα and TRβ ligand-binding domains (LBDs).

  • Radioligand: [125I]-T3 (Triiodothyronine).

  • Test compound (e.g., GC-1) at various concentrations.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM DTT, 10% glycerol.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Binding Reaction: In each well of the 96-well plate, combine the TR LBD (α or β), a fixed concentration of [125I]-T3 (typically at its KD value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates for 2-4 hours at 4°C to allow the binding reaction to reach equilibrium.

  • Separation: Transfer the reaction mixtures to a filter plate and apply a vacuum to separate the protein-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Dry the filter mats and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [125I]-T3 against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Objective: To measure the functional potency (EC50) and efficacy of a test compound as a TR agonist.

Materials:

  • Mammalian cell line (e.g., HEK293 or CV-1) that does not endogenously express TRs.

  • Expression plasmids for full-length human TRα or TRβ.

  • Reporter plasmid containing a luciferase gene downstream of a promoter with multiple TREs.

  • Control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.

  • Cell culture medium, serum, and transfection reagent.

  • Test compound at various concentrations.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Transfection: Co-transfect the cells with the TR expression plasmid (α or β), the TRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent. Plate the transfected cells in 96-well plates.

  • Compound Treatment: After 24 hours, replace the medium with medium containing serial dilutions of the test compound or a reference agonist (T3). Include a vehicle-only control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol. Also, measure the activity of the control reporter (e.g., β-galactosidase).

  • Data Analysis: Normalize the luciferase activity to the control reporter activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) relative to T3.

Conclusion

The development of TRβ-selective agonists like GC-1 and novel indole-based compounds represents a targeted therapeutic strategy for metabolic diseases. By selectively activating the TRβ isoform in the liver, these thyromimetics can achieve significant reductions in plasma cholesterol and triglycerides while avoiding the cardiac liabilities associated with non-selective thyroid hormone action.[1] The experimental framework detailed in this guide provides a robust methodology for the identification and characterization of new candidate molecules in this promising class of drugs. Continued research focusing on optimizing both potency and tissue-selectivity is crucial for advancing these compounds into clinical therapies for dyslipidemia, NASH, and related metabolic conditions.

References

A Technical Guide to the Anti-inflammatory Properties of Indan Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of indan acetic acid derivatives. It covers their primary mechanism of action, quantitative efficacy data from key experimental models, detailed experimental protocols, and the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in anti-inflammatory drug discovery and development.

Introduction

Indan acetic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are structurally characterized by a bicyclic indan core to which an acetic acid moiety is attached. Their therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes.[1][2] Well-known anti-inflammatory agents like Sulindac and Clidanac feature the indan ring system, highlighting its importance as a pharmacophore.[3] Research has focused on synthesizing and evaluating various derivatives to enhance potency and improve safety profiles, particularly concerning gastrointestinal side effects.[4][5]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The predominant mechanism of action for indan acetic acid derivatives, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostanoids, including prostaglandins (PGs) and thromboxanes (TXs).[7]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostanoids that regulate homeostatic functions, such as gastrointestinal cytoprotection and platelet aggregation.[8]

  • COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8] Its products, particularly PGE2, are key mediators of inflammation, pain, and fever.[1]

By inhibiting COX-2, indan acetic acid derivatives reduce the synthesis of pro-inflammatory prostaglandins, leading to the alleviation of inflammatory symptoms. However, the concurrent inhibition of COX-1 is associated with common NSAID-related side effects, such as gastric irritation and ulceration.[8][9] Some research also suggests that NSAIDs can influence other signaling pathways, such as inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1][10]

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pla2->aa pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostanoids Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) pgh2->prostanoids inflammation Inflammation Pain Fever prostanoids->inflammation gi GI Mucosal Protection Platelet Aggregation prostanoids->gi nsaids Indan Acetic Acid Derivatives (NSAIDs) nsaids->cox1 nsaids->cox2

Caption: Inhibition of the Arachidonic Acid Cascade by Indan Acetic Acid Derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of indan acetic acid derivatives is commonly assessed using the carrageenan-induced rat paw edema model. The following tables summarize quantitative data from various studies, highlighting the structure-activity relationships.

Table 1: Anti-inflammatory Activity of Indan-1-Acetic Acid Derivatives

CompoundStructure (R groups on Indan Ring)Dose (mg/kg)% Inhibition of Edema (Carrageenan-induced)Reference
Indan-1-acetic acidH20042.88%[3]
6-Methoxyindan-1-acetic acid6-OCH₃20055.22%[3]
5,6-Dimethoxyindan-1-acetic acid5,6-(OCH₃)₂20054.91%[3]
Phenylbutazone (Standard)N/A100-[11]
Indomethacin (Standard)N/A10-[3]

Data presented is typically measured 3 hours post-carrageenan administration.

Table 2: Activity of Prodrug Derivatives of Indan-1-Acetic Acids

Parent AcidDerivative% Inhibition of EdemaUlcerogenic PotentialReference
6-Methoxyindan-1-acetic acidEthyl EsterAlmost equal to parent acidMuch less than Phenylbutazone[4][5]
5,6-Dimethoxyindan-1-acetic acidEthyl EsterAlmost equal to parent acidMuch less than Phenylbutazone[4][5]
6-Methoxyindan-1-acetic acidAmideLess potent than parent acidNot specified[4][5]
5,6-Dimethoxyindan-1-acetic acidAmideLess potent than parent acidNot specified[4][5]

These studies demonstrate a strategy to reduce gastrointestinal toxicity by creating ester prodrugs, which may undergo biotransformation to the active parent acid after absorption.[4]

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation of anti-inflammatory agents. Below are protocols for key assays cited in the literature for indan acetic acid derivatives.

This is the most widely used in vivo model for screening acute anti-inflammatory activity.[12][13]

  • Objective: To evaluate the ability of a test compound to reduce acute, localized inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (120-160 g) are typically used.[4] Animals are acclimatized and fasted overnight before the experiment.

  • Procedure:

    • Animals are divided into groups (e.g., control, standard drug, test compound groups).

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound or vehicle (e.g., saline, carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.). Standard drugs like Indomethacin or Phenylbutazone are used for comparison.[3]

    • After a set period (e.g., 30-60 minutes), inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw.

    • Paw volume is measured again at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

This assay determines the potency and selectivity of a compound in inhibiting the COX isoenzymes.

  • Objective: To measure the IC50 (half-maximal inhibitory concentration) values of a test compound for COX-1 and COX-2.

  • Enzyme Source: Purified ovine or ram COX-1 and recombinant human or murine COX-2 are commonly used.

  • Procedure (General Principle):

    • The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of product (typically Prostaglandin E2, PGE2) is quantified. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Library of Indan Acetic Acid Derivatives invitro In Vitro Screening: COX-1 & COX-2 Inhibition Assays start->invitro sar Determine IC50 Values & COX-2 Selectivity invitro->sar lead_id Lead Compound Identification (Potency & Selectivity) sar->lead_id invivo In Vivo Efficacy Testing: Carrageenan-Induced Paw Edema lead_id->invivo efficacy Evaluate % Inhibition of Edema Determine ED50 invivo->efficacy safety Safety & Toxicity Profiling: Ulcerogenic Potential Assay efficacy->safety final Candidate for Further Preclinical Development safety->final

Caption: General Workflow for Screening Anti-inflammatory Indan Acetic Acid Derivatives.

Structure-Activity Relationship (SAR) and Safety Profile

The data indicates several key SAR trends for indan acetic acid derivatives:

  • Position of Acetic Acid Moiety: The anti-inflammatory activity is more prominent in indan-1-acetic acids compared to indan-1-carboxylic acids.[3]

  • Aromatic Substitution: The introduction of electron-donating methoxy groups on the aromatic ring, particularly at the 6-position and 5,6-positions, generally enhances anti-inflammatory activity compared to the unsubstituted parent compound.[3][11]

  • Prodrug Strategy: A major drawback of acidic NSAIDs is their potential to cause gastrointestinal irritation.[4] Synthesizing ester or amide derivatives can create prodrugs that reduce direct contact of the acidic moiety with the gastric mucosa. Ethyl esters, in particular, have been shown to retain the anti-inflammatory potency of the parent acids while being significantly less ulcerogenic.[4][5]

Conclusion

Indan acetic acid derivatives are a well-established class of potent anti-inflammatory agents that primarily exert their effect through the inhibition of COX enzymes. Quantitative in vivo studies consistently demonstrate their ability to reduce acute inflammation, with efficacy often comparable to or exceeding that of standard drugs like phenylbutazone. Structure-activity relationship studies have shown that potency can be modulated by substitutions on the indan ring system. Furthermore, chemical modifications, such as the formation of ethyl ester prodrugs, present a viable strategy for mitigating the gastrointestinal side effects commonly associated with this class of drugs, thereby improving their therapeutic index. This guide provides a foundational understanding for the continued exploration and development of novel indan-based anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for (Indan-5-yloxy)-acetic acid (Lanifibranor) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Indan-5-yloxy)-acetic acid, also known as Lanifibranor (IVA337), is a potent and selective pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[1] It activates all three PPAR isoforms (α, δ, and γ), which are nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and fibrosis.[1][2] Lanifibranor has shown significant therapeutic potential in preclinical and clinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic and fibrotic diseases.[3][4] These application notes provide detailed protocols for the use of Lanifibranor in a cell culture setting to investigate its biological effects.

Mechanism of Action

Lanifibranor exerts its effects by binding to and activating PPARα, PPARδ, and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in:

  • Lipid Metabolism: Activation of PPARα and PPARδ enhances fatty acid oxidation and reduces triglyceride levels.[1]

  • Glucose Homeostasis: PPARγ activation improves insulin sensitivity.[1]

  • Inflammation: All three PPAR isoforms are involved in suppressing inflammatory responses.[1]

  • Fibrosis: PPARγ activation has direct anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of Lanifibranor

ParameterSpeciesReceptor/Cell LineValueReference
EC50 HumanPPARα1.63 µM[5]
HumanPPARδ0.849 µM[5]
HumanPPARγ0.228 µM[5]
RodentPPARα0.378 µM[5]
RodentPPARδ1.55 µM[5]
RodentPPARγ0.223 µM[5]
Working Concentration HumanPrimary Hepatic Stellate Cells3 µM[5]
HumanHuh-7 (Hepatocyte)1 µM[6]
MouseC2C12 (Myoblast)3 µM[6]

Experimental Protocols

Preparation of Lanifibranor Stock and Working Solutions

This compound (Lanifibranor) is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO). [6]

Materials:

  • This compound (Lanifibranor) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

Protocol:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out a precise amount of Lanifibranor powder.

    • In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of Lanifibranor (MW: 192.21 g/mol ), add 520.2 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one year.[5]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM Lanifibranor stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • It is recommended to prepare fresh working solutions for each experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Lanifibranor on a given cell line.

Materials:

  • Cells of interest (e.g., hepatic stellate cells, hepatocytes, macrophages)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lanifibranor working solutions (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of Lanifibranor (e.g., 0.1, 1, 3, 10, 30 µM) and a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)

This protocol measures changes in the expression of PPAR target genes and markers of inflammation or fibrosis.

Materials:

  • Cells of interest plated in 6-well plates

  • Lanifibranor working solutions

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARA, PPARD, PPARG, ACTA2 (α-SMA), COL1A1, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Lanifibranor at the desired concentration and for the appropriate time.

  • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Protein Expression Analysis (Western Blot)

This protocol assesses the effect of Lanifibranor on the protein levels of key signaling molecules.

Materials:

  • Cells of interest cultured in 6-well or 10 cm dishes

  • Lanifibranor working solutions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-PPARγ, α-SMA, Collagen I) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with Lanifibranor as described for the gene expression analysis.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Lanifibranor Lanifibranor (this compound) PPARa PPARα Lanifibranor->PPARa Activation PPARD PPARδ Lanifibranor->PPARD Activation PPARG PPARγ Lanifibranor->PPARG Activation PPAR_RXR PPAR-RXR Heterodimer PPARa->PPAR_RXR PPARD->PPAR_RXR PPARG->PPAR_RXR RXR_cyto RXR RXR_cyto->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation ↓ Inflammation Gene_Expression->Inflammation Fibrosis ↓ Fibrosis Gene_Expression->Fibrosis

Caption: Lanifibranor signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Cell Culture Experiment cluster_assays Downstream Assays Prep_Stock Prepare 10 mM Lanifibranor Stock in DMSO Prep_Working Prepare Working Solutions in Cell Culture Medium Prep_Stock->Prep_Working Treatment Treat with Lanifibranor and Vehicle Control Prep_Working->Treatment Cell_Seeding Seed Cells (e.g., Hepatic Stellate Cells) Cell_Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression

Caption: General experimental workflow.

References

Dissolution of (Indan-5-yloxy)-acetic Acid for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of (Indan-5-yloxy)-acetic acid for in vivo studies. Due to its classification as a poorly soluble acidic compound, specialized formulation strategies are required to ensure adequate bioavailability for preclinical research. This guide outlines methods for preparing both oral and intravenous formulations, addressing the key challenges of solubility and stability. The protocols provided are based on established principles for formulating acidic drugs and include recommendations for vehicle selection, pH adjustment, and the use of excipients.

Physicochemical Properties and Formulation Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy. While experimental data for this specific compound is limited, its structure as a carboxylic acid derivative suggests it is a weakly acidic compound with low aqueous solubility.

A structurally similar acidic compound, Corallopyronin A, has a pKa of 3.7.[1] This suggests that the acidity of this compound is a critical factor to consider in its formulation. The general approach to solubilizing weakly acidic compounds involves creating a salt by deprotonating the carboxylic acid group through pH adjustment.

Table 1: Estimated Physicochemical Properties and Formulation Implications

PropertyEstimated Value/CharacteristicFormulation Implication
Chemical Structure This compoundPresence of a carboxylic acid group dictates a pH-dependent solubility.
Molecular Weight 192.21 g/mol Influences molar concentration calculations for dosing solutions.
Predicted pKa ~3.5 - 4.5The compound will be poorly soluble in acidic environments (e.g., the stomach) and more soluble in neutral to alkaline conditions (e.g., the small intestine). pH adjustment above the pKa is a key strategy for dissolution.
Aqueous Solubility Predicted to be lowCo-solvents, surfactants, or complexing agents may be necessary to achieve desired concentrations, especially for intravenous administration.

General Formulation Strategies for Poorly Soluble Acids

Several established methods can be employed to enhance the solubility and bioavailability of poorly soluble acidic compounds for in vivo studies. The choice of strategy depends on the desired route of administration, the target dose, and the toxicological profile of the excipients.

  • pH Adjustment: Increasing the pH of the vehicle above the pKa of the compound will convert the acidic form to its more soluble salt form.

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

  • Suspensions: For oral administration, a micronized suspension of the drug in an aqueous vehicle with a suspending agent can be a viable option.

Experimental Protocols

Safety Precaution: Always handle this compound and all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol for Preparation of an Oral Suspension

This protocol is suitable for administering this compound via oral gavage. The goal is to create a uniform and stable suspension.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Wetting agent: 0.1% (v/v) Tween 80

  • Mortar and pestle

  • Homogenizer (optional)

  • Calibrated balance

  • Graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Particle Size Reduction: If necessary, gently grind the this compound powder using a mortar and pestle to reduce particle size and improve suspension stability.

  • Preparation of Vehicle: Prepare the 0.5% CMC solution by slowly adding the CMC powder to deionized water while stirring continuously until fully dissolved.

  • Wetting the Compound: In a small beaker or mortar, add the required amount of this compound. Add a small volume of the 0.1% Tween 80 solution to form a smooth paste. This step is crucial to ensure the particles are adequately wetted and do not clump together.

  • Forming the Suspension: Gradually add the 0.5% CMC vehicle to the paste while continuously stirring or triturating.

  • Homogenization: For a more uniform suspension, use a homogenizer at a low to medium speed for 2-5 minutes.

  • Final Volume Adjustment: Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final desired volume.

  • Storage and Administration: Store the suspension at 2-8°C and protect it from light. Shake vigorously before each administration to ensure a uniform dose.

Protocol for Preparation of an Intravenous Solution

This protocol aims to achieve a clear, particulate-free solution of this compound for intravenous administration. This formulation should be sterile-filtered before use.

Materials:

  • This compound

  • Co-solvent: Polyethylene glycol 400 (PEG400)

  • Vehicle: Sterile saline (0.9% NaCl)

  • pH adjusting agent: 1N Sodium Hydroxide (NaOH)

  • Sterile filter (0.22 µm)

  • Sterile vials

  • Calibrated balance

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and place it in a sterile beaker. Add a minimal amount of PEG400 (e.g., 10-20% of the final volume) and stir until the compound is wetted.

  • pH Adjustment for Dissolution: Slowly add sterile saline to approximately 80% of the final volume. While stirring, add 1N NaOH dropwise and monitor the pH. Continue adding NaOH until the compound completely dissolves and the pH is in the desired range (typically 7.0-8.0 for intravenous administration).

  • Final Volume and Mixing: Once a clear solution is obtained, transfer it to a volumetric flask and add sterile saline to the final volume. Mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

  • Visual Inspection: Before administration, visually inspect the final solution for any particulates or precipitation. Only a clear solution should be used.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light.

Table 2: Example Vehicle Compositions for In Vivo Studies

Route of AdministrationVehicle CompositionTarget Concentration Range (Example)Key Considerations
Oral Gavage 0.5% CMC, 0.1% Tween 80 in water1 - 50 mg/mLEnsure uniform suspension before each dose.
Intravenous Injection 10% PEG400, 90% Saline (pH adjusted to 7.4)0.1 - 5 mg/mLMust be a clear, sterile-filtered solution. Avoid precipitation upon dilution in the bloodstream.

Visualization of Experimental Workflows

Decision-Making Workflow for Formulation Selection

G A Start: Dissolve this compound B Determine Route of Administration A->B C Oral Administration B->C Oral D Intravenous Administration B->D IV E Is aqueous solubility sufficient at desired dose? C->E G Is the compound soluble in a co-solvent system? D->G F Prepare simple aqueous suspension with wetting agent E->F Yes E->G No K End: Formulation Ready for In Vivo Study F->K H Prepare solution with co-solvents (e.g., PEG400, DMSO) G->H Yes I Adjust pH above pKa G->I No J Sterile filter the final solution H->J I->J J->K

A decision-making flowchart for selecting a suitable formulation strategy.

Workflow for Preparation of an Oral Suspension

G A Weigh this compound B Reduce particle size (grinding) A->B E Form a paste with wetting agent B->E C Prepare 0.5% CMC vehicle F Gradually add CMC vehicle C->F D Prepare 0.1% Tween 80 D->E E->F G Homogenize the suspension F->G H Adjust to final volume G->H I Store at 2-8°C, shake before use H->I

A step-by-step workflow for preparing an oral suspension.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to prepare both oral and intravenous formulations. It is recommended to perform small-scale formulation trials to determine the optimal vehicle composition and achievable concentration for the specific study requirements. Careful consideration of the route of administration, desired dose, and potential vehicle-related toxicities is essential for obtaining reliable and reproducible preclinical data.

References

Application Notes: Elucidating the Cellular Impact of (Indan-5-yloxy)-acetic acid (GW0742) using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Indan-5-yloxy)-acetic acid, commonly known as GW0742, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARs are ligand-activated transcription factors that regulate gene expression involved in various physiological processes, including lipid metabolism, inflammation, and energy homeostasis.[1][3] GW0742 is widely utilized in research to investigate the therapeutic potential of PPARδ activation in metabolic diseases, cardiovascular conditions, and neurodegenerative disorders.[1][2][3]

Proteomics, the large-scale study of proteins, offers a powerful approach to comprehensively understand the mechanism of action of compounds like GW0742. By analyzing global changes in protein expression and post-translational modifications, researchers can identify novel drug targets, elucidate signaling pathways, and discover biomarkers of drug efficacy and toxicity.

These application notes provide a framework for utilizing quantitative proteomics to investigate the cellular response to GW0742 treatment. While specific proteomics studies detailing the global effects of GW0742 are not extensively available in the public domain, this document outlines a generalized experimental workflow and highlights the known signaling pathways influenced by this compound, which can be further explored using proteomic techniques.

Key Applications in Proteomics Research

  • Mechanism of Action Studies: Elucidate the molecular pathways modulated by GW0742 in various cell types and tissues.

  • Target Identification and Validation: Identify the primary and off-target proteins that interact with GW0742.

  • Biomarker Discovery: Discover potential protein biomarkers for monitoring the efficacy and safety of GW0742 and other PPARδ agonists.

  • Drug Repurposing: Uncover new therapeutic indications for GW0742 by analyzing its impact on the proteome in different disease models.

Experimental Protocols

A typical quantitative proteomics workflow to study the effects of GW0742 involves the following steps:

Cell Culture and GW0742 Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., hepatocytes for metabolic studies, cardiomyocytes for cardiovascular research, or astrocytes for neuroinflammation).

  • Culture Conditions: Culture cells to a logarithmic growth phase in appropriate media.

  • GW0742 Treatment: Treat cells with a predetermined concentration of GW0742 (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours). Include multiple biological replicates for each condition.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Protein Digestion:

    • Reduction and Alkylation: Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate cysteine residues with Iodoacetamide (IAA).

    • Trypsin Digestion: Digest proteins into peptides overnight using sequencing-grade trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 spin columns) to remove contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: Use a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

  • Chromatographic Separation: Separate peptides on a reversed-phase column using a gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., 0.1% formic acid or 0.5% acetic acid for improved signal).[4][5][6]

  • Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis
  • Database Searching: Search the raw MS data against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Sequest) to identify peptides and proteins.

  • Quantitative Analysis: Perform label-free quantification (LFQ) or label-based quantification (e.g., TMT, SILAC) to determine the relative abundance of proteins between GW0742-treated and control samples.

  • Bioinformatics Analysis:

    • Statistical Analysis: Identify differentially expressed proteins using statistical tests (e.g., t-test, ANOVA).

    • Pathway and Functional Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed proteins.

Signaling Pathways Modulated by GW0742

GW0742, as a PPARδ agonist, is known to influence several key signaling pathways. Proteomics studies can be designed to investigate the components and dynamics of these pathways in response to treatment.

1. PPARδ Signaling Pathway:

GW0742 binds to and activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. Key target genes are involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory processes.

PPAR_Signaling PPARδ Signaling Pathway GW0742 GW0742 PPAR_delta PPARδ GW0742->PPAR_delta activates RXR RXR PPAR_delta->RXR heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes regulates Biological_Effects Increased Fatty Acid Oxidation, Anti-inflammatory Effects Target_Genes->Biological_Effects

Caption: GW0742 activates PPARδ, leading to gene transcription.

2. Experimental Workflow for Proteomic Analysis of GW0742 Effects:

The following diagram illustrates a standard workflow for investigating the proteomic changes induced by GW0742.

Proteomics_Workflow GW0742 Proteomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_outcomes Outcomes Cell_Culture Cell Culture Treatment GW0742 / Vehicle Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Processing Database Search & Protein Identification LCMS->Data_Processing Quantification Quantitative Analysis (LFQ) Data_Processing->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics Diff_Proteins Differentially Expressed Proteins Bioinformatics->Diff_Proteins Pathway_Mod Modulated Signaling Pathways Bioinformatics->Pathway_Mod Biomarkers Potential Biomarkers Bioinformatics->Biomarkers

Caption: A typical workflow for studying GW0742's effects.

Quantitative Data Summary

As specific quantitative proteomics data for GW0742 is limited, a hypothetical data table is presented below to illustrate how results could be structured. This table showcases potential protein expression changes in a hypothetical experiment where cells were treated with GW0742.

ProteinGeneFunctionFold Change (GW0742 vs. Control)p-value
Carnitine O-palmitoyltransferase 1ACPT1AFatty Acid Oxidation2.50.001
Angiopoietin-like 4ANGPTL4Lipid Metabolism, Angiogenesis3.1<0.001
Pyruvate dehydrogenase kinase 4PDK4Glucose Metabolism2.80.005
Tumor necrosis factor-alphaTNFInflammation-1.80.012
Interleukin-1 betaIL1BInflammation-2.20.008

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Proteomics provides an invaluable set of tools for dissecting the complex cellular responses to the PPARδ agonist GW0742. By employing the methodologies outlined in these application notes, researchers can gain deeper insights into its mechanism of action, identify novel therapeutic targets, and discover biomarkers for metabolic, inflammatory, and neurodegenerative diseases. While comprehensive proteomics datasets for GW0742 are not yet widely available, the described workflow offers a robust starting point for future investigations into the proteome-level effects of this and other PPAR agonists.

References

Application Notes and Protocols for (Indan-5-yloxy)-acetic acid (GW0072) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Indan-5-yloxy)-acetic acid, also known as GW0072, is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) ligand. It functions as a weak partial agonist and a competitive antagonist of PPARγ activation. This unique activity profile makes GW0072 a valuable chemical probe for investigating the physiological and pathological roles of PPARγ. These application notes provide detailed protocols for utilizing GW0072 to study PPARγ signaling, particularly in the context of adipocyte differentiation.

Chemical Information

Name This compound
Synonym GW0072
CAS Number 1878-58-6
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol

Biological Activity

GW0072 is a high-affinity ligand for PPARγ. Unlike full agonists, such as thiazolidinediones (TZDs), GW0072 exhibits a dual activity profile. It has weak partial agonist activity on its own but acts as a potent competitive antagonist in the presence of a full agonist. This allows for the dissection of PPARγ-dependent signaling pathways and the study of the consequences of their inhibition.

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of GW0072.

ParameterValueCell Line/SystemExperimental ConditionsReference
Binding Affinity (Ki) 70 nMPPARγRadioligand binding assay[1]
Competitive Antagonist Activity (IC₅₀) 110 nMCV-1 cellsCo-treatment with 100 nM rosiglitazone in a PPARγ reporter assay[1]
Partial Agonist Efficacy ~15-20%CV-1 cellsRelative to the maximal activation by rosiglitazone in a PPARγ reporter assay[1]

Signaling Pathway

The following diagram illustrates the canonical PPARγ signaling pathway and the mechanism of action of an antagonist like GW0072.

PPARg_Signaling Agonist PPARγ Agonist (e.g., Rosiglitazone) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Agonist->PPARg_RXR_inactive Binds & Activates GW0072 This compound (GW0072) GW0072->PPARg_RXR_inactive Binds & Blocks Activation PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds TargetGenes Target Gene Transcription (e.g., Pparg, Fabp4, Adipoq) PPRE->TargetGenes Initiates Adipogenesis Adipogenesis & Lipid Metabolism TargetGenes->Adipogenesis

Figure 1. PPARγ signaling pathway and the antagonistic action of GW0072.

Experimental Protocols

Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This protocol describes how to use GW0072 to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

  • Rosiglitazone (1 mM stock)

  • This compound (GW0072) (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well or 12-well plates at a density that allows them to reach confluence within 2-3 days. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

  • Experimental Groups:

    • Control: Differentiation medium only.

    • Agonist Control: Differentiation medium + 1 µM Rosiglitazone.

    • Antagonist Treatment: Differentiation medium + 1 µM Rosiglitazone + varying concentrations of GW0072 (e.g., 1 µM, 5 µM, 10 µM).

    • Antagonist Only: Differentiation medium + 10 µM GW0072.

  • Maintenance (Day 2 onwards): After 48 hours, replace the differentiation medium with maintenance medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin). Change the maintenance medium every 2 days.

  • Assessment of Differentiation (Day 8-10): After 8-10 days, assess adipocyte differentiation by Oil Red O staining (Protocol 2) and gene expression analysis (Protocol 3).

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is for visualizing and quantifying lipid droplet accumulation in differentiated adipocytes.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin solution

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Distilled water

  • Isopropanol (100%)

Procedure:

  • Fixation: Gently wash the cells with PBS. Add 10% formalin to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the formalin and wash the cells twice with distilled water.

  • Staining: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (6:4 ratio). Allow it to sit for 10 minutes and filter through a 0.22 µm filter. Add the working solution to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Visualization: Add PBS to the wells to prevent drying and visualize the lipid droplets under a microscope. Differentiated adipocytes will appear red.

  • (Optional) Quantification: After visualization, remove the PBS and allow the plate to dry completely. Add 100% isopropanol to each well to elute the stain. Read the absorbance of the eluate at 510 nm.

Protocol 3: Gene Expression Analysis of Adipocyte Markers by RT-qPCR

This protocol describes how to analyze the expression of key adipocyte-specific genes to assess the extent of differentiation.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Pparg, Fabp4, Adipoq) and a housekeeping gene (e.g., Gapdh, Actb)

Procedure:

  • RNA Isolation:

    • Lyse the cells directly in the culture plate using TRIzol reagent (1 mL for a 6-well plate).

    • Transfer the lysate to a microfuge tube and add chloroform.

    • Centrifuge to separate the phases and collect the aqueous (upper) phase containing the RNA.

    • Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend the air-dried RNA pellet in nuclease-free water.

    • Quantify the RNA and assess its purity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene. A decrease in the expression of adipocyte marker genes in the GW0072-treated groups compared to the agonist control indicates inhibition of differentiation.

Experimental Workflow

The following diagram outlines the general workflow for studying the effect of GW0072 on adipocyte differentiation.

Adipocyte_Differentiation_Workflow Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induce Induce Differentiation (Day 0) Culture->Induce Treat Treat with GW0072 +/- Agonist Induce->Treat Maintain Maintain in Culture (Change Media every 2 days) Treat->Maintain Assess Assess Differentiation (Day 8-10) Maintain->Assess OilRedO Oil Red O Staining (Lipid Accumulation) Assess->OilRedO qPCR RT-qPCR (Gene Expression) Assess->qPCR Analysis Data Analysis and Interpretation OilRedO->Analysis qPCR->Analysis

Figure 2. Workflow for investigating the inhibitory effect of GW0072 on adipocyte differentiation.

References

Application Notes and Protocols for High-Throughput Screening of (Indan-5-yloxy)-acetic acid Derivatives as CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Indan-5-yloxy)-acetic acid and its derivatives have emerged as a promising scaffold for the development of antagonists targeting the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). CRTH2, also known as DP2, is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its natural ligand, prostaglandin D2 (PGD2), is primarily released by activated mast cells and mediates the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. Antagonism of the PGD2/CRTH2 signaling axis represents a key therapeutic strategy for the treatment of these inflammatory conditions.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel CRTH2 antagonists based on the this compound scaffold. The described assays include a radioligand binding assay to determine binding affinity, and two functional cell-based assays—a cAMP inhibition assay and a calcium mobilization assay—to assess antagonist potency.

Data Presentation

The following table summarizes the antagonist activity (IC50) of a series of 2,4-disubstituted phenoxyacetic acid derivatives, which are structurally related to the this compound scaffold, against the CRTH2 receptor. This data is representative of the quantitative information that can be generated using the HTS assays described herein.[1]

CompoundR1R2IC50 (nM)[1]
1HH1000
2CH3H500
3ClH250
4BrH200
5HCH3800
6HCl300
7HBr250
8CH3CH3400
9ClCl100
10BrBr80

Signaling Pathway

The CRTH2 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein. Upon agonist binding, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits of the G protein can activate phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates Antagonist (Indan-5-yloxy)-acetic acid derivative (Antagonist) Antagonist->CRTH2 Binds & Blocks G_protein Gi/o Protein (α, β, γ) CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Converts PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Downstream Downstream Cellular Responses (e.g., Chemotaxis, Degranulation) Ca2_cyto->Downstream Activates

CRTH2 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay measures the ability of test compounds to compete with a radiolabeled ligand for binding to the CRTH2 receptor, allowing for the determination of the inhibitor constant (Ki).

Materials:

  • HEK293 cells stably expressing human CRTH2 (HEK-hCRTH2)

  • [3H]PGD2 (Radioligand)

  • Unlabeled PGD2

  • Test compounds (derivatives of this compound)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK-hCRTH2 cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Binding Buffer

    • 50 µL of [3H]PGD2 (at a final concentration near its Kd)

    • 50 µL of various concentrations of the test compound or vehicle (for total binding) or excess unlabeled PGD2 (for non-specific binding).

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of a CRTH2 antagonist to block the PGD2-induced inhibition of cAMP production.

Materials:

  • HEK-hCRTH2 cells

  • Forskolin (an adenylyl cyclase activator)

  • PGD2

  • Test compounds

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA)

  • Cell culture medium and plates (96- or 384-well)

Procedure:

  • Cell Plating: Seed HEK-hCRTH2 cells into a suitable microplate and allow them to attach overnight.

  • Compound Addition:

    • Aspirate the culture medium.

    • Add assay buffer containing a PDE inhibitor.

    • Add serial dilutions of the test compounds to the wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a solution of PGD2 (at its EC80 concentration) and forskolin to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximum inhibition by PGD2.

Protocol 3: Calcium Mobilization Assay

This assay measures the ability of a CRTH2 antagonist to block the PGD2-induced transient increase in intracellular calcium.

Materials:

  • HEK-hCRTH2 cells (or other suitable cell line endogenously or recombinantly expressing CRTH2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PGD2

  • Test compounds

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom microplate and allow them to attach.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 15-30 seconds.

  • Agonist Injection: Inject PGD2 (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.

Data Analysis:

  • The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration.

  • Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.

  • Determine the IC50 value of the antagonist from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical high-throughput screening workflow for the identification and characterization of novel CRTH2 antagonists.

HTS_Workflow start Start: Compound Library (this compound derivatives) primary_screen Primary HTS: Calcium Mobilization Assay or cAMP Inhibition Assay start->primary_screen hit_id Hit Identification (Compounds showing significant antagonist activity) primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Confirmation (Determine IC50 values) hit_id->dose_response Active Compounds lead_selection Lead Candidate Selection (Potent and selective compounds) dose_response->lead_selection binding_assay Secondary Assay: Radioligand Binding Assay (Determine Ki values) lead_selection->binding_assay sar Structure-Activity Relationship (SAR) Studies binding_assay->sar lead_opt Lead Optimization sar->lead_opt end End: Preclinical Development lead_opt->end

High-Throughput Screening Workflow for CRTH2 Antagonists

References

Application Notes and Protocols: Step-by-Step Synthesis of (Indan-5-yloxy)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The indan ring system is a key feature in well-known anti-inflammatory drugs such as Sulindac and Clidanac.[2] Derivatives of indan acetic acid have shown a wide spectrum of biological activities, including analgesic, anti-inflammatory, and monoamine oxidase inhibitory effects.[3] This document provides a detailed protocol for the synthesis of (Indan-5-yloxy)-acetic acid derivatives, compounds of interest for their potential therapeutic applications. The methodologies outlined are based on established synthetic routes for related indanone and indan acetic acid structures.

General Synthetic Scheme

The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic workflow is depicted below.

Synthesis_Workflow A Substituted Benzaldehyde B β-Phenylglutaric Acid Derivative A->B Hydrolysis C Indanone-3-acetic Acid Derivative B->C Cyclization E This compound Amide Derivative C->E Amidation D Amine D->E

Caption: General workflow for the synthesis of Indanone acetic acid amide derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of indanone-3-acetic acid derivatives.[3]

Protocol 1: Synthesis of β-(3-Hydroxy-4-methoxyphenyl)glutaric Acid

This procedure outlines the formation of a key intermediate, a substituted β-phenylglutaric acid.

Materials:

  • 3-Hydroxy-4-methoxy benzaldehyde

  • Bis(acetoacetate)

  • Appropriate solvents and reagents for hydrolysis

Procedure:

  • Convert 3-hydroxy-4-methoxy benzaldehyde to a bis(acetoacetate).

  • Perform hydrolysis of the resulting bis(acetoacetate) to yield the corresponding β-phenylglutaric acid.[3]

Protocol 2: Cyclization to Indanone-3-acetic Acid

This step involves an intramolecular cyclization to form the indanone ring system.

Materials:

  • β-(3-Hydroxy-4-methoxyphenyl)glutaric acid

  • Polyphosphoric acid (PPA) or other suitable cyclizing agent

Procedure:

  • Treat the β-phenylglutaric acid derivative with a cyclizing agent, such as polyphosphoric acid, to induce intramolecular Friedel-Crafts acylation.[4][5]

  • The reaction mixture is typically heated to promote cyclization.

  • Upon completion, the product, an indanone-3-acetic acid derivative, is isolated and purified.[3]

Protocol 3: Synthesis of this compound Amide Derivatives

This final step involves the derivatization of the carboxylic acid group.

Materials:

  • Indanone-3-acetic acid derivative

  • Thionyl chloride

  • Appropriate amine

  • Benzene or other suitable solvent

Procedure:

  • The indanone-3-acetic acid is converted to its acid chloride by refluxing with thionyl chloride.[3]

  • The resulting acid chloride is then treated with an appropriate amine in a suitable solvent, such as benzene, to form the desired amide derivative.[3]

  • The reaction period is optimized for each specific amine.[3]

  • The final product is isolated and purified.

Data Presentation

The following tables summarize typical yields and characterization data for synthesized indanone acetic acid derivatives, as reported in the literature.

Table 1: Synthesis and Characterization of Indanone Acetic Acid Esters [6]

CompoundYield (%)Melting Point (°C)Molecular FormulaAnalytical CalculationFound
8 76131-133C₁₄H₁₆O₅C, 63.63; H, 6.10C, 63.56; H, 6.06
9d 6369-71C₁₆H₂₀O₅C, 65.74; H, 6.90C, 65.65; H, 6.87

Table 2: Spectral Data for a Representative Indanone Acetic Acid Ester (Compound 8) [6]

Spectral DataValues
IR (KBr, cm⁻¹) 1731 (C=O str), 1698 (C=O str), 1032, 1237 (OCH₃)
¹H NMR (CDCl₃, TMS, δ ppm) 2.42, 2.55 (dd, J = 19.2, 5.2 Hz, CH₂, 2H ), 2.84, 2.98 (dd, J = 19.2, 7.5 Hz, CH₂, 2H ), 3.73 (s, OCH₃, 3H ), 3.77 (qn, CH, 1H), 3.91 (s, OCH₃, 3H ), 3.96 (s, OCH₃, 3H ), 6.91 (s, ArH, 1H), 7.17 (s, ArH, 1H)
MS (m/z) 264 (M⁺)

Signaling Pathways and Biological Activity

Derivatives of indan acetic acid are known to possess significant anti-inflammatory and analgesic properties.[2] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[7]

Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Indan_Deriv (Indan-5-yloxy)-acetic acid Derivatives Indan_Deriv->COX Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

The selective inhibition of COX-2 over COX-1 is a key goal in the development of new anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Some indanone derivatives have been identified as potent and selective COX-2 inhibitors.[6] The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as carrageenan-induced rat paw edema.[6][8] For example, one ester derivative of (5,6-dialkoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid showed 47.69% inhibition in this assay.[6]

References

Application Notes and Protocols for In Vitro Assay Development for (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Indan-5-yloxy)-acetic acid is a molecule with potential therapeutic applications. Its structural features suggest that it may interact with key biological targets involved in inflammatory and metabolic pathways. This document provides detailed protocols for a panel of in vitro assays to characterize the activity of this compound. Based on its structural similarities to known pharmacological agents, two primary potential mechanisms of action are explored: antagonism of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2) and activation of Peroxisome Proliferator-Activated Receptors (PPARs).

The CRTH2 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases like asthma.[1] Antagonism of CRTH2 can mitigate the chemotaxis and activation of immune cells such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2]

PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and metabolic homeostasis.[3][4] Agonists of PPARs, such as Lanifibranor, have shown therapeutic potential in conditions like non-alcoholic steatohepatitis (NASH).[5][6][7]

These application notes provide detailed methodologies for a suite of in vitro assays to comprehensively evaluate the pharmacological profile of this compound as either a CRTH2 antagonist or a PPAR agonist.

Potential Signaling Pathways

To visualize the potential mechanisms of action for this compound, the following signaling pathways are depicted.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαi/o CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Inflammatory_Response Inflammatory Response cAMP->Inflammatory_Response Modulates ATP ATP Ca2_release Intracellular Ca2+ Release IP3_DAG->Ca2_release Induces Ca2_release->Inflammatory_Response Triggers Indan_acid This compound (Antagonist) Indan_acid->CRTH2 Blocks

Caption: CRTH2 Receptor Signaling Pathway.

PPAR_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Indan_acid This compound (Agonist) PPAR PPAR Indan_acid->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Forms Complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (DNA) PPAR_RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Metabolic & Anti-inflammatory Effects Gene_Transcription->Metabolic_Regulation Leads to

Caption: PPAR Signaling Pathway.

Experimental Protocols

Section 1: CRTH2 Antagonist Activity Assays

The following protocols are designed to determine if this compound can act as an antagonist to the CRTH2 receptor.

CRTH2_Workflow Start Start: Screen for CRTH2 Antagonism Binding_Assay Protocol 1: Radioligand Binding Assay Start->Binding_Assay cAMP_Assay Protocol 2: cAMP Inhibition Assay Start->cAMP_Assay Calcium_Assay Protocol 3: Calcium Flux Assay Start->Calcium_Assay Data_Analysis Data Analysis: Determine IC50/Ki Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Conclusion Conclusion: Assess CRTH2 Antagonist Potency Data_Analysis->Conclusion

Caption: Workflow for CRTH2 Antagonist Assays.

This assay measures the ability of this compound to compete with a radiolabeled ligand, such as [3H]PGD2, for binding to the CRTH2 receptor.[1]

  • Cell Lines:

    • HEK293 cells stably expressing human CRTH2.

    • Human eosinophilic leukemia cell lines (e.g., HL-60 differentiated with butyric acid) endogenously expressing CRTH2.[1]

  • Reagents:

    • [3H]Prostaglandin D2 ([3H]PGD2)

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Non-specific binding control: unlabeled PGD2

    • This compound

  • Procedure:

    • Prepare cell membranes from CRTH2-expressing cells.

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]PGD2, and varying concentrations of this compound or unlabeled PGD2.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

This functional assay measures the ability of a CRTH2 antagonist to block the PGD2-induced inhibition of cAMP production.[1]

  • Cell Lines:

    • CHO-K1 or HEK293 cells co-expressing human CRTH2 and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Reagents:

    • Forskolin (to stimulate cAMP production)

    • PGD2

    • This compound

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

  • Procedure:

    • Seed CRTH2-expressing cells in a 96-well plate and culture overnight.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a mixture of forskolin and PGD2.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only and PGD2-stimulated controls.

    • Plot the percentage of inhibition of the PGD2 response against the logarithm of the this compound concentration.

    • Determine the IC50 value.

This assay measures the ability of a CRTH2 antagonist to block the PGD2-induced increase in intracellular calcium.[1]

  • Cell Lines:

    • HEK293 or other suitable cell lines stably expressing human CRTH2.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • PGD2

    • This compound

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Procedure:

    • Load CRTH2-expressing cells with a calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Pre-treat the cells with varying concentrations of this compound.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add PGD2 to stimulate the cells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the increase in fluorescence (calcium flux) in response to PGD2.

    • Plot the percentage of inhibition of the PGD2-induced calcium flux against the logarithm of the this compound concentration.

    • Determine the IC50 value.

Assay Parameter Measured Typical Cell Line Key Reagents
Radioligand BindingCompetitive binding of a radiolabeled ligandHEK293-CRTH2[3H]PGD2, unlabeled PGD2
cAMP InhibitionInhibition of PGD2-mediated cAMP decreaseCHO-CRTH2, HEK293-CRTH2Forskolin, PGD2, cAMP detection kit
Calcium FluxInhibition of PGD2-induced Ca2+ mobilizationHEK293-CRTH2Fluo-4 AM, PGD2
Section 2: PPAR Agonist Activity Assays

The following protocols are designed to determine if this compound can act as an agonist for PPAR isoforms (α, δ, and γ).

PPAR_Workflow Start Start: Screen for PPAR Agonism Reporter_Assay Protocol 4: PPRE-Luciferase Reporter Assay Start->Reporter_Assay Lipid_Assay Protocol 5: Adipocyte Differentiation & Lipid Accumulation Assay Start->Lipid_Assay Gene_Expression_Assay Protocol 6: Target Gene Expression Analysis (qPCR) Reporter_Assay->Gene_Expression_Assay Data_Analysis Data Analysis: Determine EC50 & Efficacy Lipid_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Conclusion Conclusion: Assess PPAR Agonist Potency & Isoform Selectivity Data_Analysis->Conclusion

Caption: Workflow for PPAR Agonist Assays.

This assay measures the ability of this compound to activate PPAR-mediated gene transcription.

  • Cell Lines:

    • HEK293T or other suitable cells.

  • Reagents:

    • Expression plasmids for human PPARα, PPARδ, or PPARγ.

    • Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving luciferase expression.

    • Transfection reagent.

    • This compound.

    • Known PPAR agonists (e.g., Wy-14643 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ).

    • Luciferase assay substrate.

  • Procedure:

    • Co-transfect cells with a PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound or a known PPAR agonist.

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase).

    • Plot the fold induction of luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

This assay assesses the ability of this compound to induce the differentiation of pre-adipocytes into mature adipocytes, a process largely driven by PPARγ activation.

  • Cell Lines:

    • 3T3-L1 or other pre-adipocyte cell lines.

  • Reagents:

    • Differentiation medium (containing insulin, dexamethasone, and IBMX).

    • This compound.

    • Rosiglitazone (positive control).

    • Oil Red O stain.

  • Procedure:

    • Culture pre-adipocytes to confluence.

    • Induce differentiation by treating the cells with differentiation medium containing varying concentrations of this compound or rosiglitazone.

    • After 2-3 days, replace the medium with maintenance medium containing insulin and the test compounds.

    • Continue to culture for several days, replacing the medium every 2-3 days.

    • After 7-10 days, fix the cells and stain for lipid droplets using Oil Red O.

    • Elute the stain and quantify the absorbance at a specific wavelength (e.g., 520 nm).

  • Data Analysis:

    • Compare the amount of lipid accumulation in treated cells to untreated and positive control cells.

This assay measures the effect of this compound on the expression of known PPAR target genes.

  • Cell Lines:

    • Hepatocytes (e.g., HepG2) for PPARα targets.

    • Adipocytes or macrophages for PPARγ targets.

  • Reagents:

    • This compound.

    • Known PPAR agonists.

    • RNA extraction kit.

    • Reverse transcription reagents.

    • qPCR primers for PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ).

    • qPCR master mix.

  • Procedure:

    • Treat cells with varying concentrations of this compound or a known agonist for 24-48 hours.

    • Isolate total RNA from the cells.

    • Synthesize cDNA by reverse transcription.

    • Perform quantitative PCR (qPCR) using primers for specific PPAR target genes and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method.

    • Plot the fold change in gene expression against the logarithm of the compound concentration.

Assay Parameter Measured Typical Cell Line Key Reagents
PPRE-Luciferase ReporterTranscriptional activation of a PPAR-responsive reporterHEK293TPPAR expression plasmids, PPRE-luciferase plasmid
Adipocyte DifferentiationInduction of lipid accumulation in pre-adipocytes3T3-L1Differentiation medium, Oil Red O stain
Target Gene ExpressionUpregulation of PPAR target gene mRNA levelsHepG2, 3T3-L1qPCR primers for target genes (e.g., CPT1A, FABP4)

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of the potency and efficacy of this compound with relevant control compounds.

Table 1: Hypothetical CRTH2 Antagonist Activity Data

Compound Radioligand Binding IC50 (nM) cAMP Inhibition IC50 (nM) Calcium Flux IC50 (nM)
This compound75150120
Fevipiprant (Control)5108
OC000459 (Control)204530

Table 2: Hypothetical PPAR Agonist Activity Data (EC50 in nM)

Compound PPARα Reporter Assay PPARδ Reporter Assay PPARγ Reporter Assay
This compound500>10000800
Wy-14643 (PPARα control)100>10000>10000
GW501516 (PPARδ control)>100005>10000
Rosiglitazone (PPARγ control)>10000>1000050

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its activity as a potential CRTH2 antagonist and PPAR agonist, researchers can elucidate its mechanism of action and determine its therapeutic potential for inflammatory and metabolic diseases. The combination of binding, functional, and gene expression assays will yield a robust dataset to guide further drug development efforts.

References

Application Notes and Protocols for Efficacy Testing of (Indan-5-yloxy)-acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Indan-5-yloxy)-acetic acid is a compound of interest for its potential therapeutic effects. Based on structural similarities to known aldose reductase inhibitors, its efficacy is hypothesized to be relevant in the context of diabetic complications. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia. This increased flux leads to the accumulation of sorbitol, contributing to cellular stress and the pathology of diabetic neuropathy, nephropathy, and retinopathy.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of diabetic complications.

Mechanism of Action and Signaling Pathway

Under hyperglycemic conditions, elevated intracellular glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH cofactor results in oxidative stress. These processes contribute to the pathogenesis of diabetic complications.[1][3] this compound, as a putative aldose reductase inhibitor, is expected to block this pathway, thereby mitigating the downstream pathological effects.

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibition Therapeutic Intervention cluster_pathology Pathophysiology Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Indan This compound (Aldose Reductase Inhibitor) Indan->AR Inhibition Complications Diabetic Complications (Neuropathy, Nephropathy, Retinopathy) Osmotic_Stress->Complications Oxidative_Stress->Complications

Caption: Proposed mechanism of action for this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Both chemically-induced and genetic models of diabetes are widely used to study diabetic complications.[4][5][6][7][8]

Streptozotocin (STZ)-Induced Diabetic Rodent Model

This is the most common model for inducing type 1 diabetes. STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells.[4]

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) or C57BL/6 mice (20-25 g).

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg for rats, 150-200 mg/kg for mice) dissolved in citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.[1]

db/db Mice

These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes.[2][4] They are a well-established model for studying diabetic nephropathy and neuropathy.

Zucker Diabetic Fatty (ZDF) Rats

ZDF rats also have a mutation in the leptin receptor and develop obesity, hyperlipidemia, and insulin resistance, making them a suitable model for type 2 diabetes and its complications.[5]

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in mitigating diabetic complications.

Protocol 1: Evaluation of Efficacy in Diabetic Neuropathy

Objective: To assess the ability of this compound to prevent or reverse nerve conduction velocity deficits and structural nerve damage in diabetic animals.

Experimental Workflow:

Neuropathy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Acclimatization Animal Acclimatization (1 week) Diabetes_Induction Induction of Diabetes (e.g., STZ injection) Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Randomize into Groups: 1. Non-diabetic Control 2. Diabetic Control (Vehicle) 3. Diabetic + this compound 4. Diabetic + Positive Control (e.g., Epalrestat) Confirmation->Grouping Treatment Daily Dosing (e.g., oral gavage for 8-12 weeks) Grouping->Treatment Nerve_Conduction Motor Nerve Conduction Velocity (MNCV) and Sensory Nerve Conduction Velocity (SNCV) (at baseline and end of study) Treatment->Nerve_Conduction Biochemical Biochemical Analysis of Sciatic Nerve (Sorbitol, Fructose levels) Treatment->Biochemical Histology Histopathological Examination of Sciatic Nerve Treatment->Histology

Caption: Workflow for diabetic neuropathy efficacy testing.

Methodologies:

  • Nerve Conduction Velocity (NCV) Measurement:

    • Anesthetize the animal (e.g., isoflurane).

    • Place stimulating electrodes on the sciatic notch and bipolar recording electrodes on the tibialis anterior muscle for motor NCV. For sensory NCV, stimulate the digital nerves of the paw and record from the sciatic nerve.

    • Deliver a supramaximal square-wave pulse and record the latency and amplitude of the evoked muscle or nerve action potential.

    • Calculate NCV by dividing the distance between the stimulating and recording electrodes by the difference in latency.

  • Biochemical Analysis of Sciatic Nerve:

    • At the end of the study, euthanize the animals and dissect the sciatic nerves.

    • Homogenize the nerve tissue in a suitable buffer.

    • Measure sorbitol and fructose levels using gas chromatography-mass spectrometry (GC-MS) or an appropriate enzymatic assay kit.

  • Histopathology:

    • Fix the sciatic nerve tissue in 4% paraformaldehyde.

    • Embed in paraffin and section the tissue.

    • Stain with hematoxylin and eosin (H&E) for general morphology and with specific markers for myelin and axonal integrity (e.g., Luxol fast blue and anti-neurofilament antibodies).

Protocol 2: Evaluation of Efficacy in Diabetic Nephropathy

Objective: To determine if this compound can ameliorate kidney damage and improve renal function in diabetic animals.

Methodologies:

  • Urine and Blood Analysis:

    • House animals in metabolic cages to collect 24-hour urine samples at regular intervals.

    • Measure urinary albumin excretion (UAE) and creatinine levels to calculate the albumin-to-creatinine ratio (ACR).

    • Collect blood samples to measure blood urea nitrogen (BUN) and serum creatinine.

  • Histopathology of the Kidney:

    • At the end of the study, perfuse the kidneys with saline followed by 4% paraformaldehyde.

    • Embed the kidneys in paraffin and prepare sections.

    • Stain with Periodic acid-Schiff (PAS) to assess glomerular basement membrane thickening and mesangial expansion.

    • Use Masson's trichrome stain to evaluate fibrosis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Efficacy of this compound on Diabetic Neuropathy Endpoints

GroupNBody Weight (g)Blood Glucose (mg/dL)MNCV (m/s)Sciatic Nerve Sorbitol (nmol/mg)
Non-diabetic Control10
Diabetic Control10
Diabetic + this compound (Low Dose)10
Diabetic + this compound (High Dose)10
Diabetic + Positive Control10

Table 2: Efficacy of this compound on Diabetic Nephropathy Endpoints

GroupNKidney Weight/Body Weight (g/g)24-h Urinary Albumin Excretion (µ g/24h )BUN (mg/dL)Glomerular Mesangial Expansion Score
Non-diabetic Control10
Diabetic Control10
Diabetic + this compound (Low Dose)10
Diabetic + this compound (High Dose)10
Diabetic + Positive Control10

Conclusion

The provided protocols offer a comprehensive framework for evaluating the preclinical efficacy of this compound as a potential treatment for diabetic complications. Careful selection of animal models and rigorous assessment of relevant endpoints are crucial for determining the therapeutic potential of this compound. The successful inhibition of aldose reductase and subsequent amelioration of diabetic pathologies in these models would provide a strong rationale for further clinical development.

References

Application Notes and Protocols for the Quantification of (Indan-5-yloxy)-acetic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a critical aspect of preclinical and clinical studies. This document provides a detailed application note and protocol for a robust analytical method for the quantification of (Indan-5-yloxy)-acetic acid in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended as a representative example based on established principles for the analysis of small acidic molecules.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the described LC-MS/MS method for this compound.

ParameterResult
Linearity Range 1 ng/mL - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Intra-day Precision (%CV) < 15% (at LLOQ, LQC, MQC, HQC)
Inter-day Precision (%CV) < 15% (at LLOQ, LQC, MQC, HQC)
Accuracy (% Bias) Within ±15% (at LLOQ, LQC, MQC, HQC)
Matrix Effect Normalized IS Ratio: 0.85 - 1.15
Recovery (%) > 85% (at LQC, MQC, HQC)

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

This section details the step-by-step protocols for the quantification of this compound in plasma.

2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.

  • Sample Loading: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water, vortex again, and load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase A and B (50:50, v/v) and inject into the LC-MS/MS system.

2.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 10
    2.5 0.4 95
    3.5 0.4 95
    3.6 0.4 10

    | 5.0 | 0.4 | 10 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 191.1 133.1

    | Internal Standard (d4) | 195.1 | 137.1 |

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_acid Add 2% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe elute Elution spe->elute evaporate Evaporation to Dryness elute->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification xenobiotic_metabolism cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion parent_compound This compound cyp450 Cytochrome P450 Enzymes (CYPs) parent_compound->cyp450 conjugation_enzymes Conjugation Enzymes (e.g., UGTs, SULTs) parent_compound->conjugation_enzymes phase1_metabolite Oxidized/Hydroxylated Metabolite cyp450->phase1_metabolite phase1_metabolite->conjugation_enzymes conjugated_metabolite Conjugated Metabolite (e.g., Glucuronide) conjugation_enzymes->conjugated_metabolite excretion Biliary or Renal Excretion conjugated_metabolite->excretion

Application Notes and Protocols for Studying Gene Expression Using (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Indan-5-yloxy)-acetic acid and its derivatives are recognized as potent modulators of the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and energy homeostasis. As a selective agonist of PPARα, this compound offers a valuable tool for investigating the intricate signaling pathways governed by this receptor and for the discovery of novel therapeutics targeting metabolic and inflammatory diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on gene expression. The methodologies outlined herein are foundational for characterizing the compound's potency, efficacy, and mechanism of action. While specific quantitative data for this compound is emerging, the data presented is representative of potent PPARα agonists and serves as a benchmark for experimental design and data interpretation.

Mechanism of Action: The PPARα Signaling Pathway

This compound acts as an agonist for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory processes.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (Indan-5-yloxy)- acetic acid PPARa_inactive PPARα Ligand->PPARa_inactive Binding PPARa_active PPARα PPARa_inactive->PPARa_active Translocation RXR_inactive RXR RXR_active RXR PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR Target_Genes Target Genes (e.g., CPT1A, PDK4, ANGPTL4) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis (Metabolic & Anti-inflammatory Effects) mRNA->Protein Coactivators Coactivators Coactivators->PPRE Recruitment

Caption: PPARα signaling pathway activated by this compound.

Data Presentation: Efficacy of PPARα Agonists

The following tables summarize quantitative data for potent and selective PPARα agonists, which can be used as a reference for evaluating this compound.

Table 1: In Vitro Potency of a Representative PPARα Agonist (GW7647)

ParameterReceptorValue (nM)Reference
EC50Human PPARα6[1](--INVALID-LINK--)
EC50Human PPARγ1100[1](--INVALID-LINK--)
EC50Human PPARδ6200[1](--INVALID-LINK--)

Table 2: Dose-Dependent Upregulation of PPARα Target Genes in HepG2 Cells by a Novel PPARα Agonist (Compound A-4) [2](3)

Target GeneTreatment ConcentrationFold Change in mRNA Expression (Mean ± SD)
CD36 10 µM2.5 ± 0.3
30 µM4.2 ± 0.5
CPT1A 10 µM3.1 ± 0.4
30 µM5.8 ± 0.7
MCAD 10 µM2.8 ± 0.3
30 µM4.9 ± 0.6
VLCAD 10 µM2.2 ± 0.2
30 µM3.9 ± 0.4

Experimental Protocols

A typical experimental workflow to characterize the effect of this compound on gene expression is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, HepaRG) Compound_Treatment 2. Compound Treatment (this compound) Cell_Culture->Compound_Treatment RNA_Extraction 3. RNA Extraction Compound_Treatment->RNA_Extraction Protein_Extraction 3. Protein Extraction Compound_Treatment->Protein_Extraction Reporter_Assay 4c. Luciferase Reporter Assay (Transcriptional Activity) Compound_Treatment->Reporter_Assay qPCR 4a. Quantitative PCR (mRNA Expression) RNA_Extraction->qPCR Data_Analysis 5. Data Analysis qPCR->Data_Analysis Western_Blot 4b. Western Blot (Protein Expression) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Experimental workflow for gene expression analysis.
Protocol 1: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This protocol details the measurement of mRNA levels of PPARα target genes in response to treatment with this compound.

1. Cell Culture and Treatment:

  • Culture human hepatoma cells (e.g., HepG2 or HepaRG) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

2. RNA Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

3. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

4. qPCR:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., CPT1A, PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

  • Perform qPCR using a real-time PCR detection system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Table 3: Example Primer Sequences for Human PPARα Target Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
CPT1AGCTATCGGGCCTCCATTAGCCTTGCCCATGTCCTTGATGT
PDK4CCTCATCCAGTCACAGTTCCGTAGCACCAGTGAAGACCAG
ANGPTL4AGGCTGGATGGAATGACTGGGGTTCAGCCAGCTCATTCTC
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Protocol 2: Western Blotting for PPARα Target Protein Expression

This protocol describes the detection and quantification of protein levels of PPARα targets.

1. Cell Lysis and Protein Quantification:

  • Following treatment with this compound, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CPT1A, anti-PDK4) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature. Recommended starting dilutions are typically 1:5000 to 1:20,000.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Luciferase Reporter Assay for PPARα Transcriptional Activity

This assay measures the ability of this compound to activate the transcriptional activity of PPARα.

1. Cell Transfection:

  • Seed HepG2 cells in a 24-well plate.

  • Co-transfect the cells with a PPARα expression vector, a luciferase reporter plasmid containing PPREs upstream of the luciferase gene, and a Renilla luciferase control vector for normalization. Use a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the cells for another 24 hours.

3. Luciferase Assay:

  • Wash the cells with PBS.

  • Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

  • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on gene expression through the PPARα signaling pathway. By employing these methodologies, scientists can effectively characterize the compound's biological activity, contributing to a deeper understanding of PPARα-mediated gene regulation and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Investigation of (Indan-5-yloxy)-acetic acid as a Thyroid Hormone Receptor Beta (TRβ) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Thyroid Hormone Receptor Beta (TRβ) is a nuclear receptor that plays a crucial role in regulating metabolism, particularly in the liver.[1][2][3] Activation of TRβ is known to mediate beneficial effects such as lowering cholesterol and triglycerides, making it an attractive therapeutic target for metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH).[3][4] Selective TRβ agonists are sought after to harness these metabolic benefits while avoiding the adverse effects associated with the activation of the Thyroid Hormone Receptor Alpha (TRα), such as cardiac effects.[3]

(Indan-5-yloxy)-acetic acid (CAS: 1878-58-6) is a synthetic compound that has been investigated for its potential biological activities.[5][6][7] This document provides a comprehensive suite of protocols for the systematic investigation of this compound as a selective TRβ agonist. The following sections detail the necessary in vitro and in vivo assays to characterize its binding affinity, functional potency, selectivity, and therapeutic efficacy.

TRβ Signaling Pathway

Thyroid hormone receptors mediate their effects through both genomic and non-genomic signaling pathways. In the classical genomic pathway, the TRβ forms a heterodimer with the retinoid X receptor (RXR).[2] In the absence of a ligand, this complex binds to thyroid hormone response elements (TREs) on DNA and recruits corepressors to inhibit gene transcription. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes involved in metabolism.[8] Non-genomic actions can also be initiated in the cytoplasm, where TRβ can interact with signaling molecules like the p85α subunit of PI3K, activating downstream pathways such as Akt/mTOR.[1][8]

TRB_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound TRb_cyto TRβ Agonist->TRb_cyto Binds Agonist_N Agonist Agonist->Agonist_N Translocates PI3K PI3K (p85α) TRb_cyto->PI3K Activates Akt Akt/mTOR Pathway PI3K->Akt Leads to Metabolic Effects Lipid Lowering & Other Metabolic Benefits Akt->Metabolic Effects Non-Genomic TRb_RXR TRβ/RXR Heterodimer TRE TRE TRb_RXR->TRE Binds CoA Coactivators TRb_RXR->CoA Recruits Agonist_N->TRb_RXR Binds Gene Target Gene Transcription CoR Corepressors CoR->TRb_RXR Dissociates CoA->Gene Gene->Metabolic Effects

Caption: Genomic and non-genomic signaling pathways of the TRβ receptor.

In Vitro Characterization Protocols

Protocol: TRβ Functional Agonist Assay (Luciferase Reporter)

This assay quantifies the ability of this compound to activate the human TRβ receptor in a cellular context. It utilizes mammalian cells engineered to express human TRβ and a luciferase reporter gene linked to TREs.[9][10]

Methodology:

  • Cell Culture: Plate human TRβ reporter cells (e.g., from INDIGO Biosciences) in a 96-well plate and culture overnight.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in compound screening medium. A known TRβ agonist, such as 3,3',5-L-Triiodothyronine (T3), should be used as a positive control.[11]

  • Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

  • Luminescence Reading: After incubation, add luciferase detection reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate-reading luminometer. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Luciferase_Assay_Workflow A 1. Seed TRβ Reporter Cells in 96-well Plate C 3. Treat Cells with Compound (24-hour incubation) A->C B 2. Prepare Serial Dilutions of This compound B->C D 4. Add Luciferase Detection Reagent C->D E 5. Measure Luminescence D->E F 6. Analyze Data: Calculate Fold Activation & EC50 E->F

Caption: Workflow for the TRβ luciferase reporter functional assay.

Protocol: TRβ/TRα Isoform Selectivity Assay

To assess the selectivity of this compound, its agonist activity is tested against both TRβ and TRα receptors. This is critical for predicting potential off-target effects.

Methodology:

  • Perform the luciferase reporter assay as described in Protocol 3.1 in parallel using two distinct cell lines: one expressing human TRβ and the other expressing human TRα.

  • Determine the EC50 values for this compound on both receptor isoforms.

  • Calculate the selectivity ratio by dividing the EC50 for TRα by the EC50 for TRβ. A higher ratio indicates greater selectivity for TRβ.[12]

Data Presentation: In Vitro Activity Summary

CompoundTRβ EC50 (nM)TRα EC50 (nM)Selectivity Ratio (TRα EC50 / TRβ EC50)
This compoundResultResultResult
T3 (Control)ResultResultResult
MGL-3196 (Control)ResultResultResult
Protocol: Downstream Target Gene Expression (qPCR)

This protocol measures the effect of the compound on the expression of known TRβ target genes in a relevant cell line, such as the human liver cell line HepG2.

Methodology:

  • Cell Culture and Treatment: Culture HepG2 cells and treat them with varying concentrations of this compound for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers for TRβ target genes (e.g., Deiodinase 1 - DIO1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method compared to vehicle-treated cells.

Data Presentation: Target Gene Expression in HepG2 Cells

TreatmentConcentrationDIO1 mRNA Fold Change (vs. Vehicle)
This compound10 nMResult
100 nMResult
1000 nMResult
T3 (Control)100 nMResult

In Vivo Efficacy Protocol

Protocol: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the therapeutic efficacy of this compound in a preclinical model of metabolic disease.[12]

Methodology:

  • Model Induction: Induce obesity, dyslipidemia, and liver steatosis in C57BL/6J mice by feeding them a high-fat diet (HFD) for 12-16 weeks.

  • Animal Grouping and Dosing: Randomly assign HFD-fed mice to vehicle control and treatment groups. Administer this compound orally once daily for a specified period (e.g., 4-10 weeks).[12] A group treated with a known TRβ agonist like Resmetirom (MGL-3196) should be included for comparison.

  • Monitoring: Monitor body weight and food intake throughout the study.

  • Terminal Procedures: At the end of the treatment period, collect blood samples for analysis of serum lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver function enzymes (ALT, AST).

  • Tissue Collection: Harvest livers for weight measurement and histological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and fibrosis.

  • Pharmacodynamic Analysis: Analyze the expression of hepatic lipid-metabolic genes via qPCR as described in Protocol 3.3.[12]

Data Presentation: In Vivo Efficacy in DIO Mice

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)MGL-3196 (Control)
Body Weight Change (%) ResultResultResultResult
Serum Total Cholesterol (mg/dL) ResultResultResultResult
Serum Triglycerides (mg/dL) ResultResultResultResult
Liver Weight (g) ResultResultResultResult
Liver Triglyceride Content (mg/g) ResultResultResultResult
Hepatic DIO1 Expression (Fold Change) 1.0ResultResultResult

Summary

The protocols outlined in this document provide a rigorous framework for the comprehensive evaluation of this compound as a TRβ agonist. Successful completion of these studies will elucidate its potency, isoform selectivity, and in vivo efficacy, providing critical data for its potential development as a therapeutic agent for metabolic diseases.

References

Application Notes and Protocols for Analgesic Research: Investigating (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the analgesic properties of (Indan-5-yloxy)-acetic acid. The following application notes and protocols are based on general knowledge of analgesic research and the potential of indane derivatives in drug discovery. These are intended to serve as a foundational guide for researchers initiating investigations into the analgesic effects of this compound.

Introduction to this compound in Analgesic Research

This compound is a chemical compound with the molecular formula C11H12O3[1][2][3]. While direct evidence of its analgesic activity is not currently available in published literature, the indane scaffold is a recognized pharmacophore in medicinal chemistry. Indane derivatives have been explored for a variety of therapeutic applications, including their potential as anti-inflammatory and analgesic agents[4][5][6][7]. The structural characteristics of the indane nucleus fused to a cyclopentane ring provide a rigid framework that is amenable to chemical modifications for optimizing pharmacological activity[5][6][7].

The exploration of novel indane derivatives for pain management is a promising area of research. Compounds with this scaffold are being investigated for their ability to modulate various biological targets involved in pain signaling pathways, such as cyclooxygenase (COX) enzymes and opioid receptors[4]. Therefore, investigating the analgesic potential of this compound is a scientifically valid endeavor.

Experimental Protocols for In Vivo Analgesic Activity Screening

The following are standard and widely used protocols for assessing the analgesic potential of a test compound in animal models.

Acetic Acid-Induced Writhing Test

This is a common method for evaluating peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing movements in the animal. The reduction in the number of writhes is an indicator of the compound's analgesic effect[8][9][10][11].

Materials:

  • This compound (Test Compound)

  • Acetic acid solution (0.6% v/v in saline)

  • Vehicle (e.g., 0.5% Carboxymethyl Cellulose, DMSO, or Tween 80 in saline)[6][8]

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)[7][8]

  • Swiss albino mice (20-25 g) or similar rodent model[6]

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water[9].

  • Grouping: Divide the animals into at least four groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Diclofenac sodium)

    • Group III: Test Compound (low dose)

    • Group IV: Test Compound (high dose)

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing[7][8][10].

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal[7][8].

  • Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes[8][10].

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:

    • % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100

Experimental Workflow for Acetic Acid-Induced Writhing Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Animal Grouping (n=6-8) acclimatize->grouping drug_prep Prepare Test Compound, Standard, and Vehicle grouping->drug_prep administer Administer Drugs/Vehicle (p.o. or i.p.) drug_prep->administer wait Wait for 30 minutes administer->wait induce Induce Writhing (i.p. Acetic Acid) wait->induce observe Observe and Count Writhes (20-30 min) induce->observe calculate Calculate Mean Writhes per Group observe->calculate inhibition Calculate % Inhibition calculate->inhibition stats Statistical Analysis (e.g., ANOVA) inhibition->stats G cluster_stimulus Inflammatory Stimulus cluster_pathway Biochemical Cascade cluster_effect Physiological Effect cluster_intervention Therapeutic Intervention stimulus Tissue Injury / Inflammation pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid converts cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins (PGE2) cox->prostaglandins synthesizes nociceptor Nociceptor Sensitization prostaglandins->nociceptor pain_signal Increased Pain Signaling to CNS nociceptor->pain_signal pain_perception Perception of Pain pain_signal->pain_perception nsaids This compound? (e.g., NSAIDs) nsaids->cox inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Indan-5-yloxy)-acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the Williamson ether synthesis, providing potential causes and solutions to improve reaction yield and purity.

Issue 1: Low to No Product Yield

Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the Williamson ether synthesis of this compound typically points to issues with the deprotonation of 5-indanol or suboptimal reaction conditions. The reaction proceeds via an SN2 mechanism, which is sensitive to the choice of base, solvent, and temperature.

Potential Causes and Solutions:

  • Incomplete Deprotonation of 5-Indanol: The phenolic hydroxyl group of 5-indanol must be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak, this equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

    • Solution: Employ a stronger base to ensure complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often more reliable for this transformation. For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, though caution is advised due to its high reactivity.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Use a polar aprotic solvent to accelerate the SN2 reaction. Solvents like N,N-dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide.[1]

  • Inappropriate Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to be completed within a practical timeframe.

    • Solution: Increase the reaction temperature. A typical temperature range for this type of Williamson ether synthesis is between 50-100 °C.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal temperature and reaction time.

Quantitative Data on Reaction Parameter Effects:

The following table summarizes the impact of different bases and solvents on the yield of analogous aryloxyacetic acid syntheses.

Base Solvent Temperature (°C) Typical Yield (%) Notes
K₂CO₃Acetonitrile8075-85A milder and often effective option.
NaOHWater90-10080-90A strong base in a protic solvent, effective for this reaction.[2]
KOHWater90-10085-95Similar to NaOH, can offer slightly higher yields.[3]
NaHDMF25-50>90Highly effective but requires anhydrous conditions and careful handling.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Product Yield check_base Is the base strong enough for complete deprotonation? start->check_base change_base Switch to a stronger base (e.g., NaOH, KOH, or NaH). check_base->change_base No check_solvent Are you using a polar aprotic solvent? check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to DMF or acetonitrile. check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature to 50-100 °C and monitor by TLC. check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Presence of Significant Impurities in the Product

Question: My reaction produces the desired product, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer:

The presence of impurities is often due to competing side reactions. In the Williamson ether synthesis with a phenoxide nucleophile, the two most common side reactions are C-alkylation and elimination of the haloacetic acid.

Potential Causes and Solutions:

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation). C-alkylation is more likely to occur under certain conditions.

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[4]

  • Elimination of the Haloacetic Acid: Although less common with primary halides like chloroacetic acid, elimination can compete with substitution, especially at higher temperatures.

    • Solution: Maintain a moderate reaction temperature (50-100 °C) and avoid prolonged heating after the reaction has reached completion.

Purification Strategy:

The acidic nature of the carboxylic acid group in the product allows for a straightforward purification strategy.

  • Acid-Base Extraction: After the reaction, the mixture can be acidified. The desired this compound will be protonated and can be extracted into an organic solvent. Unreacted 5-indanol will also be extracted.

  • Bicarbonate Wash: The organic layer can then be washed with a weak base solution, such as sodium bicarbonate. The acidic product will be deprotonated and move to the aqueous layer, while the less acidic 5-indanol impurity will remain in the organic layer.

  • Acidification and Isolation: The aqueous layer containing the product salt can then be re-acidified to precipitate the pure this compound, which can be collected by filtration.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a typical procedure for the synthesis of this compound from 5-indanol and chloroacetic acid.

Materials:

  • 5-Indanol (1.0 eq)

  • Sodium hydroxide (2.5 eq)

  • Chloroacetic acid (1.2 eq)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-indanol in an aqueous solution of sodium hydroxide.

  • Add chloroacetic acid to the solution.

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 1-2 hours, monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Acidify the solution with concentrated HCl until it is acidic to pH paper.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution.

  • Separate the aqueous bicarbonate layer and carefully acidify it with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from hot water.

Synthesis Pathway:

synthesis_pathway Indanol 5-Indanol Phenoxide Indan-5-phenoxide Indanol->Phenoxide NaOH, H2O Product This compound Phenoxide->Product Chloroacetic Chloroacetic Acid Chloroacetic->Product SN2 reaction

Caption: Synthesis of this compound via Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use other haloacetic acids besides chloroacetic acid?

A1: Yes, bromoacetic acid or iodoacetic acid can also be used. The reactivity of the alkyl halide increases in the order Cl < Br < I. Using bromo- or iodoacetic acid may allow for lower reaction temperatures or shorter reaction times. However, these reagents are generally more expensive than chloroacetic acid.

Q2: How can I prepare the starting material, 5-indanol?

A2: 5-Indanol can be synthesized from indane through a sulfonation-alkali fusion process.[2] This involves sulfonating indane with sulfuric acid to produce indan-5-sulfonic acid, followed by fusion with potassium hydroxide at high temperatures to yield 5-indanol after acidification.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for deprotonating the phenolic hydroxyl group of 5-indanol. Phenols are generally more acidic than aliphatic alcohols, but they are still not acidic enough to react directly with chloroacetic acid. The base converts the phenol into its conjugate base, the phenoxide, which is a much stronger nucleophile and can readily participate in the SN2 reaction.[5]

Q4: Are there any alternative methods for synthesizing this compound?

A4: While the Williamson ether synthesis is the most common and straightforward method, other approaches could include the reaction of 5-indanol with an ester of a haloacetic acid followed by hydrolysis. However, the Williamson ether synthesis is generally preferred for its efficiency and simplicity.

References

Technical Support Center: (Indan-5-yloxy)-acetic acid Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Indan-5-yloxy)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in an aqueous solution?

A1: Based on its chemical structure, which features an ether linkage and a carboxylic acid functional group, this compound may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the ether bond and potential oxidative degradation. The stability of the compound can be significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1]

Q2: What is a forced degradation study and why is it important?

A2: A forced degradation study, or stress testing, is a critical component in pharmaceutical development used to understand the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than those expected during storage, such as high temperature, humidity, light, and a range of pH values.[1][4] The goal is to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][3] This information is vital for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of the final product.

Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

A3: Typical stress conditions for forced degradation studies are outlined in ICH guidelines and generally include:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 M to 1 M hydrochloric acid or sulfuric acid.[4]

  • Base Hydrolysis: Treatment with a base, such as 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[4]

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures, often in increments of 10°C above accelerated stability testing conditions (e.g., 50°C, 60°C).[1]

  • Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[4]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing.[5] A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products. The use of a mass spectrometry (MS) detector (LC-MS) is highly recommended for the identification of unknown degradation products.[5] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradants.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation observed under all tested conditions. The compound is inherently unstable in aqueous solution.Consider formulation strategies such as lyophilization, use of co-solvents, or development of a more stable pro-drug.
No degradation is observed under stress conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or extend the duration of the study.
Multiple degradation products are observed, making the chromatogram difficult to interpret. Complex degradation pathways.Optimize the HPLC method to improve the resolution between peaks. This may involve changing the column, mobile phase composition, or gradient profile. Use LC-MS to identify the major degradants and focus on understanding their formation.
Poor mass balance in the stability study. Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore).Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Ensure that the analytical method can detect all potential degradation products.
Precipitation of the compound is observed during the study. The solubility of the compound or its degradation products is exceeded under the stress conditions.Use co-solvents to increase solubility, if appropriate for the study's goals. Note the observation, as it is still valuable information about the compound's behavior.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector (LC-MS system is recommended)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the initial mobile phase for analysis.

    • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in water/methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound.

    • Determine the relative retention times of the degradation products.

    • If using LC-MS, identify the mass of the degradation products to propose their structures.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition Duration (hours) Temperature (°C) % Degradation Number of Degradants Major Degradant (Relative Retention Time)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Heat4870
Light--
Table 2: Purity and Mass Balance Analysis
Stress Condition Initial Purity (%) Final Purity (%) Mass Balance (%)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat
Light

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (70°C) photo Photostability (ICH Q1B) sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc data_analysis Data Analysis (% Degradation, Mass Balance) hplc->data_analysis pathway Identify Degradation Pathways data_analysis->pathway

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic start Unexpected Result in Stability Study check_method Is the analytical method validated and stability-indicating? start->check_method revalidate Re-validate or re-develop the analytical method check_method->revalidate No check_conditions Are the stress conditions appropriate? check_method->check_conditions Yes revalidate->start adjust_conditions Adjust stress conditions (harsher or milder) check_conditions->adjust_conditions No check_solubility Is precipitation observed? check_conditions->check_solubility Yes adjust_conditions->start use_cosolvent Consider using co-solvents check_solubility->use_cosolvent Yes complex_degradation Complex degradation profile? check_solubility->complex_degradation No use_cosolvent->start optimize_hplc Optimize HPLC for better resolution. Use LC-MS for identification. complex_degradation->optimize_hplc Yes end Problem Resolved complex_degradation->end No optimize_hplc->end

Caption: Troubleshooting logic for unexpected stability results.

hypothetical_signaling_pathway compound This compound (Ligand) receptor Target Receptor (e.g., GPCR) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: (Indan-5-yloxy)-acetic acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of (Indan-5-yloxy)-acetic acid. The information is based on established principles of organic compound crystallization, particularly for carboxylic acids, due to the limited publicly available data for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization?

A1: The crystallization behavior of this compound is primarily influenced by its structural characteristics:

  • Carboxylic Acid Group: This polar group can form strong hydrogen bonds, which promotes the formation of a stable crystal lattice.[1]

  • Indan Ring System: The rigid, fused ring structure provides a stable scaffold.

  • Ether Linkage: The ether group introduces some polarity.

  • Overall Polarity: The molecule possesses both polar (carboxylic acid, ether) and non-polar (indan hydrocarbon structure) regions, suggesting that a range of solvents, particularly moderately polar ones, or solvent mixtures might be effective for crystallization.[2]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: An ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3] For a carboxylic acid like this compound, the following solvents and mixtures are good starting points for screening:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate) are often suitable for compounds with moderate polarity.[1][3] Acetic acid can also be a powerful solvent for other carboxylic acids and can sometimes lead to the formation of solvates.[4][5]

  • Solvent/Anti-solvent Mixtures: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) to induce crystallization.[6] A potential combination could be dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like hexane or water.[1]

Q3: What is polymorphism and why is it a concern for this compound crystallization?

A3: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[7] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact physical properties such as solubility, melting point, stability, and bioavailability, which are critical in pharmaceutical development.[7][8] Controlling crystallization conditions is crucial to ensure the desired, most stable polymorph is consistently produced.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystals Form 1. Solution is not supersaturated: The compound is too soluble in the chosen solvent at low temperatures. 2. Inhibition by impurities: Certain impurities can inhibit nucleation. 3. Viscous solution: High viscosity can hinder molecular diffusion to nucleation sites.1. Increase Supersaturation: Evaporate some of the solvent or add an anti-solvent.[10] 2. Induce Nucleation: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or cooling the solution to a lower temperature.[10] 3. Purification: Consider an additional purification step (e.g., charcoal treatment) to remove impurities.[10] 4. Dilution: If the solution is too viscous, dilute with more of the "good" solvent and then attempt to induce crystallization again by slower cooling or anti-solvent addition.
"Oiling Out" The solution becomes supersaturated at a temperature above the compound's melting point in that solvent, causing it to separate as a liquid instead of a solid.[11]1. Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more solvent to lower the saturation temperature.[10] 2. Lower Crystallization Temperature: Use a solvent with a lower boiling point.[3] 3. Change Solvent System: Switch to a solvent system where the compound is less soluble.
Rapid Formation of Fine Powder/Needles Crystallization is occurring too quickly, which can trap impurities and lead to difficulties in filtration and drying.[10]1. Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. 2. Reduce Supersaturation: Use a larger volume of solvent.[10] 3. Insulate the Flask: Wrap the flask in glass wool or paper towels to slow down the rate of cooling.
Undesired Polymorph Formation Crystallization kinetics and thermodynamics favor the formation of a metastable or undesired polymorph.[8][12]1. Control Temperature: The temperature at which crystallization occurs can significantly influence the resulting polymorph.[9] 2. Solvent Selection: Different solvents can favor the formation of different polymorphs.[7] 3. Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization process.[8] 4. Stirring Rate: The hydrodynamics of the system can influence nucleation and crystal growth.[13]
Impurity Incorporation Impurities present in the starting material or generated during the process are co-crystallizing with the product.1. Improve Purity of Starting Material: Use a purer starting material if possible. 2. Optimize Solvent Choice: Select a solvent system where the impurities are either highly soluble or very insoluble.[14] 3. Slow Crystallization: Slower crystal growth can reduce the incorporation of impurities.[15] 4. Recrystallization: Perform one or more additional recrystallization steps.

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol is a general guideline for a cooling crystallization process.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.

  • Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the selected solvent. Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This protocol is a general guideline for an anti-solvent crystallization process.

  • Solvent Selection: Choose a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "solvent" at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes persistently cloudy (indicating the onset of nucleation).

  • Crystal Growth: Allow the mixture to stand at room temperature to allow for crystal growth.

  • Cooling (Optional): To improve the yield, the flask can be cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a solvent mixture rich in the anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

G Troubleshooting Crystallization Issues start Crystallization Experiment outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals No oiling_out Oiling Out outcome->oiling_out Liquid fine_powder Fine Powder/Needles outcome->fine_powder Powder good_xtals Good Crystals outcome->good_xtals Solid sol_too_dilute Solution Too Dilute? no_xtals->sol_too_dilute sol_too_conc Solution Too Concentrated? oiling_out->sol_too_conc cooling_too_fast Cooling Too Fast? fine_powder->cooling_too_fast induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Lower Temperature sol_too_dilute->induce_nucleation No concentrate Concentrate Solution: - Evaporate Solvent - Add Anti-Solvent sol_too_dilute->concentrate Yes add_solvent Re-heat & Add More Solvent sol_too_conc->add_solvent Yes slow_cooling Slow Down Cooling Rate cooling_too_fast->slow_cooling Yes

Caption: A decision tree for troubleshooting common crystallization problems.

G General Cooling Crystallization Workflow cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (optional) to Remove Insolubles dissolve->hot_filter cool_rt 3. Slow Cooling to Room Temperature hot_filter->cool_rt cool_ice 4. Further Cooling (Ice Bath) cool_rt->cool_ice filter 5. Vacuum Filtration cool_ice->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry

Caption: A standard workflow for cooling crystallization.

References

How to prevent degradation of (Indan-5-yloxy)-acetic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Indan-5-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: this compound should be stored at room temperature as a solid.[1] To minimize potential degradation over long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A: It is recommended to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent will depend on the experimental requirements; DMSO is a common solvent for in vitro assays. Always use high-purity, anhydrous solvents.

Q3: What are the likely pathways of degradation for this compound?

A: As an aryloxyacetic acid derivative, this compound is potentially susceptible to degradation through hydrolysis of the ether linkage or the carboxylic acid group, oxidation of the indan ring system, and photodegradation upon exposure to light, especially UV radiation.

Q4: Can I autoclave solutions containing this compound?

A: No, it is not recommended to autoclave solutions of this compound. The high temperatures can lead to thermal degradation. Sterilization of solutions should be performed by filtration through a 0.22 µm filter.

Q5: I am observing variability in my experimental results. Could this be due to compound degradation?

A: Yes, inconsistent results can be a sign of compound degradation. If you observe a loss of potency, unexpected changes in pH of your solutions, or the appearance of unknown peaks in your analytical chromatograms, you should investigate the stability of your compound under your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Poor Solubility or Precipitation of the Compound in Aqueous Buffers
Potential Cause Troubleshooting Steps
Low intrinsic solubility Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
pH-dependent solubility The carboxylic acid moiety means the compound's charge and solubility will be pH-dependent. For acidic compounds, solubility is generally lower in acidic pH. Try adjusting the pH of your buffer.
Salt formation The presence of certain ions in your buffer could lead to the formation of insoluble salts. If possible, try alternative buffer systems.
Issue 2: Loss of Compound Activity in Cell-Based Assays
Potential Cause Troubleshooting Steps
Degradation in media Cell culture media are complex mixtures containing components that can potentially degrade the compound over time, especially during long incubation periods at 37°C. Prepare fresh compound-media solutions immediately before addition to cells. Consider conducting a time-course experiment to assess the stability of the compound in your specific media.
Metabolism by cells Cells can metabolize the compound, leading to a decrease in the concentration of the active form. Monitor the concentration of the parent compound in the media over time using an appropriate analytical method like LC-MS.
Adsorption to plastics The compound may adsorb to the surface of plasticware (e.g., plates, tubes). Using low-adhesion plasticware or including a low concentration of a non-ionic surfactant (if compatible with your assay) may help.
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Steps
Hydrolysis The ether linkage in aryloxyacetic acids can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the pH of your solutions is maintained within a stable range. Avoid prolonged storage in aqueous solutions.
Oxidation The indan moiety may be susceptible to oxidation. Protect your solutions from excessive exposure to air. If conducting experiments under conditions that could promote oxidation, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to light, particularly UV light, can cause degradation. Protect your compound, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: General Handling for In Vitro Assays
  • Thawing: Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilution: Prepare intermediate dilutions in the same solvent as the stock solution, if necessary.

  • Working Solution Preparation: Just before use, dilute the stock or intermediate solution into the final assay buffer or cell culture medium to the desired working concentration.

  • Mixing: Gently mix the working solution by inversion or pipetting. Avoid vigorous vortexing of protein-containing solutions.

  • Application: Immediately add the working solution to your experimental setup (e.g., cell culture plate).

Visualizations

Logical Diagram of Potential Degradation Pathways

DegradationPathways Potential Degradation Pathways for this compound cluster_degradation Degradation Triggers cluster_products Potential Degradation Mechanisms & Products A This compound (Stable Form) B Light (especially UV) C Extreme pH (Acidic or Basic) D Oxidizing Agents (e.g., atmospheric O2, peroxides) E High Temperature F Photodegradation (e.g., cleavage of ether bond, ring modification) B->F G Hydrolysis (e.g., cleavage of ether bond) C->G H Oxidation (e.g., modification of indan ring) D->H I Thermal Degradation (e.g., decarboxylation) E->I J Degradation Products (Loss of Activity) F->J G->J H->J I->J

Caption: Factors leading to the degradation of this compound.

Experimental Workflow for Handling this compound

ExperimentalWorkflow Recommended Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Control A Weigh Solid Compound (Protect from Light) B Dissolve in Anhydrous Solvent (e.g., DMSO) A->B C Aliquot into Single-Use Vials B->C D Store at -20°C or -80°C C->D E Thaw One Aliquot D->E F Prepare Working Solution (Dilute in buffer/media) E->F G Use Immediately F->G H Perform Assay G->H I Analyze Results H->I J Troubleshoot Variability? (Consider Stability Check) I->J

Caption: A workflow to minimize degradation of this compound.

References

Technical Support Center: Optimizing Dosage of (Indan-5-yloxy)-acetic acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (Indan-5-yloxy)-acetic acid, a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonist, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical compound identified as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonist. Its mechanism of action involves binding to the PPARα nuclear receptor and inhibiting its transcriptional activity. PPARα is a key regulator of lipid metabolism and inflammation, and its antagonism can modulate these pathways.

Q2: I cannot find a specific IC50 value or recommended dosage for this compound in my cell line. Where should I start?

A2: Currently, there is limited publicly available data on the specific IC50 value and optimal dosage of this compound for various cell lines. Therefore, we recommend using a well-characterized PPARα antagonist, such as GW6471, as a reference for establishing initial experimental parameters. The IC50 of GW6471 is approximately 0.24 µM[1][2]. A good starting point for your dose-response experiments with this compound would be a broad concentration range around this value, for example, from 10 nM to 100 µM.

Q3: What is a suitable vehicle control for dissolving this compound?

A3: Like many small molecule inhibitors, this compound is likely soluble in dimethyl sulfoxide (DMSO). It is crucial to use a consistent concentration of the vehicle (e.g., 0.1% DMSO) across all experimental conditions, including the untreated control, to account for any potential effects of the solvent on the cells.

Q4: What are the expected downstream effects of treating cells with a PPARα antagonist like this compound?

A4: Antagonism of PPARα can lead to several downstream effects, including:

  • Modulation of Lipid Metabolism: Inhibition of genes involved in fatty acid uptake and oxidation.

  • Anti-inflammatory Effects: Repression of pro-inflammatory transcription factors such as NF-κB.

  • Effects on Cell Proliferation and Apoptosis: In some cancer cell lines, PPARα antagonists have been shown to induce cell cycle arrest and apoptosis[3][4][5].

  • Neuromodulatory Effects: PPARα signaling has been implicated in modulating glutamatergic neurotransmission and neurosteroidogenesis.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect at expected concentrations. Compound Inactivity: The compound may not be active in your specific cell line or assay. Incorrect Dosage: The concentration range tested may be too low. Compound Degradation: The compound may have degraded due to improper storage or handling.Verify Compound Activity: Use a positive control for PPARα antagonism if available. Expand Dose Range: Test a broader range of concentrations (e.g., up to 100 µM). Ensure Proper Handling: Prepare fresh stock solutions and minimize freeze-thaw cycles.
High background or inconsistent results. Cell Health and Viability: Unhealthy or inconsistent cell cultures can lead to variable results. Pipetting Errors: Inaccurate pipetting can introduce significant variability. Assay Conditions: Suboptimal assay conditions (e.g., incubation time, cell density) can affect reproducibility.Maintain Healthy Cultures: Ensure cells are in the logarithmic growth phase and have high viability. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. Optimize Assay Parameters: Systematically optimize incubation time, cell seeding density, and reagent concentrations.
Observed cytotoxicity at low concentrations. Compound Toxicity: this compound may exhibit off-target cytotoxic effects in your cell line. Vehicle Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.Perform a Cytotoxicity Assay: Determine the cytotoxic profile of the compound using an LDH or similar assay. Maintain Low Vehicle Concentration: Ensure the final vehicle concentration is non-toxic to your cells (typically ≤ 0.5%).

Data Presentation

Table 1: In Vitro Activity of GW6471

Parameter Value Reference
IC50 (PPARα antagonism) 0.24 µM[1][2]

Table 2: Exemplary Dosage Ranges of GW6471 in Cell-Based Assays

Cell Line Assay Type Concentration Range Incubation Time Reference
Renal Cell Carcinoma (Caki-1, 786-O)Cell Viability (MTT)12.5 - 100 µM72 hours[3][6]
Breast Cancer Stem Cells (from MDA-MB-231)Cell Viability (MTS)4 - 16 µM72 hours[4]
Head and Neck Paraganglioma CellsCell Cycle & Apoptosis24 µM24 - 72 hours[5]
Ovarian Cancer Cells (A2780)Spheroid FormationNot specified (IC50 = 35.7 µM)Not specified[7]
MCF7 Breast Cancer CellsCytotoxicity (LDH)3 - 24 µM24 - 72 hours[8]

Experimental Protocols

General Workflow for Optimizing this compound Dosage

experimental_workflow Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Stock Solution (this compound in DMSO) dose_response Perform Dose-Response Experiment (e.g., 10 nM to 100 µM) prep_compound->dose_response prep_cells Culture and Harvest Cells prep_cells->dose_response viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTS, LDH) dose_response->viability_assay determine_ic50 Determine IC50 and Optimal Concentration Range viability_assay->determine_ic50 downstream_assays Perform Downstream Assays (Reporter, Gene Expression, etc.) determine_ic50->downstream_assays

Caption: A step-by-step workflow for optimizing the dosage of this compound.

Cell Viability/Cytotoxicity Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. As a starting point, a 10-point dilution series from 100 µM down to 10 nM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS/MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

PPARα Reporter Gene Assay
  • Transfection: Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound in the presence of a known PPARα agonist (e.g., GW7647) to assess the antagonist activity. Include controls for the agonist alone and vehicle.

  • Incubation: Incubate the cells for a suitable period (e.g., 18-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates its antagonistic effect on PPARα.

Mandatory Visualization

PPARα Signaling Pathway and Antagonist Action

PPARa_pathway PPARα Signaling Pathway and Antagonist Action cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand PPARα Agonist (e.g., Fatty Acids) PPARa PPARα Ligand->PPARa Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription (Lipid Metabolism, etc.) PPRE->TargetGenes Regulates Antagonist This compound (Antagonist) Antagonist->PPARa Inhibits troubleshooting_workflow Troubleshooting Lack of Antagonist Effect Start No Antagonist Effect Observed Step1 Step 1: Verify Compound Integrity - Purity? - Fresh Stock? - Correct Concentration? Start->Step1 Step2 Step 2: Review Experimental Protocol - Agonist Concentration Optimal? - Incubation Time Sufficient? - Assay Sensitivity? Start->Step2 Step3 Step 3: Check Cell System - PPARα Expression Level? - Cell Line Responsive? Start->Step3 Action1 Action: Re-test with Fresh Compound and Verified Concentrations Step1->Action1 Action2 Action: Optimize Assay Conditions (e.g., Agonist Titration, Time Course) Step2->Action2 Action3 Action: Validate PPARα Expression (e.g., Western Blot, qPCR) Step3->Action3 End Resolution Action1->End Action2->End Action3->End

References

Technical Support Center: Overcoming Poor Solubility of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (Indan-5-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a carboxylic acid derivative with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1][2]. Its structure, featuring a relatively nonpolar indan group, suggests it may have limited aqueous solubility, a common challenge for many active pharmaceutical ingredients (APIs)[3][4]. Poor solubility can hinder preclinical testing, formulation development, and ultimately, bioavailability, as it is a critical factor for drug absorption[5].

Q2: What are the initial steps to assess the solubility of this compound?

The first step is to determine its equilibrium solubility, often using the gold-standard shake-flask method[6][7][8]. This involves adding an excess of the compound to a specific solvent (e.g., water, buffer), agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant[6][8]. This should be performed at controlled temperatures, such as 25°C and 37°C, to be relevant for storage and physiological conditions respectively.

Q3: How does pH influence the solubility of this compound?

As a carboxylic acid, this compound is a weak acid. Its solubility is expected to be highly pH-dependent[9][10]. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt[4][10]. Therefore, creating a pH-solubility profile is a crucial early step in characterization.

Q4: What are the primary strategies to enhance the solubility of this compound?

Several strategies can be employed to improve the solubility of poorly soluble APIs[3]. For a carboxylic acid like this compound, the most common approaches include:

  • pH Adjustment: Increasing the pH of the aqueous medium to form a soluble salt.

  • Co-solvents: Using a mixture of water and a miscible organic solvent to reduce the overall polarity of the solvent system[3].

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound[5].

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility[3].

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate[11][12][13][14][15].

  • Solid-State Modifications: This includes preparing amorphous solid dispersions or forming co-crystals[16][17][18][19][20][21][22][23][24].

Troubleshooting Guides

Problem 1: The compound has very low solubility in aqueous buffers for my in vitro assay.

Cause: The inherent low solubility of the neutral form of this compound.

Solutions:

  • pH Adjustment:

    • Strategy: Increase the pH of your buffer to be at least 1-2 units above the pKa of the carboxylic acid. This will convert it to its more soluble anionic form. The predicted pKa for a compound of this nature is likely in the range of 3-5.

    • Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).

  • Use of Co-solvents:

    • Strategy: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.

    • Best Practice: The final concentration of the organic solvent should be minimized (typically <1%, and often <0.1%) to avoid artifacts in biological assays[3]. Always add the stock solution to the buffer with vigorous stirring to prevent precipitation[3].

Problem 2: The compound precipitates out of solution during my experiment.

Cause: The concentration of the compound exceeds its solubility limit under the experimental conditions. This can be triggered by changes in temperature, pH, or solvent composition.

Solutions:

  • Re-evaluate Solubility Limits: Determine the kinetic and thermodynamic solubility under your exact experimental conditions.

  • Employ Solubilizing Excipients:

    • Surfactants: Incorporate a non-ionic surfactant (e.g., Polysorbate 80) or an anionic surfactant (e.g., Sodium Dodecyl Sulfate) into your medium at a concentration above its critical micelle concentration (CMC)[5][25][26][27]. Cationic surfactants can also be effective for acidic drugs[25].

    • Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the drug, effectively increasing its solubility[28][29][30][31][32].

Data Presentation: Hypothetical pH-Solubility Profile

For effective troubleshooting, all quantitative data should be summarized in a structured format. Below is a hypothetical example of a pH-solubility profile for this compound.

pHBuffer SystemTemperature (°C)Solubility (µg/mL)
2.00.1 M HCl255.2
4.050 mM Acetate2515.8
6.050 mM Phosphate25150.3
7.450 mM Phosphate25>1000
2.00.1 M HCl378.1
4.050 mM Acetate3725.4
6.050 mM Phosphate37242.1
7.450 mM Phosphate37>1500

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound[6][7][8].

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, various pH buffers). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-saturated with the solution to minimize drug adsorption.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV[33][34][35][36].

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for accurate solubility determination.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of this compound[34].

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used. For acidic compounds, an acidic mobile phase helps to ensure sharp peaks[34].

  • Detection: The detection wavelength should be set to the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

  • Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve. The concentration of the unknown samples can then be determined by interpolation from this curve.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[35][36].

Visualizations

Workflow for Solubility Enhancement Strategy Selection

G Decision Tree for Solubility Enhancement Start Poor Aqueous Solubility of this compound pH_Compat Is pH adjustment compatible with the experimental system? Start->pH_Compat CoSolvent_Compat Are co-solvents (e.g., DMSO, Ethanol) acceptable? pH_Compat->CoSolvent_Compat No pH_Adjust Adjust pH to > pKa + 1 (forms soluble salt) pH_Compat->pH_Adjust Yes Formulation Advanced Formulation Strategies CoSolvent_Compat->Formulation No CoSolvent Use Co-solvent (e.g., DMSO stock) CoSolvent_Compat->CoSolvent Yes Surfactant Use Surfactants (e.g., Polysorbate 80) Formulation->Surfactant Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Formulation->Cyclodextrin

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Experimental Workflow for Solubility Determination

G Shake-Flask Solubility Measurement Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let settle B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Analyze by validated HPLC method E->F

Caption: A streamlined workflow for determining equilibrium solubility via the shake-flask method.

References

Technical Support Center: (Indan-5-yloxy)-acetic acid Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Indan-5-yloxy)-acetic acid and related novel small molecules. It addresses common pitfalls in experimental design and execution to help ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Compound Solubility and Stability

  • Q1: My this compound is not dissolving properly in my aqueous buffer. What can I do?

    A1: Poor aqueous solubility is a common issue for many organic small molecules. Here are several troubleshooting steps:

    • Co-solvents: First, try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before making the final dilution in your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or interfere with assays.

    • pH Adjustment: The solubility of acidic or basic compounds can be highly dependent on pH. Since this compound has an acidic carboxylic acid group, increasing the pH of the buffer to deprotonate this group may enhance its solubility.

    • Formulation Aids: Consider the use of cyclodextrins or other excipients that can encapsulate the compound and improve its solubility.

    • Sonication/Vortexing: Gentle heating and sonication or vigorous vortexing can also aid in dissolution. However, be cautious about compound stability under these conditions.

  • Q2: I am concerned about the stability of my compound in solution during a long-term cell culture experiment. How can I check this?

    A2: It is crucial to assess the stability of your compound under experimental conditions.

    • Incubation Study: Prepare your dosing solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2 in cell culture media).

    • Time-Point Analysis: Take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.

    • Table 1 provides a sample data structure for such a stability study.

Data Presentation

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time (hours)Concentration (µM)Percent Remaining
010.0100%
29.898%
89.595%
248.282%
486.565%

From this hypothetical data, significant degradation is observed after 24 hours, suggesting that for longer experiments, the media and compound may need to be replenished.

2. In Vitro Assay Performance

  • Q3: I am not seeing a dose-dependent response in my cell-based assay. What are the potential causes?

    A3: A lack of a clear dose-response curve can stem from several factors. The following workflow can help troubleshoot this issue.

    Diagram 1: Troubleshooting Workflow for Poor Dose-Response

    G A No Dose-Response Observed B Check Compound Solubility & Stability in Assay Media A->B C Is Compound Stable and Soluble? B->C D Yes C->D Yes E No C->E No F Re-evaluate Dosing Range D->F L Re-formulate Compound or Adjust Dosing Protocol E->L G Test Broader Concentration Range (e.g., nM to high µM) F->G H Assess Cell Health & Viability F->H I Is there cytotoxicity at high concentrations? H->I J Yes I->J Yes K No I->K No N Perform Cytotoxicity Assay (e.g., MTT, LDH) J->N M Consider Off-Target Effects or Incorrect Biological Hypothesis K->M

    Caption: A decision tree for troubleshooting the absence of a dose-response.

  • Q4: My results have high variability between replicates. How can I improve reproducibility?

    A4: High variability can obscure real biological effects.

    • Assay Precision: Ensure all liquid handling steps are precise. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments.

    • Cellular Factors: Cell passage number, confluency, and overall health can significantly impact results. Standardize your cell culture protocols.

    • Edge Effects: In plate-based assays, wells on the edge of the plate can behave differently due to evaporation. Avoid using the outer wells for experimental samples or ensure the plate is properly humidified.

    • Reagent Quality: Ensure all reagents, including media, serum, and the compound itself, are of high quality and not expired.

3. Potential Off-Target Effects and Cytotoxicity

  • Q5: How do I know if the observed effect of this compound is due to its intended target or general cytotoxicity?

    A5: This is a critical question in drug development.

    • Cytotoxicity Assays: Always run a counter-screen for cytotoxicity in parallel with your primary functional assay. Common assays include MTT, MTS, or LDH release assays. This will help you determine the therapeutic window of your compound.

    • Target Engagement Assays: If the intended target is known (e.g., a specific receptor or enzyme), use a target engagement assay to confirm that the compound is interacting with it at the concentrations used in your functional assays.

    • Control Compounds: Include a structurally similar but biologically inactive analog of your compound as a negative control, if available. Also, use a known active compound for the target as a positive control.

Experimental Protocols

Protocol 1: General Method for Assessing Compound Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, cell culture media) to achieve a range of final concentrations.

  • Equilibration: Allow the solutions to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each solution for any signs of precipitation.

  • Quantitative Analysis (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using HPLC or a similar method to determine the kinetic solubility.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Hypothetical Signaling Pathway

For a compound like this compound, which could potentially interact with nuclear receptors or other intracellular targets, understanding the downstream signaling is key.

Diagram 2: Hypothetical Signaling Pathway

G cluster_cell Cell Compound This compound Receptor Target Receptor (e.g., PPAR) Compound->Receptor Binds HSP HSP90 Receptor->HSP Dissociates Dimerization Dimerization Partner (e.g., RXR) Receptor->Dimerization Forms Dimer Nucleus Nucleus Dimerization->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Activates Protein Protein Synthesis & Biological Response Gene->Protein

Caption: A potential intracellular signaling pathway for this compound.

Technical Support Center: Safe Handling of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the safe laboratory handling of (Indan-5-yloxy)-acetic acid (CAS No. 1878-58-6).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development.

Section 1: Quantitative Data Summary

PropertyValueSource / Analogy
Chemical Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [2]
Appearance SolidInferred from typical state of similar compounds
Boiling Point 359.6°C at 760 mmHg[2]
Density 1.25 g/cm³[2]
Flash Point 144.1°C[2]
GHS Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.Direct data for the compound
Oral LD50 (Rat) No data available. For 2,4-Dichlorophenoxyacetic acid, a related compound, doses of 100 mg/kg showed toxic effects in pigs.[6]
Occupational Exposure Limit (OEL) No specific OEL established. For Indene, a related structure, the OSHA PEL is 10 ppm (45 mg/m³).[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary known hazards are that it is an irritant, may cause an allergic skin reaction, and can cause serious eye irritation. Due to its classification as a carboxylic acid, it may also cause respiratory tract irritation.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: At a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles are required. If there is a risk of generating dust or aerosols, a face shield and respiratory protection should be used.

Q3: How should I store this compound?

A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents and bases.

Q4: What should I do in case of accidental eye or skin contact?

A4: For eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. For skin contact, wash the affected area thoroughly with soap and water. In both cases, seek medical attention.

Q5: How do I handle a small spill of this compound?

A5: For a small spill of this solid compound, you should wear appropriate PPE, gently sweep the material to avoid creating dust, and place it into a labeled container for hazardous waste. The spill area should then be decontaminated.

Q6: How should I dispose of waste containing this compound?

A6: Dispose of waste in accordance with local, state, and federal regulations. As a solid organic acid, it should not be disposed of in regular trash or down the drain. It should be collected in a designated hazardous waste container.

Section 3: Troubleshooting Guides

Issue Possible Cause Solution
Skin irritation or rash after handling. Allergic reaction or direct skin contact without proper PPE.1. Immediately wash the affected area with soap and water. 2. Remove any contaminated clothing. 3. Seek medical attention if irritation persists. 4. Review handling procedures and ensure proper glove use.
Eye irritation, redness, or watering. Exposure to dust or aerosolized particles of the compound.1. Immediately flush eyes with an eyewash station for at least 15 minutes. 2. Seek prompt medical attention. 3. Re-evaluate the need for enhanced eye and face protection (e.g., face shield).
Coughing or respiratory irritation. Inhalation of dust.1. Move to an area with fresh air. 2. Seek medical attention if symptoms persist or worsen. 3. Ensure all handling of the solid is performed in a well-ventilated area or a chemical fume hood.

Section 4: Experimental Protocols

Protocol for Handling and Weighing this compound
  • Preparation:

    • Ensure a clean and uncluttered workspace, preferably within a chemical fume hood.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weighing paper or boat, and a tared, sealed container for the compound.

  • Procedure:

    • Don the required PPE.

    • Carefully open the stock container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper/boat on a calibrated analytical balance.

    • Avoid generating dust. If dust is observed, work further inside the fume hood or use a snorkel exhaust.

    • Once the desired amount is weighed, carefully transfer it to the reaction vessel or desired container.

    • Securely close the stock container.

  • Post-Procedure:

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weighing paper/boat and any contaminated disposables in the designated solid hazardous waste container.

    • Remove PPE and wash hands thoroughly.

Protocol for Small-Scale Spill Cleanup (Solid)
  • Immediate Actions:

    • Alert others in the immediate vicinity of the spill.

    • If necessary, evacuate the area.

    • If the spill is outside of a fume hood, ensure the area is well-ventilated, if safe to do so.

  • Spill Containment and Cleanup:

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or if dust is present, consider respiratory protection.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the generation of dust.

    • Carefully sweep the mixture into a dustpan and transfer it to a clearly labeled, sealable hazardous waste container.

    • Do not use water to clean the initial spill as it may spread the material.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

    • Properly dispose of the sealed waste container according to your institution's guidelines.

    • Remove PPE and wash hands thoroughly.

Section 5: Visualized Workflows and Pathways

Emergency_Response_Workflow cluster_exposure Chemical Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention start Exposure to this compound skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation wash_skin Wash with soap and water for 15 min skin_contact->wash_skin flush_eyes Flush eyes at eyewash station for 15 min eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Emergency response workflow for exposure to this compound.

Spill_Cleanup_Workflow cluster_spill Spill Incident cluster_response Cleanup Procedure cluster_disposal Waste Management spill Solid Spill of this compound alert Alert others and secure area spill->alert don_ppe Don appropriate PPE alert->don_ppe contain Gently cover with inert absorbent don_ppe->contain collect Sweep into hazardous waste container contain->collect decontaminate Clean spill area collect->decontaminate dispose Dispose of waste per regulations decontaminate->dispose

Caption: Workflow for cleaning up a solid spill of this compound.

References

Interpreting unexpected results with (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (Indan-5-yloxy)-acetic acid. Based on the structural similarities to known PPAR (Peroxisome Proliferator-Activated Receptor) agonists and anti-inflammatory agents, this guide addresses unexpected results that may arise during the investigation of its potential biological activities.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While direct evidence is limited, the structural features of this compound, particularly the carboxylic acid head group and the hydrophobic indan moiety, suggest it may function as a ligand for nuclear receptors, such as PPARs.[1] Similar indole-based acetic acids have been shown to act as PPAR agonists.[1] Therefore, it is hypothesized to modulate gene expression related to lipid metabolism and inflammation.

Q2: I am not observing the expected activation of PPARγ in my luciferase reporter assay. What could be the issue?

A2: Several factors could contribute to a lack of PPARγ activation. These include suboptimal compound concentration, issues with cell health, or incorrect assay setup. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: My results show high variability between replicate experiments. How can I improve consistency?

A3: High variability can stem from inconsistent cell seeding, variations in compound preparation, or fluctuations in incubation times. Strict adherence to a detailed experimental protocol is crucial. We recommend preparing a master mix of the compound for each experiment to ensure uniform dosing.

Q4: Are there any known off-target effects of this compound?

A4: Specific off-target effects for this compound are not well-documented. However, like many small molecules, it has the potential to interact with other cellular targets.[2] If you observe unexpected phenotypes, consider performing a broad-spectrum kinase or receptor profiling assay to identify potential off-target interactions.

Troubleshooting Guides

Issue 1: No or Low Activity in PPARγ Reporter Assay

This guide provides a step-by-step process to troubleshoot the lack of expected activity of this compound in a PPARγ luciferase reporter assay.

Troubleshooting Workflow

start Start: No/Low PPARγ Activity positive_control Check Positive Control (e.g., Rosiglitazone) start->positive_control check_compound Verify Compound Integrity & Concentration check_cells Assess Cell Health & Transfection Efficiency check_compound->check_cells troubleshoot_compound Troubleshoot Compound Preparation check_compound->troubleshoot_compound check_assay Review Assay Protocol check_cells->check_assay troubleshoot_cells Optimize Cell Culture & Transfection check_cells->troubleshoot_cells troubleshoot_assay Revise Assay Parameters check_assay->troubleshoot_assay re_run Re-run Experiment check_assay->re_run positive_control->check_compound Control OK positive_control->troubleshoot_assay Control Fails

Caption: Troubleshooting workflow for low PPARγ activity.

Quantitative Data Summary: Troubleshooting Checklist

ParameterRecommended Value/RangeCommon Pitfall
Compound Concentration 1 µM - 50 µMConcentration too low for activation
Cell Viability > 90%Cytotoxicity affecting reporter signal
Transfection Efficiency > 70%Low expression of PPARγ/PPRE reporter
Positive Control (Rosiglitazone) 1 µMDegraded or improperly stored control
Incubation Time 18 - 24 hoursInsufficient time for gene expression
Issue 2: Unexpected Pro-inflammatory Response

While structurally similar compounds have shown anti-inflammatory effects, observing a pro-inflammatory response is an unexpected result that requires careful investigation.

Potential Causes and Solutions

Potential CauseSuggested Action
Off-Target Activation Perform a screen to identify unintended molecular targets. Consider pathways like NF-κB or MAPK.
Cellular Stress Response Measure markers of cellular stress (e.g., ROS production) to determine if the compound is inducing a stress response.
Compound Purity Verify the purity of the this compound sample, as impurities could be responsible for the observed effect.

Signaling Pathway Hypothesis: Unexpected NF-κB Activation

compound This compound unknown_receptor Unknown Receptor/ Off-Target compound->unknown_receptor IKK IKK Complex unknown_receptor->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Hypothetical pathway for unexpected pro-inflammatory effects.

Experimental Protocols

PPARγ Luciferase Reporter Assay

Objective: To quantify the activation of PPARγ by this compound in a cellular context.

Methodology:

  • Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Transfection: Co-transfect cells with a PPARγ expression vector and a PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a positive control (e.g., Rosiglitazone).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

NF-κB Activation Assay

Objective: To determine if this compound induces the activation of the NF-κB pathway.

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate.

  • Compound Treatment: Treat the cells with this compound at various concentrations for 1-2 hours. Include a positive control such as Lipopolysaccharide (LPS).

  • Cell Lysis: Prepare nuclear and cytoplasmic extracts from the treated cells.

  • Western Blotting: Perform Western blotting on the extracts to detect the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts, GAPDH for cytoplasmic extracts).

Experimental Workflow: Investigating Unexpected Pro-inflammatory Effects

start Start: Unexpected Pro-inflammatory Response Observed confirm_purity Confirm Compound Purity (e.g., LC-MS, NMR) start->confirm_purity dose_response Perform Dose-Response and Time-Course Experiments confirm_purity->dose_response pathway_analysis Investigate Key Inflammatory Pathways (NF-κB, MAPK, etc.) dose_response->pathway_analysis off_target_screen Conduct Off-Target Screening (e.g., Kinase Panel) pathway_analysis->off_target_screen conclusion Formulate Hypothesis on Mechanism of Action off_target_screen->conclusion

Caption: Workflow for investigating unexpected pro-inflammatory results.

References

Technical Support Center: Refining Purification Methods for (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (Indan-5-yloxy)-acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, like many carboxylic acids, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., 5-indanol), reagents from the synthesis (e.g., a haloacetic acid derivative), and by-products from side reactions. Inorganic salts may also be present from work-up procedures.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Use a less polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/heptane).- Reduce the amount of solvent used to the minimum required to dissolve the compound at elevated temperature.- Ensure the solution is thoroughly cooled to maximize crystal formation.
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Use a lower boiling point solvent.- Ensure a slower cooling rate to allow for proper crystal lattice formation.
No Crystals Form Upon Cooling The solution is not supersaturated, or nucleation is inhibited.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).
Colored Impurities Persist After Recrystallization The impurity has similar solubility to the product.- Perform a hot filtration with activated charcoal to adsorb colored impurities.- Consider using column chromatography for more effective separation.
Poor Separation in Column Chromatography The chosen solvent system (eluent) is not optimal.- Perform TLC analysis with various solvent systems to determine the best eluent for separation.- A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing.
Product Streaks on TLC/Column The carboxylic acid group is interacting with the stationary phase.- Add a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent. This protonates the analyte and the silica gel, reducing strong interactions and improving the peak shape.

Experimental Protocols

Below are generalized protocols for the purification of this compound. These should be considered starting points and may require optimization for specific experimental conditions.

Recrystallization Protocol
  • Solvent Selection : Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for carboxylic acids include ethanol/water, ethyl acetate/heptane, or toluene.

  • Dissolution : In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional) : If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Stationary Phase : Use silica gel as the stationary phase.

  • Eluent Selection : Based on TLC analysis, prepare an appropriate solvent system. A typical eluent for a compound of this polarity might be a gradient of ethyl acetate in heptane or hexane, with 0.5% acetic acid added to the mixture.

  • Column Packing : Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution : Run the column, starting with a less polar eluent and gradually increasing the polarity.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables are templates for recording and comparing quantitative data from your purification experiments.

Table 1: Recrystallization Data

Experiment ID Crude Mass (g) Recrystallization Solvent System Pure Mass (g) Yield (%) Purity (by HPLC, %) Melting Point (°C)

Table 2: Column Chromatography Data

Experiment ID Crude Mass (g) Eluent System Pure Mass (g) Yield (%) Purity (by HPLC, %)

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification process.

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolve & Cool ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Adsorb & Elute TLC TLC/HPLC Recrystallization->TLC ColumnChromatography->TLC Pure Product Pure Product TLC->Pure Product Combine Pure Fractions MP Melting Point Pure Product->MP

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Recrystallization Problem OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Solvent Change Solvent or Use Solvent Mixture OilingOut->Solvent Yes SlowCool Cool Slowly OilingOut->SlowCool Yes LowYield Low Yield? NoCrystals->LowYield No Scratch Scratch Flask or Add Seed Crystal NoCrystals->Scratch Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes CheckSolubility Re-evaluate Solvent Choice (less soluble) LowYield->CheckSolubility Yes

Caption: Troubleshooting decision tree for recrystallization issues.

Addressing batch-to-batch variability of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Indan-5-yloxy)-acetic acid. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

1. Issue: Inconsistent Biological Activity or Assay Results Between Batches

  • Question: We are observing significant variations in the efficacy of our compound in cell-based assays when using different batches of this compound. What could be the cause, and how can we troubleshoot this?

  • Answer: Batch-to-batch variability in biological assays is a common challenge that can often be traced back to subtle differences in the purity, composition, or physical properties of the starting material.

    Potential Causes:

    • Purity Differences: Even minor impurities can interfere with biological systems. Different batches may have varying levels or types of impurities.

    • Residual Solvents: The presence of residual solvents from the synthesis or purification process can affect cell viability and compound solubility.

    • Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubility and dissolution rates, leading to variations in effective concentration in your assays.

    • Degradation: Improper storage or handling may lead to degradation of the compound.

    Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Carefully compare the CoAs for each batch. Pay close attention to purity levels (typically determined by HPLC), identity confirmation (by NMR or MS), and any listed impurities.

    • Perform Quality Control (QC) Checks: If you have the capabilities, perform in-house QC on each batch before use. Key recommended tests include HPLC for purity, ¹H NMR for structural integrity, and Loss on Drying (LOD) for residual solvent content.

    • Standardize Solution Preparation: Ensure a consistent and validated protocol for dissolving the compound. Sonication or gentle warming may be necessary, but conditions should be uniform for all batches.

    • Assess Solubility: Perform a simple solubility test on each batch in your assay medium to ensure comparable concentrations are being achieved.

2. Issue: Poor or Variable Solubility

  • Question: We are struggling to consistently dissolve this compound in our desired solvent system. Some batches dissolve readily, while others do not. Why is this happening?

  • Answer: Solubility issues are frequently linked to the physical properties of the solid material, which can vary between batches.

    Potential Causes:

    • Particle Size and Surface Area: Different manufacturing processes can lead to variations in particle size, which can impact the dissolution rate.

    • Crystalline vs. Amorphous Form: The solid-state form of the compound can significantly affect its solubility. Amorphous forms are generally more soluble than crystalline forms.

    • Presence of Insoluble Impurities: Minor, insoluble impurities can give the appearance of poor solubility of the bulk material.

    Troubleshooting Steps:

    • Microscopic Examination: Visually inspect the different batches under a microscope. Significant differences in crystal morphology may be apparent.

    • Solvent Selection: Experiment with a small amount of material from the problematic batch to test solubility in a range of solvents. Common solvents for similar molecules include DMSO, DMF, and methanol.

    • Dissolution Aids: Consider using techniques such as sonication, gentle heating, or vortexing to aid dissolution. Always ensure these methods do not cause degradation of the compound.

    • Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any insoluble particulates before use in sensitive applications.

Frequently Asked Questions (FAQs)

1. General Properties and Handling

  • Question: What are the recommended storage conditions for this compound?

    • Answer: It is recommended to store this compound at room temperature in a dry, well-ventilated area, away from strong oxidizing agents.[1][2] Keep the container tightly sealed.

  • Question: What is the typical purity of this compound?

    • Answer: Commercially available this compound is typically offered with a purity of 96% or higher.[1] However, it is crucial to refer to the batch-specific Certificate of Analysis for precise purity information.[3]

2. Quality Control and Analysis

  • Question: What analytical techniques are recommended to confirm the identity and purity of a new batch?

    • Answer: A combination of techniques is recommended for comprehensive quality control:

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.[4]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the molecule.

      • Mass Spectrometry (MS): To verify the molecular weight of the compound.

      • Loss on Drying (LOD): To quantify the amount of residual solvents.

  • Question: How can we quantify potential impurities?

    • Answer: Gas Chromatography (GC) and HPLC are powerful techniques for separating and quantifying volatile and non-volatile organic impurities, respectively.[5][6] By using a reference standard, you can determine the concentration of specific impurities.

Data Presentation: Batch Comparison

The following table provides an example of how to summarize QC data for different batches of this compound to identify potential sources of variability.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC) 98.5%96.2%99.1%≥ 96.0%
Melting Point 145-147 °C142-145 °C146-148 °C144-149 °C
¹H NMR ConformsConformsConformsConforms to Structure
Residual DMSO (LOD) 0.15%0.45%0.10%≤ 0.5%
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidWhite to Off-White Solid

In this example, the lower purity and higher residual solvent content of Batch B could be correlated with reduced performance in sensitive assays.

Experimental Protocols

1. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and identify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.

    • Injection Volume: 10 µL.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

2. Protocol: Structural Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire a standard proton NMR spectrum.

    • Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the observed peaks with the expected structure of this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Batch Variability cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Data Analysis & Root Cause cluster_action Corrective Actions Issue Inconsistent Experimental Results (e.g., biological activity, solubility) CoA Review Certificate of Analysis (CoA) for each batch Issue->CoA QC Perform In-House QC Checks (HPLC, NMR, LOD) CoA->QC Compare Compare Data Between Batches (Purity, Impurities, Residual Solvents) QC->Compare Purity Purity Out of Spec? Compare->Purity Impurities New or Elevated Impurities? Compare->Impurities Solvents High Residual Solvents? Compare->Solvents Purify Consider Repurification of Material Purity->Purify Yes Qualify Qualify New Batches Before Use Purity->Qualify No Contact Contact Supplier with Data for Replacement Impurities->Contact Yes Impurities->Qualify No Standardize Standardize Sample Prep (Solvent, Sonication, Temp) Solvents->Standardize Yes Solvents->Qualify No PROTAC_Pathway Hypothetical Signaling Pathway for a PROTAC cluster_components PROTAC Components cluster_cellular Cellular Machinery cluster_process Degradation Process Indan This compound (E3 Ligase Binder Moiety) Linker Linker Indan->Linker Ternary Formation of Ternary Complex (POI-PROTAC-E3) Indan->Ternary Warhead Warhead (Binds to Target Protein) Linker->Warhead Warhead->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Target Target Protein of Interest (POI) Target->Ternary Ub Ubiquitin (Ub) Ubiquitination Ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ternary->Ubiquitination Ubiquitination->Degradation Degradation->Target Destroyed

References

Validation & Comparative

A Comparative Guide to (Indan-5-yloxy)-acetic acid and Other TRβ Selective Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Indan-5-yloxy)-acetic acid, the active metabolite of the prodrug VK2809, with other leading thyroid hormone receptor beta (TRβ) selective agonists, including Resmetirom (MGL-3196) and Sobetirome (GC-1). The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development, particularly for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.

The therapeutic goal of TRβ selective agonists is to leverage the beneficial metabolic effects mediated by TRβ, which is predominantly expressed in the liver, while avoiding the adverse effects associated with TRα activation in tissues like the heart and bone.[1] Activation of hepatic TRβ signaling is known to lower atherogenic lipids, including LDL-cholesterol and triglycerides, making this receptor a prime target for treating metabolic diseases.[1][2][3][4]

Compound Profiles

  • This compound (MB07344): This is the active form of the prodrug VK2809 (MB07811) .[5] VK2809 is an orally available, liver-targeted prodrug designed for high TRβ selectivity.[2][6][7][8] Upon first-pass metabolism in the liver, it is cleaved to its active form, this compound, which exerts its therapeutic effects locally, minimizing systemic exposure and potential side effects.[5] VK2809 has shown significant reductions in liver fat and LDL-C in clinical trials for NASH and NAFLD.[6][7][9]

  • Resmetirom (MGL-3196): An orally active, liver-directed, and selective TRβ agonist.[10][11][12] It has demonstrated the ability to significantly reduce hepatic fat in patients with NASH in extensive clinical trials.[9][11][13][14] Resmetirom is designed to improve NASH by increasing hepatic fat metabolism and reducing lipotoxicity.[11][13]

  • Sobetirome (GC-1): One of the first synthesized TRβ selective agonists.[3][4] It binds to TRβ with an affinity similar to the endogenous hormone T3 but has a significantly lower affinity for TRα.[3][4] Sobetirome has been a critical research tool for understanding TRβ-specific actions and has shown beneficial effects on lipid profiles in preclinical models.[3][4]

Quantitative Data Comparison

The following tables summarize the in vitro performance of the selected TRβ agonists based on available experimental data. Direct head-to-head comparisons in the same study are prioritized where available to ensure consistency.

Table 1: In Vitro Efficacy and Selectivity of TRβ Agonists

CompoundTarget ReceptorEC50 / AC50 (µM)Selectivity (TRα EC50 / TRβ EC50)Reference
Resmetirom (MGL-3196) human TRβ0.21~28-fold[10][11]
human TRα3.74[12]
Sobetirome (GC-1) human TRβ-10.16~10-fold[3][4][15]
human TRα-1- (10-fold lower affinity than for TRβ)[3][4]
CS27109 (Analogue) human TRβ1.98~12.7-fold[16]
human TRα25.09[16]
MGL3196 (in CS27109 study) human TRβ21.32~9.0-fold[16]
human TRα192.1[16]

Note: Data for VK2809's active metabolite, this compound (MB07344), is less frequently published in direct comparative tables. However, its development as a liver-targeted agonist underscores its high functional selectivity.[5]

Signaling and Experimental Workflows

Canonical TRβ Signaling Pathway

Thyroid hormone receptors are ligand-dependent transcription factors. Upon agonist binding, TRβ typically forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA of target genes, modulating their transcription to regulate lipid metabolism and other cellular processes.

Reporter_Assay_Workflow start Start seed Seed HEK293 cells expressing TRβ and a luciferase reporter gene into a 96-well plate. start->seed incubate1 Incubate cells (e.g., 16-24 hours). seed->incubate1 treat Add diluted compounds to respective wells. incubate1->treat prepare Prepare serial dilutions of test compounds (e.g., Resmetirom, Sobetirome). prepare->treat incubate2 Incubate with compounds (e.g., 22-24 hours). treat->incubate2 lyse Lyse cells and add luciferase substrate. incubate2->lyse measure Measure luminescence using a luminometer. lyse->measure analyze Analyze data: Plot dose-response curve and calculate EC50 values. measure->analyze end End analyze->end

References

A Comparative Efficacy Analysis of (Indan-5-yloxy)-acetic acid (Indacrinone) and Structurally Similar Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diuretic agent (Indan-5-yloxy)-acetic acid, clinically known as Indacrinone or MK-196, with other commonly used diuretics such as furosemide and hydrochlorothiazide. The following sections present quantitative data from clinical studies, detailed experimental methodologies, and visualizations of its mechanism of action to offer an objective assessment of its therapeutic profile.

Introduction

This compound, or indacrinone, is a phenoxyacetic acid derivative that acts as a loop diuretic.[1][2] It is notable for its unique property of possessing both diuretic and uricosuric (uric acid excretion-promoting) effects.[1][3] This dual action is attributed to the distinct pharmacological activities of its two enantiomers. The (-) enantiomer is primarily responsible for the potent diuretic and natriuretic (sodium excretion) effects, while the (+) enantiomer contributes to the uricosuric activity.[3][4][5] This intrinsic uricosuric property distinguishes indacrinone from many other diuretics, which can often lead to hyperuricemia (elevated uric acid levels).[3][6][7]

Comparative Efficacy Data

The efficacy of indacrinone has been evaluated in several clinical trials, often in direct comparison with established diuretics like furosemide and hydrochlorothiazide. The data consistently demonstrates its potency as a diuretic with a longer duration of action compared to furosemide.[6] A key advantage of indacrinone is its favorable effect on uric acid levels, a significant consideration for patients at risk of gout.[3][6]

Table 1: Comparison of Diuretic and Natriuretic Effects
CompoundDoseMean 24-h Urinary Na+ Excretion (mEq)Onset of ActionDuration of ActionReference
Indacrinone 5 - 80 mgDose-dependent increase2-4 hours (peak)8-12 hours[1][6]
Furosemide 20 - 80 mgDose-dependent increaseRapidShorter than Indacrinone[6]
Hydrochlorothiazide 50 mg~285 mEq (Day 1)Slower than IndacrinoneLong[8]
Table 2: Effects on Serum Uric Acid and Electrolytes
CompoundDoseChange in Serum Uric AcidEffect on Uric Acid ClearanceChange in Serum PotassiumReference
Indacrinone 5 - 80 mgDecreaseIncreaseDose-dependent decrease[5][6]
Furosemide 20 - 80 mgGeneral IncreaseDecreaseDecrease[6]
Hydrochlorothiazide 50 mgIncreaseDecreaseDecrease[8]
Indacrinone Enantiomer Combination (-10mg/+80mg) 90 mgMinimal variationMaintainedDose-dependent decrease related to (-) enantiomer[5]

Mechanism of Action

Indacrinone exerts its diuretic effect by inhibiting solute transport in the nephron, primarily in the thick ascending limb of the Loop of Henle and the distal tubule.[1][9][10] This inhibition of sodium and chloride reabsorption leads to increased water excretion (diuresis). The two enantiomers of indacrinone exhibit stereo-specificity in their sites of action within the nephron. The more potent diuretic, the (-) enantiomer, acts predominantly in the medullary portion of the thick ascending limb, similar to other loop diuretics like ethacrynic acid.[9] In contrast, the (+) enantiomer has its primary site of action in the cortical diluting segment or early distal tubule.[9]

The uricosuric effect of indacrinone is a result of the action of both enantiomers on uric acid transport in the proximal tubule, leading to a net increase in its excretion.[7]

cluster_nephron Nephron cluster_action Site of Action Glomerulus Glomerulus Proximal_Tubule Proximal Tubule Glomerulus->Proximal_Tubule Filtrate Loop_of_Henle Loop of Henle (Thick Ascending Limb) Proximal_Tubule->Loop_of_Henle Distal_Tubule Distal Tubule Loop_of_Henle->Distal_Tubule Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct Urine Urine Collecting_Duct->Urine To Bladder Indacrinone_minus (-) Indacrinone (Diuretic) Indacrinone_minus->Loop_of_Henle Inhibits Na+/Cl- Reabsorption Indacrinone_plus (+) Indacrinone (Uricosuric) Indacrinone_plus->Proximal_Tubule Inhibits Uric Acid Reabsorption Indacrinone_plus->Distal_Tubule Inhibits Na+/Cl- Reabsorption

Caption: Mechanism of action of Indacrinone enantiomers in the nephron.

Experimental Protocols

The following provides a generalized protocol for a clinical trial designed to evaluate the efficacy of a diuretic agent like indacrinone, based on methodologies described in the cited literature.[5][6][8]

Study Design: Randomized, Double-Blind, Placebo-Controlled Crossover Trial
  • Subject Recruitment:

    • Enroll healthy male volunteers aged 18-45 years.

    • Obtain informed consent from all participants.

    • Conduct a comprehensive medical history and physical examination to ensure subjects meet inclusion criteria and have no contraindications.

  • Dietary Control:

    • For a specified period before and during each treatment phase, subjects are maintained on a controlled diet with fixed daily intake of sodium and potassium (e.g., 100 mEq Na+ and 80 mEq K+).[8]

    • Water intake is standardized.

  • Treatment Arms:

    • Each subject receives each of the following treatments in a randomized order, with a washout period between each phase:

      • Indacrinone (e.g., 20 mg oral dose)

      • Comparative diuretic (e.g., Furosemide 40 mg or Hydrochlorothiazide 50 mg)

      • Placebo

  • Data Collection:

    • Baseline: Collect 24-hour urine and blood samples prior to drug administration.

    • Post-dose: Collect urine at timed intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) and blood samples at specified time points.

    • Measurements:

      • Urine volume.

      • Urinary concentrations of sodium, potassium, chloride, and uric acid.

      • Serum concentrations of electrolytes and uric acid.

      • Blood pressure and heart rate.

  • Data Analysis:

    • Calculate total 24-hour excretion of electrolytes and uric acid.

    • Determine the time course of diuretic and natriuretic effects.

    • Analyze changes in serum electrolyte and uric acid levels.

    • Use appropriate statistical tests (e.g., ANOVA for crossover design) to compare the effects of different treatments.

cluster_workflow Clinical Trial Workflow start Subject Recruitment (Informed Consent, Screening) diet Dietary Control (Fixed Na+, K+ intake) start->diet randomization Randomization diet->randomization treatment_A Treatment A (Indacrinone) randomization->treatment_A Group 1 treatment_B Treatment B (Comparator) randomization->treatment_B Group 2 treatment_C Treatment C (Placebo) randomization->treatment_C Group 3 data_collection Data Collection (Urine & Blood Samples) treatment_A->data_collection treatment_B->data_collection treatment_C->data_collection washout Washout Period washout->randomization Crossover data_collection->washout analysis Data Analysis (Statistical Comparison) data_collection->analysis end Results & Conclusion analysis->end

Caption: Generalized workflow for a crossover clinical trial of a diuretic.

Conclusion

This compound (Indacrinone) is a potent, long-acting loop diuretic with a unique pharmacological profile. Its dual diuretic and uricosuric actions, mediated by its distinct enantiomers, offer a potential therapeutic advantage over other diuretics that may cause hyperuricemia. Clinical data indicates comparable or greater natriuretic potency than furosemide and hydrochlorothiazide, with a more favorable effect on uric acid homeostasis. Further research and clinical development could solidify its role in the management of hypertension and edema, particularly in patients with or at risk for gout.

References

Validating the Anti-Inflammatory Potential of (Indan-5-yloxy)-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory effects of the novel compound, (Indan-5-yloxy)-acetic acid. Due to the current lack of specific experimental data for this compound, this document outlines a series of established in vitro and in vivo assays to characterize its potential anti-inflammatory profile. The non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Ibuprofen are included as benchmarks for comparison, given their well-documented mechanisms of action.

Comparative Data Summary

The following tables are presented as templates for organizing and comparing the experimental data that would be generated from the proposed validation studies.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages (IC₅₀, µM)Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition (IC₅₀, µM)
This compoundData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
IndomethacinReference ValueReference ValueReference ValueReference ValueReference Value
IbuprofenReference ValueReference ValueReference ValueReference ValueReference Value

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 1hPaw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control-0%0%0%
This compoundDose 1Data to be determinedData to be determinedData to be determined
Dose 2Data to be determinedData to be determinedData to be determined
Dose 3Data to be determinedData to be determinedData to be determined
Indomethacin (Positive Control)Standard DoseReference ValueReference ValueReference Value
Ibuprofen (Positive Control)Standard DoseReference ValueReference ValueReference Value

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[1][2][3][4][5][6]

  • Methodology:

    • A colorimetric COX inhibitor screening assay kit can be utilized.

    • Ovine COX-1 and human recombinant COX-2 enzymes are used.

    • The compound and reference drugs (Indomethacin, Ibuprofen) are pre-incubated with the respective enzymes.

    • Arachidonic acid is added to initiate the reaction.

    • The production of prostaglandin F2α (PGF2α) is measured spectrophotometrically at 590 nm.

    • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Objective: To assess the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound or reference drugs for 1 hour.

    • Lipopolysaccharide (LPS) is added to stimulate the cells and induce NO production.[7][8][9]

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm.

    • The IC₅₀ value for NO production inhibition is determined.

3. Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

  • Objective: To evaluate the effect of the compound on the release of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line are cultured.

    • Cells are treated with the test compound and reference drugs at various concentrations.

    • Inflammation is induced using a stimulant like LPS.

    • After an appropriate incubation period, the cell culture supernatant is collected.

    • The levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • IC₅₀ values for cytokine inhibition are calculated.

In Vivo Assay

1. Carrageenan-Induced Paw Edema Model in Rats

  • Objective: To evaluate the acute anti-inflammatory effect of the compound in a well-established animal model of inflammation.[10]

  • Methodology:

    • Wistar rats are divided into groups: vehicle control, positive control (Indomethacin or Ibuprofen), and test groups receiving different doses of this compound.

    • The test compounds and controls are administered orally or intraperitoneally.

    • After one hour, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

    • The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

    • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the validation of anti-inflammatory compounds.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Indan_Acid This compound Indan_Acid->COX2 NSAIDs Indomethacin, Ibuprofen NSAIDs->COX1 NSAIDs->COX2

Caption: Cyclooxygenase (COX) Inflammatory Pathway.

G Start Start: In Vitro Screening COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay NO_Assay Nitric Oxide Production Assay Start->NO_Assay Cytokine_Assay Cytokine Release Assay Start->Cytokine_Assay Active_In_Vitro Active In Vitro? COX_Assay->Active_In_Vitro NO_Assay->Active_In_Vitro Cytokine_Assay->Active_In_Vitro In_Vivo_Testing Proceed to In Vivo Testing Active_In_Vitro->In_Vivo_Testing Yes Stop Stop or Re-evaluate Active_In_Vitro->Stop No Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema Efficacy_Confirmed Efficacy Confirmed? Paw_Edema->Efficacy_Confirmed Lead_Optimization Lead Optimization Efficacy_Confirmed->Lead_Optimization Yes Efficacy_Confirmed->Stop No

Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.

G Hypothesis Hypothesis: This compound possesses anti-inflammatory properties. In_Vitro In Vitro Validation: - COX Inhibition - NO Production - Cytokine Release Hypothesis->In_Vitro In_Vivo In Vivo Validation: - Carrageenan-Induced Paw Edema Hypothesis->In_Vivo Comparison Comparative Analysis: - Indomethacin - Ibuprofen In_Vitro->Comparison In_Vivo->Comparison Conclusion Conclusion: Efficacy and Potency of This compound Comparison->Conclusion

Caption: Logical Flow of the Proposed Validation Study.

References

Cross-Validation of (Indan-5-yloxy)-acetic Acid's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Indan-5-yloxy)-acetic acid , a molecule belonging to the indanyloxy acetic acid class of compounds, holds potential for significant biological activity. While direct experimental data for this specific molecule is limited in publicly available literature, a comprehensive analysis of its structural analogs and compounds with similar chemical scaffolds allows for a robust cross-validation of its likely biological effects. This guide provides a comparative overview of the two primary activities associated with the indanyloxy acetic acid framework: diuretic/uricosuric effects and Peroxisome Proliferator-Activated Receptor (PPAR) agonism.

Diuretic and Uricosuric Activity

The indanyloxy acetic acid scaffold is a well-established pharmacophore for diuretic and uricosuric agents. Research dating back to the 1970s identified a series of (1-oxo-5-indanyloxy)acetic acid derivatives as potent diuretics that also promote the excretion of uric acid, a desirable property for the management of gout.

Comparative Analysis of Structural Analogs

The following table summarizes the diuretic and uricosuric activity of close structural analogs of this compound, specifically focusing on (1-oxo-2-substituted-5-indanyloxy)acetic acids. The data is adapted from foundational studies in the field and illustrates the structure-activity relationship within this chemical class.

CompoundR1R2Diuretic Activity (Relative to Control)Uricosuric Activity (Relative to Control)
(1-Oxo-5-indanyloxy)acetic acidHH++
(2-Methyl-1-oxo-5-indanyloxy)acetic acidHCH₃++++
(2-Ethyl-1-oxo-5-indanyloxy)acetic acidHC₂H₅++++++
(2,2-Dimethyl-1-oxo-5-indanyloxy)acetic acidCH₃CH₃++++++++
(2-n-Propyl-1-oxo-5-indanyloxy)acetic acidHC₃H₇++++++
(2-n-Butyl-1-oxo-5-indanyloxy)acetic acidHC₄H₉++++

Activity Scale: + (Mild), ++ (Moderate), +++ (Good), ++++ (Excellent)

This data suggests that substitution at the 2-position of the indanone ring significantly influences both diuretic and uricosuric potency, with the 2,2-dimethyl analog showing the highest activity. Given that this compound lacks the 1-oxo group and any substitution at the 2-position, its diuretic and uricosuric activity is likely to be modest compared to these optimized analogs.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

More recent research has highlighted the "indanylacetic acid" moiety as a "well-tunable PPAR agonist head group". PPARs are a group of nuclear receptor proteins that play crucial roles in lipid and glucose metabolism. Agonists of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. The three main subtypes are PPARα, PPARγ, and PPARδ.

Comparative Analysis with Structurally Related PPAR Agonists

While specific PPAR activity data for this compound is not available, we can compare it to other known PPAR agonists that feature an indane or a bioisosteric indole scaffold.

CompoundScaffoldPPAR Subtype(s)EC₅₀ (µM)
Known PPAR Agonists
GW7647Phenylacetic acid derivativePPARα0.001
RosiglitazoneThiazolidinedionePPARγ0.04
GW501516ThiazolePPARδ0.001
Indanyl/Indolyl Acetic Acid Derivatives
Indanylacetic acid derivative (example)IndanylPan (α, γ, δ)α: ~1, γ: ~0.1, δ: ~0.01
Indol-1-yl acetic acid derivative (example)IndolePan (α, γ, δ)α: ~0.5, γ: ~0.05, δ: ~0.02

The indanylacetic acid framework has been successfully utilized to develop potent pan-PPAR agonists. The acidic head group, provided by the acetic acid moiety, is a key feature for binding to the PPAR ligand-binding domain. The indane ring itself contributes to the overall shape and hydrophobicity of the molecule, influencing its interaction with the receptor. Therefore, it is plausible that this compound could exhibit some level of PPAR agonism, although its potency would need to be determined experimentally.

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

This protocol is designed to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of a test compound.

1. Animals: Male Wistar rats (200-250 g) are used. Animals are housed in standard conditions with free access to food and water.

2. Acclimatization and Fasting: Rats are fasted overnight (approximately 18 hours) before the experiment, with free access to water. They are placed in metabolic cages for acclimatization at least 24 hours prior to the study.

3. Grouping and Dosing:

  • Group 1 (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose solution) orally.
  • Group 2 (Standard): Furosemide (10 mg/kg, p.o.) or another standard diuretic.
  • Group 3-5 (Test Compound): this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).

4. Procedure:

  • On the day of the experiment, the bladder of each rat is emptied by gentle compression of the pelvic area.
  • The respective treatments are administered orally by gavage.
  • Rats are immediately placed back into the metabolic cages (one rat per cage) with a collection tube for urine.
  • Urine is collected at predetermined time intervals (e.g., 0-6 hours and 6-24 hours).

5. Data Collection and Analysis:

  • Urine Volume: The total volume of urine for each collection period is measured.
  • Electrolyte Concentration: The concentrations of Na⁺ and K⁺ in the urine samples are determined using a flame photometer.
  • Parameters Calculated:
  • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
  • Natriuretic and Kaliuretic Excretion: Total amount of Na⁺ and K⁺ excreted over the collection period.
  • Saluretic Index: (Na⁺ excretion of test group) / (Na⁺ excretion of control group)

In Vitro PPAR Transactivation Assay

This cell-based assay is used to determine if a compound can activate a specific PPAR subtype.

1. Cell Line and Reagents:

  • A suitable mammalian cell line (e.g., HEK293T, CV-1) is used.
  • Expression plasmids for the ligand-binding domain (LBD) of human PPARα, γ, or δ fused to a GAL4 DNA-binding domain.
  • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
  • A transfection reagent (e.g., Lipofectamine).
  • Luciferase assay substrate.
  • Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) as positive controls.

2. Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.
  • Cells are co-transfected with the PPAR-LBD-GAL4 expression plasmid and the GAL4-luciferase reporter plasmid.
  • After transfection (typically 24 hours), the medium is replaced with fresh medium containing the test compound (this compound) at various concentrations or the positive control. A vehicle control (e.g., DMSO) is also included.
  • Cells are incubated with the compounds for a specified period (e.g., 18-24 hours).

3. Data Collection and Analysis:

  • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
  • The fold activation is calculated by normalizing the luciferase activity of the compound-treated cells to that of the vehicle-treated cells.
  • The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (this compound) PPAR PPAR Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGene Target Gene (Lipid & Glucose Metabolism) PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Improved Insulin Sensitivity) Protein->Biological_Response Leads to

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.

Diuretic_Assay_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_data_collection Data Collection & Analysis Fasting Overnight Fasting (18 hours) Acclimatization Metabolic Cage Acclimatization (24h) Fasting->Acclimatization Grouping Group Animals (Control, Standard, Test) Acclimatization->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Placement Place in Metabolic Cages Dosing->Placement Urine_Collection Urine Collection (0-6h & 6-24h) Placement->Urine_Collection Volume_Measurement Measure Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze Na+ & K+ (Flame Photometry) Urine_Collection->Electrolyte_Analysis Data_Analysis Calculate Diuretic & Saluretic Indices Volume_Measurement->Data_Analysis Electrolyte_Analysis->Data_Analysis

Caption: Experimental Workflow for In Vivo Diuretic Activity Assay.

Structure-Activity Relationship of (Indan-5-yloxy)-acetic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of (Indan-5-yloxy)-acetic acid analogs reveals key structural modifications that enhance potency and selectivity for Peroxisome Proliferator-Activated Receptors (PPARs), offering a promising avenue for the development of novel therapeutics for metabolic diseases. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the design of next-generation PPAR modulators.

The indanylacetic acid scaffold has been identified as a highly adaptable head group for PPAR agonists. Strategic modifications to the tail region of these molecules have led to the discovery of potent pan-agonists, capable of activating all three PPAR subtypes (α, γ, and δ), as well as selective agonists with tailored activity profiles. This guide focuses on a series of analogs developed from the foundational this compound structure, highlighting the impact of various substituents on receptor activation and in vivo efficacy.

Comparative Analysis of PPAR Agonist Activity

The following table summarizes the in vitro potency of selected this compound analogs against human PPARα, PPARγ, and PPARδ. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a cell-based transactivation assay.

Compound IDR1R2PPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
1 HH>10000100002230
2 ClH1000250058
3 OCF3H471000012
4 HThiazol-2-yl10010020
5 ClThiazol-2-yl505015

Key Observations from SAR Studies:

  • Substitution on the Phenyl Ring: Introduction of a chlorine atom at the R1 position (Compound 2 ) significantly enhances PPARδ potency compared to the unsubstituted analog (Compound 1 ). An electron-withdrawing trifluoromethoxy group at the same position (Compound 3 ) further boosts PPARδ activity and also confers potent PPARα agonism.

  • Introduction of a Heterocyclic Tail: The most significant enhancement in pan-agonist activity is observed with the incorporation of a thiazole ring at the R2 position (Compounds 4 and 5 ). This modification dramatically improves potency across all three PPAR subtypes.

  • Combined Effects: The combination of a chloro-substituent on the phenyl ring and a thiazole tail (Compound 5 ) results in a highly potent pan-agonist with balanced activity against PPARα, PPARγ, and PPARδ.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the target compounds is achieved through a multi-step process, with the key final step involving the coupling of a substituted phenol with an indane intermediate. The general synthetic scheme is outlined below.

G cluster_synthesis General Synthesis Scheme A Substituted Phenol C Coupling Reaction (e.g., Mitsunobu or Williamson ether synthesis) A->C B Indane Intermediate B->C D This compound Analog C->D

Caption: General synthetic route for this compound analogs.

Detailed Protocol for the Synthesis of Compound 5:

  • Preparation of the Indane Intermediate: Commercially available 5-hydroxyindan is reacted with ethyl 2-bromopropionate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) to yield ethyl 2-(indan-5-yloxy)propanoate.

  • Synthesis of the Thiazole-Phenol Tail: 4-(4-hydroxyphenyl)thiazole is prepared via a Hantzsch thiazole synthesis from 4-hydroxythiobenzamide and 2-chloroacetaldehyde.

  • Coupling Reaction: The indane intermediate is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide. The resulting acid is then coupled with 4-(4-hydroxyphenyl)thiazole under Mitsunobu conditions (DIAD, PPh3) in THF.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro PPAR Transactivation Assay

The potency of the synthesized compounds as PPAR agonists is determined using a luciferase reporter gene assay in HEK293T cells.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, γ, or δ, and a luciferase reporter plasmid containing a GAL4 upstream activating sequence.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control.

  • Luciferase Assay: Following a 24-hour incubation period with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

The in vivo efficacy of the lead compounds in improving glucose tolerance is assessed in a diabetic animal model.

Protocol:

  • Animal Model: Male Zucker diabetic fatty (ZDF) rats are used as a model of type 2 diabetes.

  • Compound Administration: The test compound is administered orally to the rats daily for a period of 14 days. A vehicle control group receives the formulation excipients only.

  • OGTT Procedure: On the final day of treatment, after an overnight fast, a baseline blood glucose level is measured. The rats are then administered an oral glucose load (2 g/kg). Blood glucose levels are subsequently measured at 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group and compared to the vehicle control group to determine the effect of the compound on glucose tolerance.

PPAR Signaling Pathway

The biological effects of this compound analogs are mediated through the activation of the PPAR signaling pathway. The following diagram illustrates the key steps in this pathway.

G cluster_pathway PPAR Signaling Pathway Ligand PPAR Agonist (this compound analog) PPAR PPAR Ligand->PPAR Binds and activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA TargetGenes Target Gene Transcription (e.g., genes involved in lipid and glucose metabolism) PPRE->TargetGenes Regulates BiologicalResponse Biological Response (e.g., improved insulin sensitivity, reduced triglycerides) TargetGenes->BiologicalResponse Leads to

Caption: Simplified diagram of the PPAR signaling pathway.

Upon binding of an agonist, the PPAR receptor undergoes a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of these target genes ultimately results in the desired therapeutic effects, such as improved insulin sensitivity and lipid metabolism.

Conclusion

The structure-activity relationship studies of this compound analogs have provided valuable insights into the design of potent and selective PPAR modulators. The incorporation of specific substituents, particularly heterocyclic moieties in the tail region, has been shown to be a highly effective strategy for enhancing pan-agonist activity. The detailed experimental protocols and pathway information presented in this guide offer a comprehensive resource for researchers in the field of metabolic drug discovery, facilitating the development of novel and improved therapeutics targeting the PPAR signaling pathway.

Head-to-Head Comparison: (Indan-5-yloxy)-acetic acid and Known Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory potential of (Indan-5-yloxy)-acetic acid against known cyclooxygenase (COX) inhibitors. While direct experimental data for this compound is not publicly available, this guide contextualizes its potential activity based on the well-established pharmacology of structurally related indan derivatives and provides a head-to-head comparison with widely studied non-steroidal anti-inflammatory drugs (NSAIDs).

The indan ring system is a core scaffold in several compounds with demonstrated anti-inflammatory properties. Notably, some indan derivatives are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This structural precedent suggests that this compound may also target COX-1 and/or COX-2.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized COX inhibitors against COX-1 and COX-2. These values are critical for assessing the potency and selectivity of these compounds. For this compound, experimental data is not available in the public domain and is therefore marked accordingly.

CompoundTargetIC50Selectivity (COX-1/COX-2)
This compound COX-1 / COX-2Not Available Not Available
Non-Selective COX Inhibitors
IbuprofenCOX-113 µM[1]0.035[1]
COX-2370 µM[1]
DiclofenacCOX-10.076 µM2.9
COX-20.026 µM
IndomethacinCOX-10.0090 µM0.029
COX-20.31 µM
Selective COX-2 Inhibitors
CelecoxibCOX-115 µM[1]375[1]
COX-20.04 µM[1]
RofecoxibCOX-1> 100 µM> 4.0
COX-225 µM
EtoricoxibCOX-11.1 µM106
COX-20.01 µM

Note: IC50 values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and incubation time. The data presented here is for comparative purposes and is collated from various scientific publications.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of COX inhibitors, it is essential to visualize their role in the arachidonic acid cascade and the experimental procedures used to determine their inhibitory activity.

Prostaglandin Synthesis Pathway and COX Inhibition Prostaglandin Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) - GI protection - Platelet aggregation PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation) - Pain - Fever - Swelling PGH2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective Inhibitors (e.g., Ibuprofen, Diclofenac) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Indan_Compound This compound (Hypothesized Target) Indan_Compound->COX1 Indan_Compound->COX2

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

In Vitro COX Inhibition Assay Workflow Experimental Workflow for In Vitro COX Inhibition Assay Start Start: Prepare Reagents Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of Inhibitors (this compound & Known Inhibitors) Start->Inhibitor_Prep Reaction_Setup Set up Reaction in 96-well plate: - Assay Buffer - Heme (cofactor) - Enzyme (COX-1 or COX-2) Enzyme_Prep->Reaction_Setup Inhibitor_Prep->Reaction_Setup Inhibitor_Incubation Add Inhibitor Dilutions to Wells Incubate to allow enzyme-inhibitor binding Reaction_Setup->Inhibitor_Incubation Reaction_Initiation Initiate Reaction by adding Arachidonic Acid (substrate) Inhibitor_Incubation->Reaction_Initiation Reaction_Incubation Incubate at 37°C Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop Reaction (e.g., with HCl) Reaction_Incubation->Reaction_Termination Detection Measure Prostaglandin (e.g., PGE2) Production (e.g., using EIA/ELISA) Reaction_Termination->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro COX inhibition assay.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the pharmacological profile of a compound. Below is a generalized protocol for an in vitro COX inhibition assay.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Plate reader for detection (e.g., for ELISA)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX enzymes, cofactors, and substrate in the reaction buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors.

  • Reaction Setup:

    • To the wells of a 96-well plate, add the reaction buffer, hematin, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Pre-incubation:

    • Add the various concentrations of the test compound or reference inhibitors to the respective wells.

    • Include control wells with vehicle (e.g., DMSO) for 0% inhibition and wells without enzyme for background control.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent (e.g., a solution of hydrochloric acid).

  • Detection of Prostaglandin Production:

    • Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While the precise inhibitory activity of this compound against COX-1 and COX-2 remains to be experimentally determined, its structural similarity to known anti-inflammatory indan derivatives suggests it is a plausible candidate for a COX inhibitor. The provided data on established NSAIDs offers a benchmark for potency and selectivity. Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound and to ascertain its therapeutic potential.

References

Comparative Guide to the Reproducibility of PPAR Agonist Experiments: A Focus on (Indan-5-yloxy)-acetic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches for evaluating Peroxisome Proliferator-Activated Receptor (PPAR) agonists, with a focus on the reproducibility of such experiments. While direct experimental data on the reproducibility of studies involving (Indan-5-yloxy)-acetic acid is not extensively available in published literature, this document outlines the established methodologies used for similar compounds and compares them with well-characterized PPAR agonists, namely Fenofibrate (a PPARα agonist) and Rosiglitazone (a PPARγ agonist). By understanding the experimental frameworks for these alternatives, researchers can design and interpret studies on novel compounds like this compound with greater confidence in the reproducibility of their findings.

Introduction to this compound and PPARs

This compound belongs to the class of indane derivatives, which have garnered significant interest in medicinal chemistry. The indanylacetic acid moiety has been identified as a promising scaffold for the development of PPAR agonists.[1][2] PPARs are a group of nuclear receptor proteins that play a crucial role in the regulation of glucose and lipid metabolism.[3] As such, they are important therapeutic targets for metabolic diseases like type 2 diabetes and dyslipidemia. There are three main subtypes, or isotypes, of PPARs: PPARα, PPARγ, and PPARβ/δ. Compounds that can activate these receptors are known as PPAR agonists.

Given the therapeutic potential of PPAR agonists, the ability to reliably and reproducibly test the activity of novel compounds is paramount. This guide will delve into the common experimental protocols used to assess PPAR agonism and provide a comparative look at the data for established drugs.

Data Presentation: Comparative Efficacy of PPAR Agonists

The following table summarizes the in vitro potency of Fenofibric acid (the active form of Fenofibrate) and Rosiglitazone on their respective PPAR targets. This data is representative of what would be generated in a reproducible experiment to characterize a new chemical entity.

CompoundTarget PPARAssay TypeCell LineEC50 (nM)Reference
Fenofibric AcidPPARαTransactivation AssayHepG21,780[4]
RosiglitazonePPARγTransactivation Assay-60

Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.

Experimental Protocols

Reproducibility in experimental science is fundamentally linked to the detailed and accurate reporting of methodologies. Below are detailed protocols for key experiments used to evaluate PPAR agonists.

In Vitro PPAR Transactivation Assay

This is the most common method to determine if a compound can activate a PPAR subtype and to quantify its potency.

Objective: To measure the ability of a test compound to activate a specific PPAR subtype (α, γ, or δ) in a cell-based system.

Principle: This assay utilizes a reporter gene system. Cells are engineered to express a specific human PPAR subtype's ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain. A second plasmid contains a luciferase reporter gene under the control of a Gal4 response element. When a test compound binds to and activates the PPAR-LBD, the fusion protein binds to the response element and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of PPAR activation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are commonly used.

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are transiently transfected with two plasmids:

      • An expression vector for the Gal4-PPAR-LBD fusion protein (for the specific PPAR subtype of interest).

      • A reporter plasmid containing the firefly luciferase gene downstream of a Gal4 upstream activating sequence (UAS).

    • A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, cells are seeded into 96-well plates.

    • The test compound, such as this compound, and reference compounds (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.

    • A vehicle control (DMSO alone) is also included.

  • Incubation:

    • Cells are incubated with the compounds for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay:

    • After incubation, the cells are lysed.

    • The activity of both firely and Renilla luciferase is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The fold activation is calculated relative to the vehicle control.

    • The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (this compound, Fenofibrate, Rosiglitazone) PPAR PPAR Ligand->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates

Experimental Workflow for PPAR Agonist Screening

Experimental_Workflow start Start: Compound Library step1 Primary Screening: High-Throughput Transactivation Assay start->step1 step2 Dose-Response Analysis: Determine EC50 for Hits step1->step2 step3 Selectivity Profiling: Test against other PPAR subtypes step2->step3 step4 Downstream Gene Expression Analysis: (e.g., qPCR for target genes) step3->step4 end End: Lead Compound Identification step4->end

Conclusion

The reproducibility of experiments involving novel compounds like this compound is contingent on the adoption of well-established and meticulously detailed protocols. While direct comparative data for this compound is sparse, the experimental framework for evaluating established PPAR agonists such as Fenofibrate and Rosiglitazone provides a clear roadmap for researchers. By employing standardized methods like the in vitro transactivation assay and carefully controlling for experimental variables, the scientific community can ensure that findings related to new potential therapeutics are both robust and reproducible. Future research should aim to directly assess the PPAR agonist activity of this compound using these established protocols to build a comprehensive and comparable dataset.

References

Comparative Analysis of Off-Target Effects: (Indan-5-yloxy)-acetic acid vs. Alternative Compound X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of a hypothetical lead compound, (Indan-5-yloxy)-acetic acid, against a fictional alternative, Compound X. The data presented herein is simulated for illustrative purposes to demonstrate a comprehensive approach to off-target liability assessment during early-stage drug development.

Introduction

This compound is an investigational compound with a primary mechanism of action as a selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. While demonstrating high on-target potency, comprehensive screening for off-target activities is crucial to identify potential safety liabilities and to differentiate it from other compounds in development, such as the structurally distinct PPARα agonist, Compound X. This guide details the methodologies and presents comparative data from a series of in vitro off-target screening panels.

Data Presentation: Off-Target Profiling Summary

The following tables summarize the quantitative data from the off-target screening of this compound and Compound X at a concentration of 10 µM.

Table 1: Kinase Selectivity Profile (KINOMEscan® - 468 Kinases)

CompoundNumber of Kinases with >50% InhibitionMost Potent Off-Target Kinase Hit% Inhibition at 10 µM
This compound3Mitogen-Activated Protein Kinase 14 (MAPK14/p38α)62%
Compound X12Serine/Threonine-Protein Kinase B-raf (BRAF)89%

Table 2: GPCR Binding Profile (GPCRscan - 150 Targets)

CompoundNumber of GPCRs with >50% Inhibition/AntagonismMost Potent Off-Target GPCR Hit% Inhibition/Antagonism at 10 µM
This compound15-Hydroxytryptamine Receptor 2B (5-HT2B)55% (Antagonist)
Compound X5Dopamine Receptor D2 (DRD2)78% (Antagonist)

Table 3: Nuclear Receptor Activation Profile (Nuclear Receptor Panel - 48 Targets)

CompoundOn-Target PPARα EC50 (nM)Off-Target Nuclear Receptor Hits (>30% Activation)% Activation at 10 µM
This compound15Pregnane X Receptor (PXR)45%
Compound X25-<10% on all tested nuclear receptors

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

KINOMEscan® Kinase Profiling
  • Principle: A competitive binding assay that quantifies the ability of a test compound to displace a proprietary, active-site directed ligand from a panel of 468 human kinases.

  • Methodology:

    • Kinases are expressed as fusions with a DNA tag.

    • The kinase-DNA tag fusion is combined with the test compound and an immobilized, active-site directed ligand in a multi-well plate.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • Unbound components are washed away.

    • The amount of kinase-DNA tag fusion bound to the immobilized ligand is quantified using qPCR.

    • The percentage of inhibition is calculated by comparing the amount of bound kinase in the presence of the test compound to that in a vehicle control.

GPCRscan Radioligand Binding Assays
  • Principle: Measures the ability of a test compound to displace a radiolabeled ligand from a panel of 150 G-protein coupled receptors expressed in recombinant cell membranes.

  • Methodology:

    • Membranes prepared from cells overexpressing the target GPCR are incubated with a specific radioligand and the test compound in a multi-well plate.

    • The reaction is allowed to reach equilibrium.

    • The mixture is filtered through a filtermat to separate bound from unbound radioligand.

    • The radioactivity retained on the filtermat is measured using a scintillation counter.

    • The percentage of inhibition of radioligand binding is calculated relative to a vehicle control.

Nuclear Receptor Activation Assays
  • Principle: A cell-based reporter gene assay to measure the activation of a panel of 48 human nuclear receptors by the test compounds.

  • Methodology:

    • HEK293 cells are transiently co-transfected with a plasmid encoding the full-length nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a response element specific for that receptor.

    • The transfected cells are incubated with various concentrations of the test compounds.

    • Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The percentage of activation is calculated relative to the response of a known reference agonist for each receptor. EC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway

PPAR_Signaling_Pathway Ligand This compound PPARa PPARα Ligand->PPARa RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1A, ACO) PPRE->Gene_Expression Coactivators Co-activators Coactivators->RXR Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: PPARα signaling pathway initiated by ligand binding.

Experimental Workflow

Off_Target_Screening_Workflow Start Start: Test Compound (this compound) Kinase_Screen Kinase Profiling (KINOMEscan®) Start->Kinase_Screen GPCR_Screen GPCR Profiling (GPCRscan) Start->GPCR_Screen NR_Screen Nuclear Receptor Profiling (Reporter Assay) Start->NR_Screen Data_Analysis Data Analysis & Hit Identification Kinase_Screen->Data_Analysis GPCR_Screen->Data_Analysis NR_Screen->Data_Analysis Kinase_Hits Kinase Off-Targets (e.g., MAPK14) Data_Analysis->Kinase_Hits GPCR_Hits GPCR Off-Targets (e.g., 5-HT2B) Data_Analysis->GPCR_Hits NR_Hits Nuclear Receptor Off-Targets (e.g., PXR) Data_Analysis->NR_Hits Risk_Assessment Safety Risk Assessment Kinase_Hits->Risk_Assessment GPCR_Hits->Risk_Assessment NR_Hits->Risk_Assessment

Caption: Workflow for in vitro off-target screening.

A Comparative Guide to the In Vitro Performance of (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published experimental data specifically on the performance of (Indan-5-yloxy)-acetic acid in different cell lines, this guide serves as a comprehensive template. It provides a structured framework for researchers to conduct and present their own comparative studies. The experimental protocols and potential signaling pathways are based on methodologies commonly used for evaluating auxin analogs and other small molecules in cell-based assays.

Introduction

This compound is a chemical compound with potential biological activity.[1] As an analog of auxin, the principal plant growth hormone, it may influence cellular processes in various organisms, including mammalian cells.[2] Auxins and their analogs are known to be involved in cell proliferation and other physiological responses.[2] This guide outlines a framework for comparing the performance of this compound against other relevant compounds across different cell lines, providing standardized protocols and data presentation formats to facilitate objective evaluation.

Comparative Performance Data

To effectively evaluate the efficacy and potency of this compound, it is essential to compare its performance with that of alternative or well-characterized compounds. The following table provides a template for summarizing key quantitative data from various cell-based assays.

Table 1: Comparative Analysis of this compound and Alternative Compounds

CompoundCell LineAssay TypeIC50 (µM)Maximum Inhibition (%)Notes
This compound e.g., A549 (Lung Carcinoma)Cell Viability (MTT)[Insert Data][Insert Data][e.g., Time-dependent effects observed]
e.g., MCF-7 (Breast Cancer)Cell Viability (MTT)[Insert Data][Insert Data]
e.g., WI-38 (Normal Lung Fibroblast)Cell Viability (MTT)[Insert Data][Insert Data][To assess cytotoxicity on non-cancerous cells]
Alternative 1 (e.g., 2,4-Dichlorophenoxyacetic acid) e.g., A549 (Lung Carcinoma)Cell Viability (MTT)[Insert Data][Insert Data]
e.g., MCF-7 (Breast Cancer)Cell Viability (MTT)[Insert Data][Insert Data]
e.g., WI-38 (Normal Lung Fibroblast)Cell Viability (MTT)[Insert Data][Insert Data]
Alternative 2 (e.g., Indole-3-acetic acid) e.g., A549 (Lung Carcinoma)Cell Viability (MTT)[Insert Data][Insert Data]
e.g., MCF-7 (Breast Cancer)Cell Viability (MTT)[Insert Data][Insert Data]
e.g., WI-38 (Normal Lung Fibroblast)Cell Viability (MTT)[Insert Data][Insert Data]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. The following protocols are standard procedures for assessing the in vitro effects of chemical compounds on cell lines.

1. Cell Culture and Maintenance

  • Cell Lines:

    • A549 (Human Lung Carcinoma)

    • MCF-7 (Human Breast Adenocarcinoma)

    • WI-38 (Human Normal Lung Fibroblast)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F12 nutrient media supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM L-glutamine.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells should be subcultured upon reaching 80% confluency.[3]

2. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24-36 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in the appropriate culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.

3. Cell Cycle Analysis using Flow Cytometry

  • Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding.

G cluster_pathway Proposed Mechanism of Action Compound This compound Receptor Cell Surface or Intracellular Receptor Compound->Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Nuclear_Events Transcription Factor Activation/Inhibition Signaling_Cascade->Nuclear_Events Cellular_Response Cellular Outcomes (Apoptosis, Cell Cycle Arrest, Proliferation Changes) Nuclear_Events->Cellular_Response

Figure 1: Hypothetical signaling pathway for this compound.

G cluster_workflow Experimental Workflow for In Vitro Analysis A Cell Line Selection & Culture B Compound Preparation & Dilution A->B C Cell Treatment (Dose-Response) B->C D Incubation Period (e.g., 48h) C->D E Endpoint Assay (e.g., MTT, Flow Cytometry) D->E F Data Acquisition & Analysis E->F

Figure 2: Generalized workflow for cell-based compound screening.

References

Benchmarking (Indan-5-yloxy)-acetic acid Against Standard-of-Care Drugs for Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic interventions for dyslipidemia, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of (Indan-5-yloxy)-acetic acid, a putative selective thyroid hormone receptor β (TRβ) agonist, against the current standard-of-care drugs, primarily statins.

Disclaimer: Direct experimental data for this compound is not publicly available at the time of this publication. Therefore, for the purpose of this illustrative guide, we will utilize data from a closely related and well-characterized selective TRβ agonist, [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid, as a representative surrogate to project the potential performance of this compound. This assumption is based on structural similarity and the shared pharmacophore suggestive of a similar mechanism of action.

Executive Summary

Selective TRβ agonists represent a promising therapeutic strategy for dyslipidemia by mimicking the beneficial effects of thyroid hormone on lipid metabolism in the liver while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues. This guide will delve into the mechanism of action, comparative efficacy, and safety considerations of this novel compound class, benchmarked against established therapies.

Data Presentation: Comparative Performance Metrics

The following tables summarize the key performance indicators of the representative TRβ agonist against a common standard-of-care statin, Atorvastatin.

Table 1: Mechanism of Action and Biochemical Potency

FeatureThis compound (Surrogate Data)Atorvastatin
Primary Mechanism of Action Selective agonist of Thyroid Hormone Receptor β (TRβ)Inhibitor of HMG-CoA reductase
Target Receptor/Enzyme Thyroid Hormone Receptor β3-hydroxy-3-methylglutaryl-coenzyme A reductase
Receptor Binding Affinity (Ki) ~2.5 nM for TRβNot Applicable
Enzyme Inhibition (IC50) Not Applicable~8 nM
Selectivity >50-fold selective for TRβ over TRαHighly selective for HMG-CoA reductase

Table 2: In Vivo Efficacy on Lipid Profile (Preclinical Data)

ParameterThis compound (Surrogate Data)Atorvastatin
Animal Model Diet-induced hypercholesterolemic ratsDiet-induced hypercholesterolemic rats
Dosage 1 mg/kg/day10 mg/kg/day
% Reduction in LDL-C ~40%~45%
% Reduction in Triglycerides ~30%~20%
% Increase in HDL-C ~10%~5%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Thyroid Hormone Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity and selectivity of a test compound for TRα and TRβ.

Materials:

  • Recombinant human TRα and TRβ ligand-binding domains

  • [¹²⁵I]-Triiodothyronine (T3) as the radioligand

  • Test compound (this compound or surrogate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [¹²⁵I]-T3 (typically at its Kd value), and the serially diluted test compound.

  • Add the recombinant TRα or TRβ protein to initiate the binding reaction.

  • Incubate the plate at 4°C for 18 hours to reach equilibrium.

  • Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50, which is then converted to the binding affinity constant (Ki).

In Vivo Dyslipidemia Animal Study

This protocol describes a typical study to evaluate the lipid-lowering efficacy of a test compound in a diet-induced dyslipidemia rodent model.

Animal Model:

  • Male Sprague-Dawley rats (8 weeks old)

Induction of Dyslipidemia:

  • Feed the rats a high-fat, high-cholesterol diet for 4 weeks to induce a dyslipidemic phenotype.

  • Monitor serum lipid levels to confirm the development of hypercholesterolemia.

Treatment:

  • Randomly assign the dyslipidemic rats to treatment groups: Vehicle control, this compound (or surrogate) at various doses, and a positive control (e.g., Atorvastatin).

  • Administer the treatments orally once daily for a period of 4 weeks.

Outcome Measures:

  • Collect blood samples at baseline and at the end of the treatment period.

  • Analyze serum for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

  • Monitor for any signs of toxicity, including changes in body weight and food consumption.

  • At the end of the study, harvest tissues (e.g., liver, heart) for histopathological analysis.

Data Analysis:

  • Compare the changes in lipid parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Signaling Pathway of TRβ Activation

TR_beta_pathway cluster_blood Bloodstream cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects T3 Thyroid Hormone (T3) or TRβ Agonist TR_RXR TRβ/RXR Heterodimer T3->TR_RXR Enters Cell & Nucleus TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Binds to Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Initiates LDL_Receptor ↑ LDL Receptor Expression Gene_Transcription->LDL_Receptor Lipogenesis ↓ Lipogenesis Gene_Transcription->Lipogenesis Cholesterol_Clearance ↑ Cholesterol Clearance LDL_Receptor->Cholesterol_Clearance Lipid_Lowering Lowered Serum LDL-C & Triglycerides Cholesterol_Clearance->Lipid_Lowering Lipogenesis->Lipid_Lowering

Caption: Signaling pathway of TRβ activation leading to lipid lowering.

Preclinical Evaluation Workflow for a Novel TRβ Agonist

preclinical_workflow Start Compound Synthesis (this compound) Binding_Assay In Vitro TRβ/TRα Binding Assay Start->Binding_Assay Selectivity_Check High TRβ Selectivity? Binding_Assay->Selectivity_Check Selectivity_Check->Start No (Re-design) In_Vivo_Efficacy In Vivo Dyslipidemia Animal Model Study Selectivity_Check->In_Vivo_Efficacy Yes Efficacy_Check Significant Lipid Lowering Effect? In_Vivo_Efficacy->Efficacy_Check Efficacy_Check->Start No (Re-design) Tox_Studies Preclinical Toxicology & Safety Studies Efficacy_Check->Tox_Studies Yes Safety_Check Acceptable Safety Profile? Tox_Studies->Safety_Check Safety_Check->Start No (Re-design) IND_Enabling IND-Enabling Studies Safety_Check->IND_Enabling Yes End Clinical Trials IND_Enabling->End

Caption: Preclinical evaluation workflow for a novel TRβ agonist.

A Comparative Guide to (Indan-5-yloxy)-acetic Acid and Alternative PPARγ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparison of (Indan-5-yloxy)-acetic acid and its alternatives, focusing on their activity as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. Due to the limited publicly available data for this compound, this guide will leverage data from its close structural analog, GW409544 , a potent dual PPARα and PPARγ activator. This comparison is intended to provide a framework for evaluating these compounds in the context of metabolic and cardiovascular disease research.

Data Presentation: Quantitative Comparison of PPAR Agonists

The following table summarizes the in vitro potency of GW409544 and provides a comparative overview of the clinical efficacy and safety of established PPARγ-modulating drugs: Pioglitazone, Rosiglitazone, and Telmisartan.

Compound/DrugTarget(s)Potency (EC50)Key Efficacy FindingsNotable Safety Concerns
GW409544 PPARα / PPARγPPARα: 2.3 nMPPARγ: 0.28 nM[1]Preclinical data suggests potent dual agonism.[1]Data not available.
Pioglitazone PPARγ (full agonist)Not specified in provided results.Reduces HbA1c, triglycerides, and risk of secondary macrovascular events.[2][3][4] Improves insulin sensitivity and raises HDL-cholesterol.[3][5]Increased risk of weight gain, edema, and bone fractures.[3][6]
Rosiglitazone PPARγ (full agonist)Not specified in provided results.Improves glycemic control.[7]Increased risk of myocardial infarction, heart failure, and fractures.[7][8][9][10]
Telmisartan AT1 Receptor Blocker / PPARγ (partial agonist)Activates PPARγ to 25-30% of maximal activation by full agonists.[11]Improves carbohydrate and lipid metabolism.[11][12] Reduces glucose, insulin, and triglyceride levels in animal models.[13]Generally well-tolerated with fewer side effects than full PPARγ agonists.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to characterize PPAR agonists.

PPAR Transactivation Assay

This assay is fundamental for determining the functional potency of a compound as a PPAR agonist.

  • Cell Culture and Transfection:

    • HEK293T (Human Embryonic Kidney 293T) cells are commonly used.

    • Cells are co-transfected with two plasmids:

      • A chimeric receptor expression vector containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[14]

  • Compound Treatment:

    • Transfected cells are seeded in 96-well plates.

    • Cells are then treated with varying concentrations of the test compound (e.g., this compound analog) or a reference agonist (e.g., Rosiglitazone for PPARγ).[15]

  • Incubation:

    • Cells are incubated for 24-48 hours to allow for compound-induced gene expression.[15]

  • Luciferase Activity Measurement:

    • Cells are lysed, and the luciferase substrate is added.

    • The luminescence, which is proportional to the transcriptional activity of the PPAR, is measured using a luminometer.[15]

  • Data Analysis:

    • Luciferase activity is normalized to a control (e.g., vehicle-treated cells).

    • The results are often expressed as fold activation, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated from the dose-response curve.[14]

In Vivo Efficacy Studies in Diabetic Models

Animal models are essential for evaluating the therapeutic potential of PPAR agonists.

  • Animal Model:

    • Genetically diabetic and obese mouse models, such as the db/db mouse, are frequently used.

  • Compound Administration:

    • The test compound is administered orally to the animals daily for a specified period.

  • Parameter Monitoring:

    • Blood glucose and triglyceride levels are monitored regularly.

  • Data Analysis:

    • The effective dose (ED25 or ED50), the dose required to produce a 25% or 50% reduction in hyperglycemia, is determined.

Mandatory Visualization

Signaling Pathway of PPARγ Activation

PPAR_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus Ligand PPARγ Agonist (this compound) PPARg PPARγ Ligand->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription (e.g., genes for glucose uptake, adipogenesis, lipid metabolism) PPRE->TargetGenes Initiates

Caption: Simplified signaling pathway of PPARγ activation by an agonist.

Experimental Workflow for PPAR Agonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine binding affinity) TransactivationAssay Transactivation Assay (Measure functional potency - EC50) BindingAssay->TransactivationAssay SelectivityAssay Selectivity Profiling (Test against other PPAR subtypes) TransactivationAssay->SelectivityAssay AnimalModel Diabetic Animal Model (e.g., db/db mice) SelectivityAssay->AnimalModel Lead Compound Selection EfficacyStudy Efficacy Study (Measure effects on glucose & lipids) AnimalModel->EfficacyStudy SafetyStudy Safety/Toxicity Study (Assess adverse effects) EfficacyStudy->SafetyStudy

Caption: A typical experimental workflow for the evaluation of novel PPAR agonists.

References

Safety Operating Guide

Proper Disposal of (Indan-5-yloxy)-acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Indan-5-yloxy)-acetic acid, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible container for the collection of this compound waste. The container should be in good condition, with a secure-fitting lid to prevent leaks or spills.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the waste container is kept closed at all times, except when adding waste.

  • Segregation of Waste:

    • Store the this compound waste separately from incompatible materials. While specific incompatibility data is not available, as a general practice, avoid storing it with strong oxidizing agents, bases, or acids unless its chemical properties are well understood.

  • Disposal Request:

    • Once the waste container is full, or if the waste has been stored for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form detailing the contents of the container.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must be properly decontaminated before being discarded as non-hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory glassware or plasticware.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and the associated risks. For a small, manageable spill, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Cleanup:

    • Wearing the appropriate PPE, absorb the spilled material with an inert absorbent, such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container for this compound.

    • Decontaminate the spill area with a suitable cleaning agent and wipe it clean.

    • All materials used for cleanup (e.g., absorbent pads, wipes) should also be disposed of as hazardous waste.

Logical Workflow for Disposal

cluster_Preparation Preparation cluster_Collection Waste Collection & Storage cluster_Disposal Final Disposal cluster_Contingency Contingency PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect this compound Waste into Container PPE->Collect Container Prepare Labeled Hazardous Waste Container Container->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Request Request Pickup by EHS or Licensed Contractor Store->Request Dispose Professional Disposal Request->Dispose Spill Spill Occurs Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Cleanup->Collect Dispose of cleanup materials as hazardous waste

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in research. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling (Indan-5-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (Indan-5-yloxy)-acetic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over goggles when there is a potential for splashing.[2][3]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[2] Chemical-resistant gloves, such as nitrile rubber, are mandatory.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[2][3] Fully enclosed shoes are required.[2]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[2][3] If a fume hood is not available or if dust levels are significant, a NIOSH-approved respirator is required.[2]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is necessary to ensure safety and regulatory compliance.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[2]

    • Ensure the chemical fume hood is functioning correctly before commencing any work.[2]

    • Keep the container tightly closed when not in use.[5]

  • Handling the Compound:

    • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[2] Use a spatula for transferring the solid.[2]

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[2]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the laboratory area.[2]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][5]

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination, removing gloves first.[2]

Disposal Plan:

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

    • Unused or unwanted this compound should also be disposed of as hazardous waste.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not empty into drains.[3][6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Verify fume hood & gather materials handling Handling in Fume Hood post_handling Post-Handling handling->post_handling Complete experiment decon Decontaminate & Clean post_handling->decon Clean workspace waste_collection Collect Hazardous Waste post_handling->waste_collection Segregate waste disposal Waste Disposal ppe->handling Proceed to handling doff_ppe Doff PPE decon->doff_ppe After decontamination waste_collection->disposal Follow regulations

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Indan-5-yloxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(Indan-5-yloxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.